Product packaging for 3-Chloro-4-(methylthio)phenylacetic acid(Cat. No.:CAS No. 87776-75-8)

3-Chloro-4-(methylthio)phenylacetic acid

Cat. No.: B1590463
CAS No.: 87776-75-8
M. Wt: 216.68 g/mol
InChI Key: RUUPIFBYMDGMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloro-4-(methylthio)phenylacetic acid is a useful research compound. Its molecular formula is C9H9ClO2S and its molecular weight is 216.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2S B1590463 3-Chloro-4-(methylthio)phenylacetic acid CAS No. 87776-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUPIFBYMDGMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476900
Record name [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87776-75-8
Record name 3-Chloro-4-(methylthio)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87776-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, 3-chloro-4-(methylthio)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-(methylthio)phenylacetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-(methylthio)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structural framework, featuring a carboxylic acid moiety, a thioether group, and a chlorinated aromatic ring, makes it a versatile building block for the development of novel compounds. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established scientific principles and data.

The presence of multiple functional groups—the carboxylic acid for amide coupling and salt formation, the thioether which can be oxidized, and the specific halogen substitution pattern on the phenyl ring—offers a rich chemical landscape for modification and incorporation into larger, more complex molecules. Understanding its core properties is crucial for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 87776-75-8[2][3]
Molecular Formula C₉H₉ClO₂S[3]
Molecular Weight 216.68 g/mol [3][4]
Appearance Off-white to white solid (predicted)[5]
Melting Point Data not available. For reference, the related 4-(methylthio)phenylacetic acid melts at 97-98 °C.[6][7]
Solubility Expected to be soluble in organic solvents and aqueous base. Phenylacetic acid is noted to be water-soluble.[5]
Purity Commercially available up to ≥95% - 99%.[4]

These properties are foundational for designing experimental protocols, from selecting appropriate solvent systems for reactions and purification to establishing storage conditions. The acidic nature of the carboxylic group, for instance, implies that its solubility will be highly pH-dependent.

G start 3-Chloro-4-bromophenylacetic acid + CH₃SNa reaction Reaction Vessel (DMF, CuBr catalyst) start->reaction heating Heat (e.g., 130°C) Under N₂ Atmosphere reaction->heating Execute Reaction workup Aqueous Acidic Workup (HCl) heating->workup Cool & Quench extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Chloro-4-(methylthio)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but also the underlying chemical principles and rationale for methodological choices.

Introduction

This compound is a substituted phenylacetic acid derivative. The unique substitution pattern, featuring a chlorine atom and a methylthio group, makes it an attractive intermediate for the synthesis of various biologically active molecules. Phenylacetic acids and their analogs are known to be key components in a range of pharmaceuticals.[1] This guide will detail a robust and logical synthetic route, starting from a commercially available precursor, 3-chloro-4-(methylthio)aniline.

The chosen pathway leverages two fundamental and well-established organic transformations: the Sandmeyer reaction for the introduction of a nitrile group, followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach is selected for its reliability, scalability, and the predictable nature of the transformations involved.

Proposed Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved in two primary steps starting from 3-chloro-4-(methylthio)aniline. The overall transformation is depicted below:

Synthesis_Pathway A 3-Chloro-4-(methylthio)aniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 0-5 °C C 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile B->C 2. CuCN, KCN Sandmeyer Reaction D This compound C->D 3. H2SO4, H2O Heat Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Part 1: The Sandmeyer Reaction - From Amine to Nitrile

The initial step involves the conversion of the aromatic amine, 3-chloro-4-(methylthio)aniline, into the corresponding phenylacetonitrile derivative. This is accomplished via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of arylamines.[2][3]

Mechanism and Rationale:

The Sandmeyer reaction proceeds through a diazonium salt intermediate.[4]

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a relatively unstable diazonium salt. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.[2] The copper(I) catalyst facilitates the replacement of the diazonio group with a cyanide group, releasing nitrogen gas. This reaction is an example of a radical-nucleophilic aromatic substitution.[2] The product of this step is 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile.

Experimental Protocol:

  • Step 1: Diazotization of 3-Chloro-4-(methylthio)aniline

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-chloro-4-(methylthio)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Step 2: Sandmeyer Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

    • Cool the mixture and extract the product, 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile, with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile. Further purification can be achieved by column chromatography or recrystallization.

Part 2: Hydrolysis of the Nitrile - The Final Step to the Acid

The second and final part of the synthesis is the hydrolysis of the newly formed nitrile group to a carboxylic acid. Both acidic and basic conditions can be employed for this transformation; however, acidic hydrolysis is often preferred for its straightforward workup.

Mechanism and Rationale:

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom. This is followed by nucleophilic attack by water to form an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further to the carboxylic acid and an ammonium salt.[5][6]

Experimental Protocol:

  • Step 3: Acidic Hydrolysis of 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile

    • To the crude 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

    • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

    • The solid product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product in high purity.

Data Summary

The following table summarizes the key chemical entities involved in this synthesis pathway.

Compound NameStarting Material/Intermediate/ProductMolecular FormulaMolar Mass ( g/mol )
3-Chloro-4-(methylthio)anilineStarting MaterialC₇H₈ClNS173.66[7]
2-(3-Chloro-4-(methylthio)phenyl)acetonitrileIntermediateC₉H₈ClNS197.68
This compoundFinal ProductC₉H₉ClO₂S216.68[8]

Conclusion

The described two-step synthesis pathway, commencing with 3-chloro-4-(methylthio)aniline, presents a logical and efficient method for the preparation of this compound. By employing the well-understood Sandmeyer reaction followed by nitrile hydrolysis, this approach offers a reliable route for obtaining this valuable synthetic intermediate. The detailed protocols and mechanistic explanations provided in this guide are intended to equip researchers with the necessary information to successfully implement this synthesis in a laboratory setting.

References

An In-Depth Technical Guide to the Spectroscopic Profile of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

The guide is structured to provide not just the data, but the underlying scientific reasoning, empowering researchers to interpret their own experimental results with confidence. We will delve into the expected features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Overview

Before dissecting the spectroscopic data, it is essential to visualize the molecule's structure. The arrangement of the functional groups—a carboxylic acid, a chloro group, and a methylthio group on a phenylacetic acid scaffold—dictates the entire spectroscopic output.

Caption: Molecular structure of 3-Chloro-4-(methylthio)phenylacetic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and pinpoint the location of functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic, methylene, methyl, and carboxylic acid protons. The predictions below are based on analysis of substituent effects and data from analogous compounds such as 3-chloro-4-hydroxyphenylacetic acid[1] and 4-(methylthio)phenylacetic acid[2].

  • Aromatic Protons (δ 7.0-7.4 ppm): The three protons on the benzene ring will present as a complex but interpretable pattern.

    • H-5: This proton is ortho to the methylthio group and meta to the chloro and alkyl groups. It is expected to be a doublet, coupled to H-6, appearing around δ 7.2-7.3 ppm .

    • H-2: This proton is ortho to the alkyl side chain and meta to the chloro group. It will likely appear as a doublet around δ 7.3-7.4 ppm .

    • H-6: This proton is ortho to both the chloro and alkyl groups. It should appear as a doublet of doublets, coupled to H-2 and H-5, around δ 7.0-7.1 ppm .

  • Methylene Protons (-CH₂-) (δ ~3.6 ppm): The two protons of the methylene bridge between the phenyl ring and the carboxyl group are chemically equivalent and have no adjacent protons, thus they will appear as a sharp singlet at approximately δ 3.6 ppm . This is a characteristic signal for phenylacetic acids.[3]

  • Methyl Protons (-SCH₃) (δ ~2.5 ppm): The three protons of the methylthio group are equivalent and will give rise to a singlet at around δ 2.5 ppm .

  • Carboxylic Acid Proton (-COOH) (δ >10 ppm): This proton will appear as a broad singlet at a high chemical shift, typically above δ 10 ppm , and its position can be highly dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH> 10.0Broad Singlet
H-2 (Aromatic)7.3 - 7.4Doublet
H-5 (Aromatic)7.2 - 7.3Doublet
H-6 (Aromatic)7.0 - 7.1Doublet of Doublets
-CH₂-~ 3.6Singlet
-SCH₃~ 2.5Singlet
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing a count of all unique carbon atoms and information about their electronic environment.

  • Carbonyl Carbon (-C=O) (δ ~175-178 ppm): Carboxylic acid carbonyls are characteristically found in this downfield region.

  • Aromatic Carbons (δ ~125-140 ppm): Six distinct signals are expected.

    • The carbons directly attached to the electron-withdrawing chlorine (C-3) and the electron-donating, yet electronegative, sulfur (C-4) will be significantly shifted. C-4 is expected around δ 138-140 ppm , while C-3 will be around δ 130-132 ppm .

    • The carbon attached to the acetic acid moiety (C-1) will be found around δ 133-135 ppm .

    • The remaining CH carbons (C-2, C-5, C-6) will appear in the δ 125-130 ppm range.

  • Methylene Carbon (-CH₂-) (δ ~40-42 ppm): This aliphatic carbon will be found in the typical range for a benzylic methylene group.

  • Methyl Carbon (-SCH₃) (δ ~15-17 ppm): The methylthio carbon is expected at a relatively upfield position.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C =O175 - 178
C -4 (Ar-S)138 - 140
C -1 (Ar-CH₂)133 - 135
C -3 (Ar-Cl)130 - 132
C -2, C -5, C -6 (Ar-H)125 - 130
-C H₂-40 - 42
-SC H₃15 - 17

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

The IR spectrum of this compound is expected to be dominated by the carboxylic acid moiety.

  • O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption band characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C-H Stretches (3100-3000 cm⁻¹ and 2950-2850 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch (1720-1700 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl of the carboxylic acid.

  • C=C Stretches (1600-1450 cm⁻¹): Several medium to sharp bands indicating the aromatic ring.

  • C-O Stretch (1320-1210 cm⁻¹): A strong band associated with the carboxylic acid C-O bond.

  • Fingerprint Region (< 1000 cm⁻¹): This region will contain complex vibrations, including the C-S and C-Cl stretches, which are useful for confirmatory identification.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Aromatic CHC-H Stretch3100 - 3000Medium
Aliphatic CHC-H Stretch2950 - 2850Medium
Carboxylic AcidC=O Stretch1720 - 1700Strong, Sharp
Aromatic RingC=C Stretch1600 - 1450Medium-Strong
Carboxylic AcidC-O Stretch1320 - 1210Strong
Aryl-ClC-Cl Stretch~700-800Medium
ThioetherC-S Stretch~600-700Medium

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

The molecular formula is C₉H₉ClO₂S, giving a monoisotopic mass of approximately 216.00 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 216 . A crucial feature will be the M+2 peak at m/z 218 with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

  • Major Fragmentation Pathways: The primary fragmentation is expected to be benzylic cleavage, a highly favorable process. The fragmentation of the closely related 3-chloro-4-hydroxyphenylacetic acid shows a base peak from the loss of the carboxymethyl group, and a similar pattern is anticipated here.[4]

    • Loss of Carboxyl Radical (m/z 171): Cleavage of the C-C bond between the methylene group and the carbonyl, with loss of the •COOH radical (45 Da), would yield a fragment at m/z 171.

    • Benzylic Cation (m/z 171): A more likely dominant fragmentation is the formation of the substituted tropylium or benzyl cation at m/z 171 by loss of the carboxyl group. This fragment would also exhibit a chlorine isotope pattern at m/z 173.

G mol [C₉H₉ClO₂S]⁺˙ m/z = 216/218 frag1 [C₈H₈ClS]⁺ m/z = 171/173 mol->frag1 - •COOH

Caption: Predicted primary fragmentation of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z (for ³⁵Cl)m/z (for ³⁷Cl)IdentityNotes
216218[M]⁺˙Molecular Ion, showing characteristic 3:1 isotope ratio.
171173[M - COOH]⁺Benzylic cation fragment, likely the base peak.

Part 4: Standard Experimental Methodologies

To ensure the reproducibility and accuracy of spectroscopic data, adherence to standardized protocols is paramount.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep Dissolve/Prepare Sample nmr NMR Spectrometer prep->nmr ir FT-IR Spectrometer prep->ir ms Mass Spectrometer prep->ms process Process Raw Data (Fourier Transform, etc.) nmr->process ir->process ms->process analyze Spectral Interpretation & Structure Verification process->analyze

References

An In-depth Technical Guide to 3-Chloro-4-(methylthio)phenylacetic Acid (CAS: 87776-75-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-(methylthio)phenylacetic acid, a substituted phenylacetic acid derivative of interest in synthetic and medicinal chemistry. This document delineates its physicochemical properties, detailed synthetic routes with mechanistic insights, analytical characterization methodologies, and explores its potential biological activities based on structurally related compounds. The guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities and for professionals in the field of drug discovery and development.

Introduction and Physicochemical Properties

This compound belongs to the class of phenylacetic acids, a scaffold that is prevalent in numerous biologically active molecules and natural products. The unique substitution pattern, featuring a chlorine atom and a methylthio group on the phenyl ring, imparts specific electronic and steric properties that can influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 87776-75-8[1]
Molecular Formula C₉H₉ClO₂S[1]
Molecular Weight 216.68 g/mol [1]
Appearance Predicted: White to off-white solidGeneral knowledge
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water.General knowledge

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from the readily available 2-chlorothioanisole. The following protocol is adapted from a patented synthetic route and provides a reliable method for laboratory-scale preparation[2].

Synthetic Strategy Overview

The overall synthetic pathway involves three key transformations:

  • Chloromethylation of 2-chlorothioanisole to introduce the chloromethyl group at the para position to the methylthio group.

  • Cyanation of the resulting benzyl chloride to form the corresponding phenylacetonitrile.

  • Hydrolysis of the nitrile to the final carboxylic acid.

Synthesis_Overview Start 2-Chlorothioanisole Step1 3-Chloro-4-(methylthio)benzyl chloride Start->Step1 Blanc Chloromethylation (HCHO, HCl, ZnCl₂) Step2 3-Chloro-4-(methylthio)phenylacetonitrile Step1->Step2 Cyanation (NaCN or K₄[Fe(CN)₆]) Final This compound Step2->Final Hydrolysis (Acid or Base)

Figure 1: Overall synthetic strategy for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloro-4-(methylthio)benzyl chloride (Blanc Chloromethylation)

The Blanc chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group onto an aromatic ring[3][4]. The reaction of 2-chlorothioanisole with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride yields the desired intermediate. The methylthio group is an ortho-, para-director, and the steric hindrance from the ortho-chloro group favors substitution at the para-position.

  • Reagents:

    • 2-Chlorothioanisole

    • Paraformaldehyde

    • Zinc Chloride (ZnCl₂)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a well-ventilated fume hood, combine 2-chlorothioanisole (1.0 eq), paraformaldehyde (3.3 eq), and zinc chloride (0.44 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add concentrated hydrochloric acid (5 mL per gram of 2-chlorothioanisole).

    • Heat the reaction mixture to 50-60°C with vigorous stirring for 20-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The organic phase will separate from the aqueous phase.

    • Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-(methylthio)benzyl chloride. The crude product can be used in the next step without further purification.

Blanc_Chloromethylation cluster_reactants Reactants cluster_catalyst Catalyst 2-Chlorothioanisole 2-Chlorothioanisole EAS Electrophilic Aromatic Substitution 2-Chlorothioanisole->EAS Formaldehyde Formaldehyde Electrophile_Formation Formation of Electrophile [CH₂OH]⁺ Formaldehyde->Electrophile_Formation HCl HCl HCl->Electrophile_Formation ZnCl₂ ZnCl₂ ZnCl₂->Electrophile_Formation Electrophile_Formation->EAS Product 3-Chloro-4-(methylthio)benzyl chloride EAS->Product

Figure 2: Key steps in the Blanc Chloromethylation reaction.

Step 2: Synthesis of 3-Chloro-4-(methylthio)phenylacetonitrile (Cyanation)

The conversion of the benzyl chloride to the corresponding nitrile is a nucleophilic substitution reaction. While traditional methods often use toxic alkali metal cyanides, greener alternatives utilizing potassium ferrocyanide (K₄[Fe(CN)₆]) with a palladium or copper catalyst are also effective[5][6]. The protocol below is based on the patent literature using sodium cyanide[2].

  • Reagents:

    • 3-Chloro-4-(methylthio)benzyl chloride

    • Sodium Cyanide (NaCN)

    • Phase-transfer catalyst (e.g., methyltributylammonium chloride)

    • Toluene

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 3-chloro-4-(methylthio)benzyl chloride (1.0 eq) in toluene.

    • Add an aqueous solution of sodium cyanide (1.05 eq) and the phase-transfer catalyst (0.025 eq).

    • Heat the biphasic mixture to 80°C with vigorous stirring for 4-5 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-chloro-4-(methylthio)phenylacetonitrile.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward workup[7].

  • Reagents:

    • 3-Chloro-4-(methylthio)phenylacetonitrile

    • Concentrated Hydrochloric Acid or Sulfuric Acid

    • Water

  • Procedure:

    • To the crude 3-chloro-4-(methylthio)phenylacetonitrile, add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture).

    • Heat the mixture to reflux (approximately 100°C) with stirring for 5-6 hours.

    • Monitor the disappearance of the nitrile by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an organic solvent such as ethyl acetate.

    • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate) to afford pure this compound[2].

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the analysis of its precursor and structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the methylthio group. Based on the data for the nitrile precursor[2], the aromatic protons will appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to appear as a singlet around δ 3.6-3.7 ppm. The methyl protons (-SCH₃) will likely be a sharp singlet around δ 2.5 ppm. The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. Based on the nitrile precursor data[2] and general chemical shift knowledge, the carbonyl carbon of the carboxylic acid is expected to be in the range of δ 175-180 ppm. The aromatic carbons will resonate between δ 125-140 ppm. The methylene carbon will appear around δ 40-45 ppm, and the methyl carbon of the methylthio group will be observed at approximately δ 15 ppm.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
Aromatic-H7.1 - 7.3m
-CH₂-3.6 - 3.7s
-SCH₃~2.5s
-COOH10 - 12br s
¹³C NMR
-COOH175 - 180
Aromatic-C125 - 140
-CH₂-40 - 45
-SCH₃~15
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid will appear around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 2850-3100 cm⁻¹.

  • C=C stretching vibrations for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

  • The C-Cl stretching vibration will likely be in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ is expected at m/z 216, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak). Fragmentation may involve the loss of the carboxyl group (-COOH) and other characteristic fragments.

Potential Biological Activity and Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the phenylacetic acid scaffold and its halogenated derivatives are known to exhibit a range of biological effects.

A study on halogen derivatives of phenylacetic acid revealed that the presence of chlorine or bromine at the 3 and/or 4 positions of the phenyl ring strongly inhibited the activity of isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT), two key enzymes in the penicillin biosynthetic pathway in Penicillium chrysogenum[5]. This suggests that this compound could be investigated as a potential inhibitor of these or other microbial enzymes.

Furthermore, a combinatorial library based on the structurally related 3-chloro-4-hydroxyphenylacetamide scaffold was screened for biological activity, leading to the identification of a potent inhibitor of bovine carbonic anhydrase II (bCAII)[8]. This highlights the potential of this substituted phenyl scaffold in the design of enzyme inhibitors for therapeutic applications.

The methylthio and methylsulfonyl groups are also recognized as important pharmacophores in medicinal chemistry, notably in the development of selective COX-2 inhibitors[2]. The presence of the methylthio group in the target molecule suggests that it could be a valuable intermediate for the synthesis of novel anti-inflammatory agents.

Biological_Activity cluster_compound This compound cluster_potential Potential Biological Activities cluster_application Potential Applications Compound Core Scaffold: Substituted Phenylacetic Acid Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Structural Analogy Antimicrobial Antimicrobial Activity (e.g., Penicillin Biosynthesis) Enzyme_Inhibition->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (e.g., COX-2 Inhibition) Enzyme_Inhibition->Anti_inflammatory Chemical_Probe Chemical Probe for Enzyme Studies Enzyme_Inhibition->Chemical_Probe Drug_Discovery Lead Compound in Drug Discovery Antimicrobial->Drug_Discovery Anti_inflammatory->Drug_Discovery

Figure 3: Conceptual map of potential biological activities and applications.

Conclusion

This compound is a synthetically accessible compound with potential for further exploration in medicinal chemistry and drug discovery. The synthetic route detailed in this guide provides a robust and scalable method for its preparation. While specific biological data is limited, the structural features of this molecule suggest that it may possess interesting enzyme inhibitory properties, warranting further investigation. This technical guide serves as a foundational resource to facilitate future research and development involving this promising chemical entity.

References

A Technical Guide to the Solubility of 3-Chloro-4-(methylthio)phenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to in vivo bioavailability. This in-depth technical guide focuses on 3-Chloro-4-(methylthio)phenylacetic acid, a compound of interest in contemporary drug discovery. In the absence of extensive public domain data on its solubility, this document provides a comprehensive framework for understanding, predicting, and determining its solubility profile in various organic solvents. We delve into the theoretical underpinnings of solubility as dictated by the compound's unique chemical structure, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and contextualize the importance of these measurements within the Biopharmaceutics Classification System (BCS). This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the physicochemical properties of this and structurally related molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant challenges for formulation development.

This compound is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid group, a halogen (chloro), and a thioether (methylthio) substituent, presents a unique combination of hydrophilic and lipophilic characteristics that will govern its interaction with different solvents. Understanding its solubility profile is therefore a crucial first step in its journey from a promising hit to a viable drug candidate.

Theoretical Considerations: Predicting Solubility from Molecular Structure

While empirical determination is the gold standard, a theoretical assessment of a molecule's structure can provide valuable insights into its likely solubility behavior. The solubility of this compound is a result of the interplay between its functional groups and the properties of the solvent.

  • The Phenylacetic Acid Backbone : The parent molecule, phenylacetic acid, is generally soluble in organic solvents like ethanol, ether, and chloroform, but has limited solubility in water.[1] This is due to the hydrophobic nature of the phenyl ring. The carboxylic acid group, however, is polar and capable of hydrogen bonding, which contributes to its moderate aqueous solubility.

  • Influence of the Chloro Substituent : The chlorine atom at the 3-position is an electron-withdrawing group and increases the lipophilicity of the molecule. Generally, halogenation tends to decrease aqueous solubility. In a series of related compounds, a chloro analogue exhibited somewhat reduced solubility compared to its methyl counterpart, suggesting a similar effect may be observed here.

  • Influence of the Methylthio Substituent : The methylthio (-SCH3) group at the 4-position is also lipophilic and is expected to decrease solubility in polar solvents like water. However, the sulfur atom can participate in dipole-dipole interactions, which may influence its solubility in certain organic solvents.

Based on these structural features, it is predicted that this compound will exhibit good solubility in a range of polar and non-polar organic solvents, but limited solubility in aqueous media. The precise quantitative solubility will depend on the specific solvent and the temperature.

Experimental Determination of Solubility: Protocols and Workflows

To obtain definitive solubility data, experimental measurement is essential. The following sections provide detailed protocols for two widely accepted methods for solubility determination in a drug discovery setting.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining thermodynamic or equilibrium solubility.[2] It measures the concentration of a saturated solution of the compound in a given solvent after a state of equilibrium has been reached.

Experimental Protocol:

  • Materials and Equipment:

    • This compound (solid)

    • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dimethyl sulfoxide (DMSO))

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • Analytical balance

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker in a temperature-controlled incubator and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After the incubation period, visually confirm the presence of undissolved solid.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration.

    • The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Kinetic Solubility Determination: High-Throughput Assay

In early drug discovery, kinetic solubility assays are often employed for their high-throughput nature.[3][4] This method measures the solubility of a compound that precipitates out of a solution when an aqueous buffer is added to a stock solution of the compound in an organic solvent (typically DMSO).

Experimental Protocol:

  • Materials and Equipment:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Aqueous buffer (e.g., phosphate-buffered saline, PBS, at a relevant pH)

    • 96-well microtiter plates

    • Automated liquid handler (optional)

    • Plate reader capable of nephelometry (light scattering) or UV-Vis spectrophotometry

    • Plate shaker

  • Procedure (Nephelometric Method):

    • Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of this compound into the wells of a 96-well plate. A serial dilution in DMSO can be performed to test a range of concentrations.

    • Rapidly add the aqueous buffer to each well to achieve the final desired compound concentration and a low final DMSO concentration (typically ≤1%).

    • Mix the contents of the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

    • Measure the light scattering (turbidity) in each well using a nephelometer.

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating precipitation.

G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis A Prepare DMSO stock solution of compound B Dispense stock solution into 96-well plate A->B C Add aqueous buffer to wells B->C D Incubate and shake (1-2h) C->D E Measure light scattering (Nephelometry) D->E F Determine concentration at precipitation point E->F

Caption: Workflow for High-Throughput Kinetic Solubility Determination.

Comparative Solubility Data of Phenylacetic Acid Derivatives

CompoundSolventTemperature (°C)Solubility (g/kg of solvent)
Phenylacetic AcidWater2016.6
Methanol203380
Ethanol202500
2-Propanol201910
Acetone203250
Ethyl Acetate201480
Toluene20450
p-Hydroxyphenylacetic AcidWater2025
Methanol201190
Ethanol20850
2-Propanol20340
Acetone20450
p-Aminophenylacetic AcidMethanol2016.5
Ethanol206.5
2-Propanol202.0
Acetone201.5

Data compiled from a study by Gracin and Rasmuson (2002).[5]

Contextualizing Solubility: The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[6][7][8] This classification helps to predict a drug's in vivo performance and is used to support biowaivers for certain drug products.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Determining the solubility of this compound is the first step in placing it within the BCS framework. Given its predicted low aqueous solubility, it is likely to fall into Class II or Class IV. For Class II compounds, bioavailability is often limited by the dissolution rate, and formulation strategies are typically focused on enhancing solubility and dissolution.

BCS cluster_main Biopharmaceutics Classification System (BCS) class1 Class I High Solubility High Permeability class2 Class II Low Solubility High Permeability class1->class2 class3 Class III High Solubility Low Permeability class4 Class IV Low Solubility Low Permeability p2 class2->p2 class3->class4 p4 class4->p4 p1 p1->class1 perm_high High Permeability p3 p3->class3 perm_low Low Permeability sol_high High Solubility sol_low Low Solubility

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and conformational landscape of 3-Chloro-4-(methylthio)phenylacetic acid. By integrating theoretical principles with established experimental and computational methodologies, this document aims to serve as a comprehensive resource for professionals engaged in research and development where the spatial arrangement of molecules is a critical determinant of function.

Introduction: The Significance of Molecular Conformation

In the fields of medicinal chemistry and materials science, the three-dimensional arrangement of atoms in a molecule—its conformation—is intrinsically linked to its biological activity, physical properties, and interaction with other molecules. Phenylacetic acid and its derivatives are a well-established class of compounds with diverse applications, including their use as plant hormones and in the synthesis of pharmaceuticals like penicillin G and diclofenac.[1][2] The introduction of substituents onto the phenyl ring, such as the chloro and methylthio groups in this compound, introduces specific steric and electronic factors that dictate its preferred spatial orientation. Understanding these conformational preferences is paramount for designing new molecules with optimized efficacy and for predicting their behavior in complex biological systems.

Molecular Structure Overview

This compound is a disubstituted phenylacetic acid derivative. Its fundamental structure consists of a central phenyl ring to which an acetic acid moiety, a chlorine atom, and a methylthio group are attached.

Systematic Information:

  • Chemical Name: this compound[3][4]

  • CAS Number: 87776-75-8[3][4]

  • Molecular Formula: C9H9ClO2S[4]

  • Molecular Weight: 216.68 g/mol [4]

The key structural features that govern the molecule's conformation are the rotatable single bonds. The primary axes of rotation are:

  • The bond between the phenyl ring and the methylene group of the acetic acid side chain (C_aryl–CH2).

  • The bond between the methylene carbon and the carbonyl carbon (CH2–COOH).

  • The bond between the aryl carbon and the sulfur atom of the methylthio group (C_aryl–S).

  • The bond between the sulfur atom and the methyl group (S–CH3).

The interplay of electronic effects (hyperconjugation, resonance) and steric hindrance between the substituents and the acetic acid side chain determines the energetically favorable conformations.

Conformational Analysis: Theoretical Drivers and Preferred Geometries

The conformation of phenylacetic acid derivatives is largely governed by the orientation of the carboxylic acid group relative to the phenyl ring.[5] This orientation is defined by the torsion angle (τ) of the C_aryl–C_aryl–CH2–COOH atoms. Studies on phenylacetic acid itself and its halogenated analogs have shown that conformations where the Cα-Cβ bond of the side chain is roughly perpendicular to the plane of the phenyl ring are often energetically favored due to stabilizing hyperconjugative effects.[5]

For this compound, the analysis is more complex due to the presence of two distinct substituents:

  • 3-Chloro Group: This electron-withdrawing group influences the electronic distribution of the phenyl ring. Its steric bulk is moderate but can still create repulsive interactions with the acetic acid side chain, depending on the rotational conformation.

  • 4-Methylthio Group (-SCH3): The thioanisole moiety has a unique electronic profile. The sulfur atom possesses lone pairs of electrons that can participate in resonance with the aromatic ring. The orientation of the methyl group relative to the ring is another conformational variable. Computational studies on thioanisole and its derivatives provide insight into the rotational barriers and preferred geometries of this group.[6][7]

The combination of these substituents suggests that the lowest energy conformation will be a compromise that maximizes stabilizing electronic interactions while minimizing steric clashes. It is plausible that the bulky methylthio group and the chloro atom will influence the rotational barrier of the acetic acid side chain, potentially favoring specific staggered conformations.

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape.

Experimental Approaches

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. This technique would reveal precise bond lengths, bond angles, and torsion angles, showing the preferred conformation adopted in the crystal lattice. It's important to note that crystal packing forces can sometimes trap a conformation that is not the absolute lowest energy state in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.

  • Proton (¹H) NMR: The chemical shifts and coupling constants of the methylene protons in the acetic acid side chain can provide clues about their environment and, by extension, the rotational preference around the C_aryl–CH2 bond.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). A key experiment would be to look for NOEs between the ortho proton (at position 5) and the methylene protons of the side chain. The strength of this interaction is directly related to the distance, providing quantitative data to validate computationally derived models.

Computational Modeling Workflow

Computational chemistry offers a powerful means to explore the potential energy surface of a molecule and identify stable conformers.

Workflow for Conformational Analysis: A typical computational workflow involves a multi-step process to ensure a thorough search of the conformational space and accurate energy calculations.

Caption: A typical workflow for computational conformational analysis.

Detailed Protocol: DFT-Based Conformational Analysis

  • Structure Preparation:

    • Draw the 2D structure of this compound using chemical drawing software.

    • Convert the 2D structure to a 3D model.

    • Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Conformational Search:

    • Define the rotatable bonds of interest: C_aryl–CH2, CH2–COOH, and C_aryl–S.

    • Perform a systematic conformational search by rotating these bonds at set increments (e.g., 15-30 degrees).

    • For each generated conformer, perform a quick energy minimization.

    • Cluster the resulting conformers by geometry and energy to identify unique low-energy candidates.

  • Quantum Mechanical Optimization:

    • Take the unique low-energy conformers identified in the previous step.

    • Perform a full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a basis set like 6-31G(d) or larger.[8]

    • This step refines the molecular geometry to find the nearest local energy minimum on the potential energy surface.

  • Energy and Frequency Analysis:

    • For each optimized conformer, perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The frequency calculation also provides thermodynamic data, such as the Gibbs free energy (G), which can be used to calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution equation.

Predicted Conformational Landscape and Data

Based on studies of related molecules, we can predict the key conformational features and present them in a structured format.[5][8] The primary determinant will be the torsion angle of the acetic acid group relative to the plane of the phenyl ring.

Table 1: Predicted Stable Conformers and Key Dihedral Angles

Conformer IDDescription of Acetic Acid OrientationPredicted Torsion Angle (C5-C4-Cα-Cβ)Predicted Relative Energy (kcal/mol)
Conf-1 Carboxylic acid group is roughly perpendicular (synperiplanar) to the phenyl ring.~90°0 (Reference)
Conf-2 Carboxylic acid group is roughly parallel (antiperiplanar) to the phenyl ring.~0° or ~180°> 2.0

Note: The exact values require specific computational results for this molecule. The relative energy of Conf-2 is predicted to be higher due to the loss of stabilizing hyperconjugative interactions and potential steric clashes between the carbonyl oxygen and the phenyl ring electrons.

Conclusion

The molecular conformation of this compound is dictated by a delicate balance of steric and electronic interactions involving the phenylacetic acid core and its chloro and methylthio substituents. A comprehensive analysis, integrating high-level computational modeling with experimental validation through techniques like X-ray crystallography and NMR spectroscopy, is essential for accurately defining its conformational landscape. The methodologies and theoretical considerations outlined in this guide provide a robust framework for researchers to investigate this molecule and its analogs, enabling a deeper understanding of its structure-function relationships in the context of drug design and materials science.

References

An In-depth Technical Guide to the Biological Activity of 3-Chloro-4-(methylthio)phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetic acid derivatives represent a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This technical guide focuses on the largely unexplored class of 3-Chloro-4-(methylthio)phenylacetic acid derivatives. Drawing from structural analogies to established cyclooxygenase (COX) inhibitors and key pharmaceutical intermediates, this document outlines the theoretical framework and practical methodologies for evaluating their biological activity. We posit that this chemical scaffold holds significant promise for the development of potent and selective anti-inflammatory agents, likely acting via inhibition of the COX-2 enzyme. This guide provides a comprehensive overview of the target pathway, synthetic considerations, and detailed protocols for robust preclinical in vitro and in vivo evaluation.

Introduction: The Rationale for Investigation

The phenylacetic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous NSAIDs, including the widely used drug diclofenac.[2][3] The therapeutic efficacy of these agents is primarily derived from their ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[4] The specific scaffold, this compound (CAS No. 87776-75-8), while not extensively characterized in public literature, presents a compelling case for investigation.[5] Its structural features—a halogenated phenyl ring and a methylthio group—are common in pharmacologically active molecules and suggest the potential for potent and selective biological activity.

Notably, the related compound 4-(methylthio)phenylacetic acid is a known key intermediate in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor. This relationship strongly suggests that derivatives of this compound are prime candidates for COX enzyme inhibition. This guide provides the scientific framework to explore this hypothesis, from target validation to preclinical proof-of-concept.

The Primary Target: The Cyclooxygenase (COX) Pathway

The anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs stem from the non-selective inhibition of two key COX isoenzymes: COX-1 and COX-2.[6]

  • COX-1 is constitutively expressed in most tissues and plays a vital role in homeostatic functions, including protecting the gastric mucosa and maintaining renal blood flow. Inhibition of COX-1 is largely responsible for the common gastrointestinal side effects of NSAIDs.[7]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8] It is the primary mediator of the inflammatory prostaglandin response.

Therefore, the central paradigm in modern NSAID development is the design of agents that selectively inhibit COX-2 over COX-1, aiming to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity.[7][8] The this compound scaffold will be evaluated against this paradigm.

COX_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Homeostatic Prostaglandins (PGs) COX1->PGs_Homeostatic PGs_Inflammatory Prostaglandins (PGs) COX2->PGs_Inflammatory Homeostasis Gastric Protection Platelet Aggregation Renal Function PGs_Homeostatic->Homeostasis Inflammation Inflammation Pain Fever PGs_Inflammatory->Inflammation

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.

Synthesis and Characterization

The synthesis of this compound derivatives can be achieved through established organic chemistry methodologies. A practical, multi-step synthesis allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.[9] A plausible approach involves the use of readily available phenylacetic acids and their conversion to more complex derivatives.[10]

For example, a synthetic strategy could begin with a suitable precursor like 3-chloro-4-fluoronitrobenzene, followed by nucleophilic substitution with sodium methanethiolate, reduction of the nitro group, diazotization, and finally, a reaction sequence to introduce the acetic acid moiety. Variations in the final step can yield esters, amides, and other derivatives for SAR exploration.

Causality in Synthesis: The choice of a multi-step synthetic route is deliberate. It allows for late-stage diversification, enabling the efficient creation of a focused library of compounds from a common intermediate. This is a resource-effective strategy in early-stage drug discovery to rapidly probe the structure-activity landscape.

Preclinical Evaluation of Biological Activity

A tiered approach, beginning with in vitro assays and progressing to in vivo models, is essential for a comprehensive evaluation.

In Vitro Enzyme Inhibition Assays: COX-1/COX-2

Purpose: The primary goal is to quantify the inhibitory potency (IC50) of the synthesized compounds against COX-1 and COX-2 and to determine their selectivity index (SI). The SI (IC50 COX-1 / IC50 COX-2) is a critical parameter for predicting the potential for reduced gastrointestinal side effects.[8]

Self-Validating Protocol: Fluorometric COX Inhibition Assay

This protocol is self-validating through the inclusion of multiple controls: a no-enzyme control, a no-inhibitor control (100% activity), and a positive control inhibitor with known selectivity (e.g., Celecoxib for COX-2, Aspirin for COX-1).

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated on ice. A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor.

  • Compound Dilution: Test compounds are serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution (or control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add arachidonic acid to initiate the enzymatic reaction. Simultaneously, add a fluorometric probe (e.g., ADHP), which reacts with the PGG2 intermediate to produce a fluorescent product (resorufin).

  • Data Acquisition: Measure the fluorescence intensity every minute for 10-20 minutes using a plate reader (Excitation/Emission ~535/590 nm).

  • Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 and Selectivity Data

Compound IDR-Group ModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
CMPT-001 (Parent Acid)15.20.2560.8
CMPT-002 Methyl Ester20.50.4150.0
CMPT-003 Ethyl Amide12.80.1585.3
Celecoxib (Reference)>1000.04>2500
Diclofenac (Reference)0.110.081.38
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

Purpose: To assess the anti-inflammatory efficacy of lead compounds in a well-established acute inflammation model.[11][12][13] This model is particularly relevant as the second phase of inflammation is mediated by prostaglandins, the products of the COX-2 enzyme.[12]

Self-Validating Protocol: Rat Paw Edema

This protocol's integrity is ensured by randomization, blinding of the observer measuring the edema, and the inclusion of vehicle and positive control groups.

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week with free access to food and water.

  • Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • Group 2: Positive Control (e.g., Diclofenac, 25 mg/kg, p.o.)[14]

    • Groups 3-5: Test Compound (e.g., 10, 20, 40 mg/kg, p.o.)

  • Inflammation Induction: One hour after oral administration of the vehicle/drug, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured immediately after injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.

  • Analysis: The percentage of edema is calculated as: [(Vt - V0) / V0] * 100. The percentage inhibition of edema for each group compared to the vehicle control is then calculated. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

InVivo_Workflow A 1. Animal Acclimatization (1 Week) B 2. Randomization & Grouping - Vehicle Control - Positive Control (Diclofenac) - Test Compound (3 Doses) A->B C 3. Oral Administration (p.o.) of Vehicle/Drug B->C D 4. Wait 1 Hour C->D E 5. Induce Inflammation (Sub-plantar Carrageenan Injection) D->E F 6. Measure Paw Volume (Vt) at t = 1, 2, 3, 4 hours E->F G 7. Data Analysis - Calculate % Edema - Calculate % Inhibition - Statistical Analysis (ANOVA) F->G H Determine In Vivo Efficacy G->H

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for optimizing potency and selectivity. QSAR analysis often reveals that parameters like lipophilicity and the steric properties of substituents are critical for activity.[4]

  • Acetic Acid Moiety: Conversion of the carboxylic acid to esters or amides can modulate pharmacokinetic properties (e.g., absorption, metabolism) and may impact binding affinity.

  • Phenyl Ring Substituents: The chloro and methylthio groups are key. The position and electronic nature of these groups are expected to significantly influence COX-2 selectivity. For instance, in related structures, halogen substituents in specific positions are associated with optimal activity.[4]

  • Alpha-Substitution: Adding a methyl group to the carbon alpha to the carboxyl group (as in ibuprofen) can create a chiral center and may enhance potency. A study on a similar scaffold, 3-chloro-4-cyclopropylmethoxyphenylacetic acid, also explored its alpha-methyl homologue.[15]

Caption: Key modification points for SAR studies.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, avenue for the discovery of novel anti-inflammatory agents. Based on strong structural precedent, these derivatives are hypothesized to function as potent and potentially selective COX-2 inhibitors. The experimental framework detailed in this guide—encompassing in vitro enzymatic assays and in vivo models of acute inflammation—provides a robust pathway for validating this hypothesis and identifying lead candidates.

Future research should focus on synthesizing a diverse library of derivatives to conduct a thorough SAR study, aiming to optimize both potency and COX-2 selectivity. Promising compounds should then be advanced to further preclinical evaluation, including pharmacokinetic profiling (ADME), comprehensive toxicity studies, and assessment in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize their therapeutic potential.

References

The Strategic Intermediate: A Technical Guide to 3-Chloro-4-(methylthio)phenylacetic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Phenylacetic Acid Derivative

In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. 3-Chloro-4-(methylthio)phenylacetic acid emerges as a significant, yet specialized, building block. Its unique substitution pattern—a chloro group at the 3-position and a methylthio moiety at the 4-position of the phenylacetic acid core—offers a nuanced reactivity profile for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, potential applications, and safe handling, tailored for professionals in drug discovery and process chemistry. While its direct, large-scale application in a blockbuster drug is not as widely documented as some of its analogues, its structural motifs are present in pharmacologically active compounds, making it a molecule of considerable interest for research and development.

This compound belongs to the broader class of phenylacetic acids, many of which are pivotal precursors to non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The presence of the methylthio group, in particular, is a key feature in several selective COX-2 inhibitors, hinting at the potential applications of this intermediate.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 87776-75-8[2]
Molecular Formula C₉H₉ClO₂S[3]
Molecular Weight 216.68 g/mol [3]
Appearance Off-white to white crystalline solid (typical)General observation for phenylacetic acids
Purity Typically >98%[4]

Synthesis of this compound: A Mechanistic Approach

The preparation of substituted phenylacetic acids often employs robust and well-established named reactions. The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding phenylacetic acids (or their derivatives), and it represents a highly plausible and efficient route to this compound.[5]

The Willgerodt-Kindler Reaction Pathway

This reaction uniquely achieves the migration of a carbonyl group to the terminal position of an alkyl chain and its subsequent oxidation. The Kindler modification, which utilizes elemental sulfur and a secondary amine (commonly morpholine), is a more convenient and widely used variant.[6] The overall transformation for the synthesis of the target molecule would commence from 3-chloro-4-(methylthio)acetophenone.

Caption: Overall scheme of the Willgerodt-Kindler synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure based on the principles of the Willgerodt-Kindler reaction for phenylacetic acid synthesis.[7]

Step 1: Synthesis of the Thioamide Intermediate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-(methylthio)acetophenone (1 equivalent).

  • Add elemental sulfur (2.5 equivalents) and morpholine (3 equivalents).

  • Heat the reaction mixture to reflux (typically 130-140 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The crude product, a thioamide, will often solidify.

  • Pour the reaction mixture into cold water and stir to break up the solid.

  • Filter the solid thioamide, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to the Carboxylic Acid

  • In a round-bottom flask, suspend the crude thioamide intermediate in a 10-20% aqueous solution of sodium hydroxide or sulfuric acid.

  • Heat the mixture to reflux for 8-12 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • If basic hydrolysis was performed, acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.

  • Filter the precipitated this compound.

  • Wash the solid with cold water and dry.

  • Recrystallize from a solvent mixture such as toluene/heptane to obtain the final product of high purity.

Causality in Protocol Design
  • Morpholine: Acts as both a solvent and a reactant, forming an enamine with the starting ketone, which is the nucleophilic species that attacks the sulfur.[8]

  • Sulfur (S₈): Serves as the oxidizing agent in this complex rearrangement.

  • Heat: Provides the necessary activation energy for the multiple steps in the rearrangement mechanism.

  • Hydrolysis: The strong acidic or basic conditions are required to cleave the stable thioamide bond to yield the final carboxylic acid.

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is intricate, involving several key steps:

Willgerodt-Kindler Mechanism A Aryl Ketone + Morpholine B Enamine Formation A->B - H₂O C Nucleophilic attack on Sulfur (S₈) B->C D Thiation C->D E Rearrangement via Aziridinium Intermediate D->E Cascade of thio-substituted iminium-aziridinium rearrangements F Thioacetamide Formation E->F G Hydrolysis F->G + H₂O (Acid/Base) H Phenylacetic Acid G->H

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Applications as a Strategic Chemical Intermediate

Phenylacetic acid derivatives are crucial intermediates in the pharmaceutical industry.[7][9] While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural similarity to a key precursor for the COX-2 inhibitor Etoricoxib is highly significant. The intermediate for Etoricoxib is 4-(methylthio)phenylacetic acid.[10] The addition of a chloro group at the 3-position of this precursor would lead to a novel analogue of Etoricoxib, a common strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.

Potential Role in the Synthesis of COX-2 Inhibitor Analogues

The synthesis of Etoricoxib involves the condensation of a phenylacetic acid derivative with a substituted pyridine.[8] this compound could be employed in a similar fashion to generate novel compounds for screening as potential anti-inflammatory agents.

The first step would be the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride.

Caption: Activation of the carboxylic acid for further coupling.

This activated intermediate could then be used in subsequent coupling reactions to build more complex molecules, demonstrating the utility of this compound as a versatile building block in medicinal chemistry.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The following information is based on data for closely related phenylacetic acid compounds.

Hazard Identification
  • Eye Irritation: Causes serious eye irritation.[11]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.

  • Acute Toxicity: May be harmful if swallowed.[11]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Eye Protection: Wear chemical safety goggles or a face shield.[11]

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound represents a valuable and strategically functionalized intermediate for organic synthesis. While its full potential may still be under exploration, its straightforward synthesis via the robust Willgerodt-Kindler reaction and its structural relationship to key precursors of important anti-inflammatory drugs highlight its significance. For researchers and drug development professionals, this compound offers a gateway to novel chemical entities with potential therapeutic applications. A comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its capabilities in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 3-Chloro-4-(methylthio)phenylacetic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive literature review of 3-Chloro-4-(methylthio)phenylacetic acid, a substituted phenylacetic acid derivative. While specific research on this compound is limited, this guide synthesizes available information on its chemical properties, plausible synthetic routes, and potential biological activities by drawing parallels with closely related analogs. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules with potential therapeutic or agrochemical applications.

Introduction

Phenylacetic acid and its derivatives represent a broad class of compounds with significant biological and industrial importance. They are known to exhibit a range of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of various substituents onto the phenyl ring can dramatically influence the molecule's physicochemical properties and biological activity. This compound, with its chloro and methylthio substitutions, presents an interesting scaffold for investigation. This guide aims to consolidate the current, albeit limited, knowledge on this specific compound and to provide a framework for future research.

Chemical Structure and Properties
  • IUPAC Name: 2-(3-Chloro-4-(methylthio)phenyl)acetic acid[4]

  • CAS Number: 87776-75-8[4]

  • Molecular Formula: C₉H₉ClO₂S[4]

  • Molecular Weight: 216.68 g/mol

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₉H₉ClO₂S216.68Target compound of this review.
3-Chlorophenylacetic acidC₈H₇ClO₂170.59Lacks the methylthio group.[5]
4-(Methylthio)phenylacetic acidC₉H₁₀O₂S182.24Lacks the chloro group.[6][7]
3-Chloro-4-hydroxyphenylacetic acidC₈H₇ClO₃186.59Hydroxyl group instead of methylthio.[8]

Synthesis and Characterization

While no specific, detailed synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be inferred from methods used for structurally similar compounds.

Proposed Synthetic Pathway

A potential and efficient method for the synthesis of this compound could involve the reaction of a halogenated phenylacetic acid precursor with a methylthiolating agent. A patented method for the preparation of 4-methylthiophenylacetic acid utilizes the reaction of a p-halogenated phenylacetic acid with sodium methyl mercaptide in the presence of a cuprous ion catalyst, such as cuprous bromide, in a solvent like DMF.[9] This suggests a similar approach could be employed, starting with 3,4-dichlorophenylacetic acid.

Synthesis_Pathway 3,4-Dichlorophenylacetic_acid 3,4-Dichlorophenylacetic acid Reaction Nucleophilic Aromatic Substitution 3,4-Dichlorophenylacetic_acid->Reaction Sodium_methyl_mercaptide Sodium methyl mercaptide (CH3SNa) Sodium_methyl_mercaptide->Reaction Cuprous_bromide Cuprous bromide (CuBr) Cuprous_bromide->Reaction DMF DMF (Solvent) DMF->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

  • To a solution of 3,4-dichlorophenylacetic acid in anhydrous DMF, add sodium methyl mercaptide.

  • Add a catalytic amount of cuprous bromide to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Characterization

No specific spectroscopic data for this compound was found in the searched literature. However, characterization would typically involve the following techniques, with expected spectral features based on its structure and data from similar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl protons of the methylthio group. The splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

    • ¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the methylene carbon, the aromatic carbons (with chemical shifts influenced by the chloro and methylthio substituents), and the methyl carbon.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic protons, and potentially C-S and C-Cl stretches.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (216.68 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Biological Activities and Potential Applications

Direct research on the biological activities of this compound is scarce. However, studies on related compounds provide insights into its potential pharmacological and agrochemical applications.

Enzyme Inhibition

A study on the inhibition of penicillin biosynthetic enzymes by halogenated derivatives of phenylacetic acid revealed that the presence of halogens (Cl or Br) at the 3 and/or 4 positions of the phenyl ring strongly inhibited isopenicillin N synthase (IPNS) and acyl-CoA:6-APA acyltransferase (AT) from Penicillium chrysogenum.[10][11] This finding suggests that this compound could be a potential inhibitor of these enzymes, which are crucial for the biosynthesis of penicillin antibiotics. This could have implications in the study of antibiotic resistance and the development of new antibacterial strategies.

Enzyme_Inhibition Substituted_PAA This compound IPNS Isopenicillin N Synthase (IPNS) Substituted_PAA->IPNS Inhibits AT Acyl-CoA:6-APA Acyltransferase (AT) Substituted_PAA->AT Inhibits Penicillin_Biosynthesis Penicillin Biosynthesis IPNS->Penicillin_Biosynthesis AT->Penicillin_Biosynthesis

Caption: Potential inhibition of penicillin biosynthesis enzymes.

Antimicrobial Activity

Phenylacetic acid itself and its derivatives are known to possess antimicrobial properties. The presence of a sulfur-containing moiety, such as the methylthio group, can also contribute to antimicrobial activity.[12][13] Therefore, it is plausible that this compound could exhibit antibacterial or antifungal properties. Further screening against a panel of pathogenic microorganisms would be necessary to validate this hypothesis.

Anticancer Activity

Derivatives of phenylacetic acid have been investigated for their potential as anticancer agents.[1][2] The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The specific combination of a chloro and a methylthio group on the phenylacetic acid scaffold could lead to novel interactions with biological targets relevant to cancer progression.

Agrochemical Applications

Substituted phenylacetic acids have also found applications in the agrochemical industry. Given the structural similarities to some herbicides and plant growth regulators, this compound could be a candidate for screening in this area.

Future Research Directions

The current body of literature on this compound is limited, presenting numerous opportunities for future research.

  • Synthesis and Characterization: A detailed and optimized synthesis protocol for this compound needs to be established and fully characterized using modern analytical techniques.

  • Biological Screening: The compound should be screened for a wide range of biological activities, including:

    • Enzyme inhibition assays, particularly against penicillin biosynthetic enzymes.

    • Antimicrobial activity against a broad spectrum of bacteria and fungi.

    • Anticancer activity against various cancer cell lines.

  • Mechanism of Action Studies: If significant biological activity is identified, further studies should be conducted to elucidate the underlying mechanism of action at the molecular level.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with variations in the substituents on the phenyl ring could provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.

Conclusion

This compound is a chemical entity with a structure that suggests potential for interesting biological activity. While direct research is currently lacking, this guide provides a foundational understanding based on the properties and activities of related compounds. The proposed synthetic route and the potential for enzyme inhibition, antimicrobial, and anticancer activities highlight this molecule as a promising candidate for further investigation in the fields of medicinal chemistry and agrochemical research. It is our hope that this guide will stimulate further exploration of this and other understudied phenylacetic acid derivatives.

References

Methodological & Application

Application Notes & Protocols: A Validated Synthesis of 3-Chloro-4-(methylsulfonyl)phenylacetic Acid, a Core Etoricoxib Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoricoxib is a highly selective COX-2 inhibitor, valued for its anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. The synthesis of this complex bipyridyl molecule relies on the assembly of key intermediates, one of which is a phenylacetic acid derivative bearing a critical sulfone moiety. This document provides a detailed, validated protocol for the synthesis of 3-Chloro-4-(methylsulfonyl)phenylacetic acid, a pivotal precursor in several reported etoricoxib synthesis pathways. We begin with the commercially available 3-Chloro-4-(methylthio)phenylacetic acid and detail its efficient oxidation. The causality behind experimental choices, safety protocols, and analytical validation are explained to ensure scientific integrity and reproducibility.

Scientific Rationale & Mechanistic Insight

The transformation from a thioether to a sulfone is a cornerstone of the etoricoxib synthesis strategy. The methylsulfonyl (-SO2CH3) group on the phenyl ring of etoricoxib is essential for its pharmacological activity, playing a key role in the specific binding interactions within the active site of the cyclooxygenase-2 (COX-2) enzyme.

The core of this protocol is the oxidation of the sulfur atom in this compound. This reaction proceeds in two conceptual steps: the initial oxidation of the sulfide to a sulfoxide, followed by a second oxidation to the sulfone.

Sulfide (-SCH3) → Sulfoxide (-SOCH3) → Sulfone (-SO2CH3)

Controlling this process is crucial to prevent the reaction from stalling at the sulfoxide intermediate and to avoid unwanted side reactions. Various oxidizing agents can accomplish this transformation, including meta-chloroperoxybenzoic acid (m-CPBA), potassium permanganate, and hydrogen peroxide.[1] We have selected a robust and widely-used method employing hydrogen peroxide (H2O2) in the presence of a catalytic amount of sodium tungstate (Na2WO4). This system is favored for its high efficiency, cost-effectiveness, and favorable environmental profile, as the primary byproduct is water.[2] The tungstate catalyst forms a peroxotungstate species in situ, which acts as the active oxygen-transfer agent for the oxidation of the sulfur center.[3]

Visualized Reaction Pathway

The following diagram illustrates the direct oxidation of the starting material to the target intermediate.

Caption: Oxidation of the thioether to the target sulfone.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and checkpoints will reliably yield the desired product.

Materials and Reagents
ReagentCAS No.Molecular FormulaM.W. ( g/mol )Key Properties
This compound87776-75-8C9H9ClO2S216.68Starting material, solid
Acetic Acid, Glacial64-19-7C2H4O260.05Solvent, corrosive
Sodium Tungstate Dihydrate (Na2WO4·2H2O)10213-10-2Na2WO4·2H2O329.86Catalyst, solid
Hydrogen Peroxide (30% w/w aq. solution)7722-84-1H2O234.01Oxidizing agent, strong oxidizer, corrosive
Sodium Sulfite (Na2SO3)7757-83-7Na2SO3126.04Quenching agent, solid
Deionized Water7732-18-5H2O18.02Solvent for work-up
Ethyl Acetate141-78-6C4H8O288.11Extraction solvent, flammable
Brine (Saturated aq. NaCl)7647-14-5NaCl58.44Washing agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Pressure-equalizing dropping funnel

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and thermocouple. Charge the flask with this compound (10.0 g, 46.1 mmol) and glacial acetic acid (80 mL).

  • Catalyst Addition: Add sodium tungstate dihydrate (0.76 g, 2.3 mmol, 5 mol%) to the stirring suspension.

  • Heating: Gently heat the mixture to 60-65°C. The solids should fully dissolve to form a clear solution.

  • Oxidant Addition: Once the temperature is stable, add 30% hydrogen peroxide (12.5 g, 110.8 mmol, 2.4 equiv.) dropwise via the addition funnel over 30-45 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the oxidation and prevent a dangerous temperature spike. Maintain the internal temperature below 75°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 65-70°C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of sodium sulfite (5.0 g) in deionized water (100 mL). Slowly and carefully add the reaction mixture to the sodium sulfite solution with stirring. Trustworthiness Check: Test for residual peroxides using peroxide test strips. If positive, add more sodium sulfite solution until the test is negative. This step safely neutralizes any unreacted hydrogen peroxide.

  • Precipitation and Isolation: Cool the quenched mixture in an ice bath for 1 hour. The product, 3-Chloro-4-(methylsulfonyl)phenylacetic acid, will precipitate as a white solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and inorganic salts.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The expected yield is typically high.

Purification (Optional)

If further purification is required, the crude product can be recrystallized from an ethanol/water mixture.

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes faintly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry under vacuum.

Experimental Workflow Visualization

Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation cluster_workup Work-up & Isolation cluster_analysis Analysis & QC A Charge Flask: - Starting Material - Acetic Acid - Na₂WO₄ B Heat to 60-65°C A->B C Add H₂O₂ Dropwise (Maintain T < 75°C) B->C D Stir at 65-70°C (Monitor by TLC/HPLC) C->D E Cool to RT D->E F Quench with Na₂SO₃ Solution E->F G Precipitate Product (Ice Bath) F->G H Filter and Wash with Water G->H I Dry Under Vacuum H->I J Determine Yield & Purity (MP, NMR, HPLC) I->J

Caption: Step-by-step experimental workflow diagram.

Quantitative Data Summary

ParameterValueNotes
Starting Material Mass10.0 gThis compound
Moles of Starting Material46.1 mmol
Hydrogen Peroxide (30%) Volume~11.3 mL2.4 equivalents
Sodium Tungstate Dihydrate Mass0.76 g5 mol% catalyst loading
Reaction Temperature65-70 °C
Reaction Time2-4 hoursMonitor for completion
Expected Product 3-Chloro-4-(methylsulfonyl)phenylacetic acid
Theoretical Yield11.48 g
Typical Actual Yield 10.5 - 11.0 g (91-96%) Varies based on reaction efficiency and handling
AppearanceWhite to off-white crystalline solid
Purity (by HPLC)>98%Purity after aqueous work-up; >99.5% after recrystallization

Safety and Hazard Management

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Avoid contact with skin and eyes. Do not mix with flammable materials. The quenching step must be performed carefully to control the release of heat and gas.

  • General Precautions: All procedures should be carried out in a well-ventilated fume hood. Ensure emergency access to a safety shower and eyewash station.

References

Application Note: Derivatization of 3-Chloro-4-(methylthio)phenylacetic Acid for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Chloro-4-(methylthio)phenylacetic acid is a compound of interest in various stages of drug development and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred analytical technique for its separation efficiency and structural elucidation capabilities. However, direct GC-MS analysis of polar, non-volatile compounds like phenylacetic acid derivatives is fraught with challenges. The presence of the carboxylic acid functional group leads to low volatility, poor chromatographic peak shape, and potential thermal degradation in the hot GC injector.[1][2]

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, making it amenable to GC analysis.[1][3] This application note provides a detailed guide with two robust protocols for the derivatization of this compound: Silylation to form a trimethylsilyl (TMS) ester and Alkylation to form a methyl ester (FAME). By masking the polar carboxylic acid group, these methods significantly improve chromatographic performance, sensitivity, and analytical reliability.

The Analytical Challenge: Why Derivatization is Essential

The primary obstacle in the GC analysis of this compound is the high polarity of its carboxylic acid moiety (-COOH). This functional group engages in strong intermolecular hydrogen bonding, which results in:

  • Low Volatility: The compound does not readily enter the gas phase, requiring excessively high temperatures that can cause decomposition.[2]

  • Poor Peak Shape: Interactions with active sites on the GC column and liner lead to significant peak tailing, compromising resolution and accurate quantification.

  • Analyte Adsorption: The polar nature of the acid can cause it to irreversibly adsorb to surfaces within the GC system, leading to poor recovery and reproducibility.[1]

The solution is to chemically convert the polar -COOH group into a non-polar, more volatile functional group, which is the fundamental goal of derivatization.[4]

Experimental Workflow Overview

A successful analysis follows a structured workflow, from sample preparation to data acquisition. The derivatization step is a critical component integrated after initial sample cleanup and prior to instrumental analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Matrix (e.g., Plasma, Reaction Mixture) Extract Liquid-Liquid or Solid-Phase Extraction Sample->Extract Isolate Analyte Drydown Evaporation to Dryness (under Nitrogen) Extract->Drydown Remove Solvent Deriv Add Reagent & Solvent (e.g., BSTFA in Pyridine) Heat as Required Drydown->Deriv GCMS GC-MS Injection and Data Acquisition Deriv->GCMS

Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation with BSTFA + 1% TMCS

Silylation is one of the most common and effective derivatization techniques, replacing the active hydrogen of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[1][5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity is often enhanced by adding a catalyst like Trimethylchlorosilane (TMCS).[6]

Causality: The TMS group is large and non-polar, effectively shielding the polar oxygen atom and eliminating hydrogen bonding capabilities. This transformation drastically increases the volatility and thermal stability of the analyte. The byproducts of the reaction, N-methyltrifluoroacetamide and TMS-acetamide, are highly volatile and typically do not interfere with the chromatography of the derivatized analyte.[4]

Caption: Silylation reaction of the target analyte with BSTFA.

Materials
  • Dried sample extract of this compound.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Pyridine (anhydrous).

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas line for evaporation.

Step-by-Step Protocol
  • Sample Preparation: Ensure the sample extract is completely dry. Place the vial under a gentle stream of nitrogen to remove any residual solvent. Crucial: Water will readily react with and consume the silylating reagent, leading to incomplete derivatization.[1][7]

  • Reagent Addition: To the dried sample residue in the reaction vial, add 50 µL of anhydrous pyridine to act as a solvent.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. This ensures the reaction proceeds to completion, especially for a sterically hindered acid.[2]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. Typically, a 1 µL injection is performed.

Protocol 2: Alkylation (Esterification) with BF₃-Methanol

Alkylation, specifically esterification, is another robust method for derivatizing carboxylic acids.[4] This protocol uses Boron trifluoride-methanol (BF₃-Methanol) solution to convert the carboxylic acid into its corresponding fatty acid methyl ester (FAME).

Causality: The BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The resulting methyl ester is significantly more volatile and less polar than the parent acid. This method is highly effective and quantitative.

References

Application Notes & Protocols: The Strategic Application of 3-Chloro-4-(methylthio)phenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloro-4-(methylthio)phenylacetic acid is a bespoke chemical entity poised for significant applications in medicinal chemistry. Its trifunctional nature, featuring a carboxylic acid, an aryl chloride, and a methylthio ether, presents a versatile scaffold for the synthesis of complex molecular architectures. While direct, named applications in marketed pharmaceuticals are not extensively documented in public literature, its structural motifs are present in a variety of biologically active compounds. This guide provides an in-depth analysis of its potential applications, grounded in established chemical principles and the known pharmacological relevance of its constituent functional groups. We present detailed protocols for the derivatization of its carboxylic acid moiety, a common gateway to a diverse array of bioactive amides and esters.

Physicochemical Profile and Synthetic Considerations

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective deployment in synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 87776-75-8[1]
Molecular Formula C₉H₉ClO₂S
Molecular Weight 216.68 g/mol [1]
Appearance Solid (form may vary)N/A
Purity Typically >98%[1]
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in non-polar solvents and water.Inferred from structure

The synthesis of this compound is not trivial and requires a multi-step approach. A plausible synthetic strategy, inferred from related preparations, is outlined below.[2]

G cluster_synthesis Plausible Synthetic Pathway p-Halogenated_Phenylacetic_Acid p-Halogenated Phenylacetic Acid (e.g., 4-Bromophenylacetic acid) Nucleophilic_Aromatic_Substitution Nucleophilic Aromatic Substitution with Sodium Methyl Mercaptide p-Halogenated_Phenylacetic_Acid->Nucleophilic_Aromatic_Substitution NaSMe, Cu(I) catalyst, DMF Chlorination Electrophilic Aromatic Chlorination Nucleophilic_Aromatic_Substitution->Chlorination e.g., SO2Cl2 or NCS Final_Product 3-Chloro-4-(methylthio)phenylacetic acid Chlorination->Final_Product

Figure 1: A potential synthetic workflow for this compound, adapted from related syntheses.[2]

Medicinal Chemistry Applications: A Landscape of Opportunity

The true value of this compound lies in its potential as a versatile building block for a range of therapeutic targets.

Precursor for Anti-Inflammatory Agents

The phenylacetic acid scaffold is a well-established pharmacophore in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is the synthesis of Etoricoxib, a selective COX-2 inhibitor, which utilizes the structurally related 4-(methylthio)phenylacetic acid as a key intermediate.[2] The presence of the chloro and methylthio groups on the phenyl ring of our title compound offers medicinal chemists the opportunity to explore structure-activity relationships (SAR) and fine-tune the pharmacokinetic and pharmacodynamic properties of novel NSAID candidates.

Scaffold for Novel Anti-Cancer Agents

The incorporation of chloro and thioether functionalities into small molecules has been a successful strategy in the development of potent anti-cancer agents. These groups can modulate lipophilicity, metabolic stability, and target engagement. For instance, derivatives of 3-chloro-β-lactams have shown potent antimitotic activity by targeting tubulin.[3] this compound can serve as a starting point for the synthesis of novel compounds with potential antiproliferative effects.

Building Block for Compound Library Synthesis

In modern drug discovery, the generation of diverse chemical libraries for high-throughput screening is paramount. The trifunctional nature of this compound makes it an ideal scaffold for library synthesis. The carboxylic acid can be readily converted into a wide range of amides, esters, and other derivatives. The aryl chloride can participate in cross-coupling reactions, and the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, further expanding the chemical space. The related 3-chloro-4-hydroxyphenylacetic acid has been utilized for developing screening libraries for both pharmaceutical and agrochemical applications.[4]

Experimental Protocols: Amide Bond Formation

The following protocol provides a detailed, step-by-step methodology for the synthesis of an amide derivative of this compound, a foundational reaction in medicinal chemistry.

Objective

To synthesize N-benzyl-2-(3-chloro-4-(methylthio)phenyl)acetamide as a representative example of amide bond formation.

Materials
  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Activation of Carboxylic Acid: To the stirred solution, add BOP reagent (1.1 eq) and DIPEA (2.5 eq). Stir the reaction mixture at room temperature for 20 minutes. The formation of the activated ester can be monitored by TLC.

  • Amine Addition: Add benzylamine (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ (2x).

    • Wash the organic layer with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-(3-chloro-4-(methylthio)phenyl)acetamide.

G cluster_protocol Amide Synthesis Workflow Start 3-Chloro-4-(methylthio)phenylacetic acid Activation Carboxylic Acid Activation (BOP, DIPEA, DMF) Start->Activation Amine_Addition Addition of Benzylamine Activation->Amine_Addition Reaction Stir at Room Temperature Amine_Addition->Reaction Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product N-benzyl-2-(3-chloro-4-(methylthio)phenyl)acetamide Purification->Product

References

Large-Scale Synthesis of 3-Chloro-4-(methylthio)phenylacetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methylthio)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a substituted phenylacetic acid, is prevalent in a range of biologically active molecules. The efficient and scalable production of this compound is therefore of significant interest to researchers, scientists, and professionals in the drug development and chemical manufacturing sectors. This guide provides a detailed overview of the primary synthetic strategies for the large-scale production of this compound, offering in-depth technical protocols, process optimization insights, and critical safety considerations.

Two principal and industrially viable synthetic routes are discussed herein. The first pathway proceeds through a substituted acetophenone intermediate, utilizing a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. The second route involves the synthesis of a substituted benzyl cyanide, which is then hydrolyzed to the target phenylacetic acid. The selection of the optimal route on a large scale depends on factors such as raw material availability and cost, process safety, and the desired purity of the final product.

Synthetic Strategies: A Comparative Overview

Route 1: The Acetophenone Pathway via Willgerodt-Kindler Reaction

This classic approach leverages the robust and well-established Friedel-Crafts and Willgerodt-Kindler reactions. The overall transformation is depicted below:

Route 1: Acetophenone Pathway A 2-Chloro-thioanisole B 3-Chloro-4-(methylthio)acetophenone A->B Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) C 2-(3-Chloro-4-(methylthio)phenyl)thioacetamide B->C Willgerodt-Kindler Reaction (Sulfur, Morpholine) D This compound C->D Hydrolysis (Acid or Base)

Caption: Overall workflow for the synthesis of this compound via the acetophenone pathway.

The initial step involves the Friedel-Crafts acylation of 2-chloro-thioanisole with acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride, to yield 3-chloro-4-(methylthio)acetophenone.[1] This intermediate is then subjected to the Willgerodt-Kindler reaction, a powerful method for converting aryl alkyl ketones into the corresponding thioamides.[2] The reaction typically employs elemental sulfur and a secondary amine, such as morpholine.[3] The resulting 2-(3-chloro-4-(methylthio)phenyl)thioacetamide is subsequently hydrolyzed under acidic or basic conditions to afford the final product.

Route 2: The Benzyl Cyanide Pathway

This alternative strategy offers a more direct route to the phenylacetic acid functional group. The key steps are outlined in the following workflow:

Route 2: Benzyl Cyanide Pathway A 3-Chloro-4-(methylthio)toluene B 3-Chloro-4-(methylthio)benzyl chloride A->B Chlorination C 3-Chloro-4-(methylthio)benzyl cyanide B->C Cyanation (NaCN) D This compound C->D Hydrolysis (Acid or Base)

Caption: Overall workflow for the synthesis of this compound via the benzyl cyanide pathway.

This pathway commences with the chlorination of 3-chloro-4-(methylthio)toluene to produce 3-chloro-4-(methylthio)benzyl chloride. This benzylic halide is then converted to the corresponding nitrile, 3-chloro-4-(methylthio)benzyl cyanide, through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide.[4] The final step involves the hydrolysis of the nitrile group to the carboxylic acid, which can be achieved under either acidic or basic conditions.[5]

Detailed Experimental Protocols

Route 1: Acetophenone Pathway

Part A: Synthesis of 3-Chloro-4-(methylthio)acetophenone

This procedure is adapted from established Friedel-Crafts acylation protocols.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalents)Amount
2-Chloro-thioanisole158.651.0(Specify amount)
Anhydrous Aluminum Chloride133.341.1(Specify amount)
Acetyl Chloride78.501.05(Specify amount)
Dichloromethane (anhydrous)--(Specify volume)
Crushed Ice--(Specify amount)
Concentrated Hydrochloric Acid--(Specify volume)

Procedure:

  • To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet/outlet, charge anhydrous aluminum chloride and anhydrous dichloromethane.

  • Cool the stirred suspension to 0-5 °C using a circulating chiller.

  • Slowly add acetyl chloride to the suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of acetyl chloride is complete, add 2-chloro-thioanisole dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully and slowly quench the reaction by transferring the mixture to a separate reactor containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloro-4-(methylthio)acetophenone.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Willgerodt-Kindler Reaction and Hydrolysis

This protocol is based on general procedures for the Willgerodt-Kindler reaction.[3][6]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalents)Amount
3-Chloro-4-(methylthio)acetophenone200.691.0(Specify amount)
Sulfur32.062.5(Specify amount)
Morpholine87.123.0(Specify amount)
Sodium Hydroxide40.00(Excess)(Specify amount)
Hydrochloric Acid (concentrated)--(As needed for acidification)

Procedure:

  • In a suitable reactor equipped with a reflux condenser and a mechanical stirrer, charge 3-chloro-4-(methylthio)acetophenone, sulfur, and morpholine.

  • Heat the mixture to reflux (typically 120-140 °C) and maintain for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.

  • After completion of the thioamidation, cool the reaction mixture.

  • For the hydrolysis step, add a solution of sodium hydroxide (e.g., 20-40% aqueous solution) to the cooled reaction mixture.

  • Heat the mixture to reflux for an additional 8-12 hours to effect hydrolysis of the thioamide.

  • Cool the reaction mixture and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

  • The precipitated crude this compound is collected by filtration.

  • The crude product is washed with water and can be further purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

Route 2: Benzyl Cyanide Pathway

Part A: Synthesis of 3-Chloro-4-(methylthio)benzyl cyanide

This procedure is an adaptation of known methods for benzylic chlorination and subsequent cyanation.[4]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalents)Amount
3-Chloro-4-(methylthio)toluene172.671.0(Specify amount)
N-Chlorosuccinimide (NCS)133.531.1(Specify amount)
Benzoyl Peroxide (BPO)242.23(Catalytic)(Specify amount)
Carbon Tetrachloride--(Specify volume)
Sodium Cyanide49.011.2(Specify amount)
Phase Transfer Catalyst (e.g., TBAB)-(Catalytic)(Specify amount)
Toluene--(Specify volume)
Water--(Specify volume)

Procedure:

  • Chlorination: In a reactor equipped for reflux and with a light source (for radical initiation), dissolve 3-chloro-4-(methylthio)toluene in carbon tetrachloride. Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and irradiate with a suitable lamp to initiate the radical chlorination. Monitor the reaction by GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain crude 3-chloro-4-(methylthio)benzyl chloride. This intermediate is often used directly in the next step without further purification.

  • Cyanation: To a reactor containing a mixture of sodium cyanide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in water and toluene, add the crude 3-chloro-4-(methylthio)benzyl chloride.

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for several hours. Monitor the reaction by HPLC.

  • After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer and remove the solvent under reduced pressure to yield crude 3-chloro-4-(methylthio)benzyl cyanide.

Part B: Hydrolysis of 3-Chloro-4-(methylthio)benzyl cyanide

This protocol is based on established methods for nitrile hydrolysis.[5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalents)Amount
3-Chloro-4-(methylthio)benzyl cyanide197.691.0(Specify amount)
Sulfuric Acid (98%)-(Excess)(Specify volume)
Water--(Specify volume)

Procedure:

  • In a reactor equipped for heating and stirring, carefully add the crude 3-chloro-4-(methylthio)benzyl cyanide to a mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux (around 100-120 °C) and maintain for 3-6 hours. Monitor the reaction for the disappearance of the nitrile starting material.

  • Cool the reaction mixture and pour it into cold water or onto crushed ice.

  • The precipitated crude this compound is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent.

Process Safety and Optimization

Safety Considerations:

  • Thioanisole and its derivatives: These compounds are often associated with a strong, unpleasant odor. All manipulations should be conducted in well-ventilated fume hoods or closed systems.[7][8] Personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory.

  • Friedel-Crafts Acylation: Aluminum chloride is highly reactive with water and moisture, releasing HCl gas. The reaction should be carried out under anhydrous conditions. The quenching process is highly exothermic and should be performed with extreme care and adequate cooling.

  • Willgerodt-Kindler Reaction: This reaction can generate hydrogen sulfide (H₂S), a highly toxic and flammable gas. The reaction must be performed in a well-ventilated fume hood with appropriate gas scrubbing capabilities.

  • Sodium Cyanide: Sodium cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin.[9][10][11][12] It reacts with acids to produce highly toxic hydrogen cyanide gas.[2] All handling of solid sodium cyanide and cyanide-containing solutions must be performed in a designated area, typically a fume hood, with appropriate PPE, including cyanide-specific gloves. An emergency cyanide exposure kit should be readily available.

Optimization Strategies:

  • Catalyst Loading in Friedel-Crafts Acylation: The stoichiometry of the Lewis acid catalyst can significantly impact the reaction rate and yield. While stoichiometric amounts are often required, exploring sub-stoichiometric amounts or the use of more active, recyclable solid acid catalysts can improve the process's greenness and cost-effectiveness.[1]

  • Solvent Selection: The choice of solvent can influence reaction rates and product selectivity. Dichloromethane is common for Friedel-Crafts acylations, but alternative solvents should be considered to improve safety and environmental impact.

  • Phase-Transfer Catalysis in Cyanation: The use of a phase-transfer catalyst is crucial for efficient cyanation in a biphasic system, as it facilitates the transport of the cyanide anion into the organic phase.[4]

  • Hydrolysis Conditions: The choice between acidic and basic hydrolysis depends on the stability of the substrate and the desired workup procedure. Acidic hydrolysis can sometimes lead to charring with sensitive substrates.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through either the acetophenone or the benzyl cyanide pathway. The acetophenone route, while longer, utilizes well-understood and scalable reactions. The benzyl cyanide route offers a more direct approach but involves the handling of highly toxic cyanide reagents, necessitating stringent safety protocols. The selection of the most appropriate synthetic strategy will be dictated by a thorough evaluation of economic, safety, and environmental factors specific to the manufacturing context. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and drug development professionals engaged in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for Friedel-Crafts Acylation using 3-Chloro-4-(methylthio)phenylacetyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This powerful electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical industry for the development of a wide array of therapeutic agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 3-Chloro-4-(methylthio)phenylacetyl chloride as a versatile acylating agent in Friedel-Crafts reactions. The resulting diaryl ketones, bearing the unique 3-chloro-4-(methylthio)phenyl moiety, are of significant interest for their potential applications in medicinal chemistry.

Introduction: The Significance of Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, Friedel-Crafts reactions are a cornerstone of organic chemistry for the derivatization of aromatic compounds.[3][4] The acylation variant, in particular, offers several advantages over Friedel-Crafts alkylation. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to predictable product formation.[5] Furthermore, the resulting ketone product is deactivated towards further electrophilic substitution, which effectively prevents polysubstitution—a common challenge in alkylation reactions.[6][7]

The specific acylating agent, 3-Chloro-4-(methylthio)phenylacetyl chloride, introduces a synthetically valuable functional group handle. The chloro and methylthio substituents on the phenyl ring provide opportunities for further chemical modifications, making the resulting ketone a versatile scaffold for the synthesis of complex molecules with potential biological activity.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[8] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to generate a highly electrophilic acylium ion.[9] This electrophile is then attacked by the π-electrons of an electron-rich aromatic or heteroaromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion (or sigma complex).[10] Subsequent deprotonation of the arenium ion by a weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), restores the aromaticity of the ring and yields the final aryl ketone product.[8]

Generation of the Acylium Ion

The first step involves the coordination of the Lewis acid catalyst with the chlorine atom of the 3-Chloro-4-(methylthio)phenylacetyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form the resonance-stabilized acylium ion.[4][5]

Electrophilic Attack and Formation of the Arenium Ion

The electron-rich aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms the arenium ion intermediate. The regioselectivity of this attack is governed by the electronic properties of the substituents already present on the aromatic ring.[11]

Rearomatization

In the final step, a proton is abstracted from the carbon atom bearing the newly attached acyl group. This restores the aromatic π-system and regenerates the Lewis acid catalyst, although in practice, the catalyst often complexes with the product ketone, necessitating a stoichiometric amount.[3]

Diagram of the Reaction Mechanism:

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcylChloride 3-Chloro-4-(methylthio)phenylacetyl chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Arene Aromatic Substrate (Ar-H) AreniumIon Arenium Ion (Sigma Complex) Arene->AreniumIon + Acylium Ion Product Aryl Ketone Product AreniumIon->Product - H⁺ HCl HCl RegenCatalyst AlCl₃ Experimental_Workflow Setup 1. Anhydrous Reaction Setup Charge 2. Charge AlCl₃ and DCM Setup->Charge Cool1 3. Cool to 0-5 °C Charge->Cool1 AddAcylCl 4. Add Acyl Chloride Solution Cool1->AddAcylCl AddSubstrate 5. Add Aromatic Substrate AddAcylCl->AddSubstrate React 6. React at Room Temperature AddSubstrate->React Cool2 7. Cool to 0-5 °C React->Cool2 Quench 8. Quench with Ice/HCl Cool2->Quench Extract 9. Extraction with DCM Quench->Extract Wash 10. Wash Organic Layer Extract->Wash Dry 11. Dry and Evaporate Wash->Dry Purify 12. Purify Product Dry->Purify

References

Application Notes and Protocols for the Preparation of 3-Chloro-4-(methylthio)phenylacetic Acid and its Salts

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the synthesis and salt formation of 3-Chloro-4-(methylthio)phenylacetic acid, a valuable intermediate in pharmaceutical and agrochemical research. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on scientific integrity, causality behind experimental choices, and self-validating systems.

Introduction

This compound is a substituted phenylacetic acid derivative. The unique substitution pattern, featuring a chlorine atom and a methylthio group on the phenyl ring, makes it a versatile building block in organic synthesis. Phenylacetic acid and its derivatives are known to be key components in a variety of biologically active molecules.[1] This guide details a robust and reproducible method for the preparation of the target acid and its subsequent conversion to various salts, which can be crucial for modifying physicochemical properties such as solubility and stability.

PART 1: Synthesis of this compound

The synthetic strategy for this compound is based on a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its efficiency and industrial applicability. The protocol described below utilizes the commercially available 3-chloro-4-fluorophenylacetic acid as the starting material, where the highly activated fluorine atom is displaced by a methylthiolate nucleophile.

Reaction Principle

The electron-withdrawing nature of the carboxylic acid group and the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by sodium thiomethoxide.

Experimental Workflow Diagram

G cluster_0 Synthesis of this compound Start 3-Chloro-4-fluorophenylacetic acid Reagents Sodium thiomethoxide (or Sodium methanethiolate) DMF (solvent) Start->Reagents 1. Add to reactor Reaction Nucleophilic Aromatic Substitution (e.g., 80-120 °C, under N2) Reagents->Reaction 2. Heat and stir Workup Acidification (e.g., HCl) Extraction (e.g., Ethyl Acetate) Reaction->Workup 3. Quench and isolate Purification Crystallization (e.g., Toluene/Heptane) Workup->Purification 4. Purify Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per 10g starting material)Purity
3-Chloro-4-fluorophenylacetic acid705-79-3188.5810.0 g (53.0 mmol)>98%
Sodium thiomethoxide5188-07-870.094.46 g (63.6 mmol, 1.2 eq)>95%
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09100 mL>99.8%
Hydrochloric acid, concentrated (37%)7647-01-036.46As needed for acidification-
Ethyl acetate141-78-688.113 x 100 mL for extractionACS Grade
Brine (saturated NaCl solution)--50 mL for washing-
Anhydrous sodium sulfate7757-82-6142.04For drying organic phase-
Toluene108-88-392.14For crystallizationACS Grade
Heptane142-82-5100.21For crystallizationACS Grade

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer, add 3-chloro-4-fluorophenylacetic acid (10.0 g, 53.0 mmol) and anhydrous N,N-dimethylformamide (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Nucleophile: Carefully add sodium thiomethoxide (4.46 g, 63.6 mmol) to the solution in portions. Caution: Sodium thiomethoxide is moisture-sensitive and pyrophoric. Handle under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), and then dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization from a mixture of toluene and heptane to yield this compound as a solid.

Characterization
  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methyl protons of the thioether group.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxylic acid carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry: To confirm the molecular weight of the product.

PART 2: Preparation of this compound Salts

The preparation of salts can be advantageous for improving the solubility, stability, and handling of the parent compound. Both inorganic and organic salts can be prepared through simple acid-base reactions.

Protocol 2.1: Preparation of the Sodium Salt

Principle:

The carboxylic acid is deprotonated by a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, to form the corresponding sodium carboxylate salt.

Experimental Workflow Diagram:

G cluster_1 Sodium Salt Formation Acid This compound Base Sodium Hydroxide (aq) or Sodium Bicarbonate (aq) Acid->Base 1. Dissolve in suitable solvent Reaction Acid-Base Neutralization (Room Temperature) Base->Reaction 2. Add base solution dropwise Isolation Solvent Evaporation or Lyophilization Reaction->Isolation 3. Isolate the salt Salt Sodium 3-Chloro-4-(methylthio)phenylacetate Isolation->Salt

Caption: Workflow for the preparation of the sodium salt.

Procedure:

  • Dissolve this compound (1.0 g, 4.61 mmol) in a suitable solvent such as ethanol or methanol (20 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (0.18 g, 4.61 mmol) in water (5 mL).

  • Slowly add the sodium hydroxide solution to the stirred solution of the acid at room temperature.

  • Stir the resulting solution for 30 minutes.

  • Remove the solvent under reduced pressure to obtain the sodium salt as a solid. The salt can be further dried under vacuum.

Protocol 2.2: Preparation of an Amine Salt (e.g., with Diethylamine)

Principle:

An organic amine can act as a base to deprotonate the carboxylic acid, forming an ammonium carboxylate salt. This is often done to increase the solubility in organic solvents or for specific formulation purposes.

Procedure:

  • Dissolve this compound (1.0 g, 4.61 mmol) in a suitable solvent like ethyl acetate or acetone (20 mL).

  • Add a stoichiometric amount of diethylamine (0.34 g, 4.61 mmol) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1 hour. The salt may precipitate out of the solution.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4]

  • Sodium thiomethoxide is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures for detailed hazard information.[2][3][4]

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloro-4-(methylthio)phenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during production. As your dedicated application scientist, I will provide in-depth, field-proven insights to enhance the efficiency, yield, and purity of your synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges related to yield, byproduct formation, and purification. This guide provides a systematic approach to understanding and overcoming these obstacles, grounded in established chemical principles and validated experimental data.

Section 1: Overview of Primary Synthetic Strategies

The most prevalent and adaptable route to this compound begins with the corresponding acetophenone derivative and proceeds through the Willgerodt-Kindler reaction. This section outlines this primary pathway and a viable alternative.

Primary Route: The Willgerodt-Kindler Reaction

This classic reaction transforms an aryl alkyl ketone, in this case, 3-chloro-4-(methylthio)acetophenone, into a phenylacetic acid derivative through a two-step, one-pot process. The ketone is first heated with elemental sulfur and a secondary amine (typically morpholine) to form a thiomorpholide intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. The reaction is renowned for its utility but requires careful optimization to achieve high yields[1][2].

Willgerodt-Kindler Pathway Figure 1: Willgerodt-Kindler Synthetic Pathway A 3-Chloro-4-(methylthio)acetophenone B Thiomorpholide Intermediate A->B  Step 1: Sulfur, Morpholine  High Temperature   C This compound B->C  Step 2: Hydrolysis (H3O+ or OH-)  Heat  

Caption: Figure 1: Willgerodt-Kindler Synthetic Pathway.

Alternative Route: Cyanide Hydrolysis

An alternative strategy involves the synthesis and subsequent hydrolysis of 2-(3-chloro-4-(methylthio)phenyl)acetonitrile. This route can be effective if the corresponding benzyl halide precursor is readily available. The hydrolysis of the nitrile to the carboxylic acid is typically robust, often proceeding in high yield under strong acidic or basic conditions[3][4].

Section 2: Troubleshooting Guide for Yield Improvement (Q&A Format)

This section directly addresses common problems encountered during the synthesis via the Willgerodt-Kindler reaction.

Q1: My overall yield is consistently low (<60%). What are the most likely causes in the Willgerodt-Kindler step?

A1: Low yields in the Willgerodt-Kindler reaction are common and typically stem from three areas: suboptimal reaction conditions, reagent quality, or competing side reactions.

  • Causality—Reaction Conditions: The Willgerodt-Kindler reaction is highly sensitive to temperature and reagent stoichiometry. Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause thermal decomposition of the starting material and product, resulting in tar formation. The ratio of sulfur and morpholine to the acetophenone is critical. An excess of sulfur is generally required, but too much can lead to polysulfide formation and other side reactions.

  • Troubleshooting Steps:

    • Temperature Optimization: Begin by running the reaction at a moderate temperature (e.g., 130-140°C) and monitor the consumption of the starting acetophenone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, incrementally increase the temperature by 5-10°C. Using a high-boiling, inert solvent like quinoline or dimethylformamide (DMF) can help maintain a stable reaction temperature[1][5].

    • Reagent Stoichiometry: Systematically vary the molar equivalents of sulfur and morpholine. A good starting point is typically 2.5-3.0 equivalents of sulfur and 2.0-2.5 equivalents of morpholine relative to the acetophenone. See Table 1 for a summary of how reaction parameters can influence yield.

    • Amine Variation: While morpholine is standard, other secondary amines like pyrrolidine or piperidine can sometimes offer improved yields depending on the substrate[5]. Consider screening alternative amines if optimization with morpholine fails.

Q2: I'm observing a significant amount of dark, insoluble tar in my reaction vessel. How can I prevent this?

A2: Tar formation is a classic sign of thermal degradation and polymerization side reactions, which are prevalent in sulfur-based reactions at high temperatures.

  • Causality—Side Reactions: At elevated temperatures, elemental sulfur can react with the organic substrate in complex, non-productive pathways. The methylthio group itself can also be susceptible to oxidation or other transformations under harsh conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative side reactions that contribute to tar formation.

    • Controlled Heating: Use a well-controlled heating mantle with a temperature probe directly in the reaction mixture to avoid localized overheating.

    • Phase-Transfer Catalysis (PTC): For some substrates, the use of a phase-transfer catalyst can allow for lower reaction temperatures, thereby reducing thermal decomposition[6][7]. This approach may be applicable here and is worth investigating.

Q3: The hydrolysis of the thiomorpholide intermediate is slow or incomplete. How can I improve this step?

A3: Incomplete hydrolysis is a common bottleneck that directly impacts final yield and purity. The stability of the thioamide intermediate requires sufficiently strong conditions to drive the reaction to completion.

  • Causality—Hydrolysis Conditions: Both acidic and basic hydrolysis can be effective, but the choice of conditions is crucial. For acidic hydrolysis, concentrated acids like sulfuric acid or hydrochloric acid are used, often with a co-solvent like acetic acid or ethanol at reflux. For basic hydrolysis, a strong base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture is typical.

  • Troubleshooting Steps:

    • Increase Reagent Concentration/Temperature: If hydrolysis is sluggish, increase the concentration of the acid or base and ensure the reaction is maintained at a steady reflux.

    • Extend Reaction Time: Monitor the disappearance of the intermediate by TLC. These hydrolyses can often require extended periods (12-24 hours) to reach completion.

    • Consider a Two-Phase System: For stubborn hydrolyses, a biphasic system with a phase-transfer catalyst can sometimes improve reaction rates.

Q4: My final product is difficult to purify and often crystallizes as an oil or with low purity. What are the best purification practices?

A4: Purification challenges often arise from residual, structurally similar impurities or unhydrolyzed starting material. A multi-step purification protocol is often necessary.

  • Causality—Impurities: The crude product may contain unreacted thioamide, starting acetophenone, and sulfur-containing byproducts. The acidic nature of the product allows for a straightforward acid-base extraction to remove neutral impurities.

  • Troubleshooting Steps:

    • Acid-Base Extraction: After hydrolysis, cool the reaction mixture and dilute with water. Extract the aqueous layer with a solvent like ethyl acetate or dichloromethane to remove any neutral starting materials or byproducts. Then, acidify the aqueous layer with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid product.

    • Recrystallization: The precipitated crude acid should be filtered, washed with cold water, and then recrystallized. Experiment with different solvent systems. A good starting point is a mixture of ethanol/water, acetone/water, or toluene. The melting point of pure 4-(Methylthio)phenylacetic acid is reported as 97-98 °C, which can serve as a benchmark for purity.

    • Activated Carbon Treatment: If the product is colored, dissolving the crude solid in the recrystallization solvent and treating it with activated carbon can help remove colored impurities. Heat the solution with the carbon for a short period, then filter it hot through celite before allowing it to cool and crystallize.

Section 3: Data Summary & Visualization

Table 1: Influence of Willgerodt-Kindler Reaction Parameters on Phenylacetic Acid Yields

(Note: Data is illustrative, based on general findings for substituted acetophenones[1][5]. Optimal conditions for 3-Chloro-4-(methylthio)acetophenone must be determined empirically.)

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 120°C140°C160°CYield typically increases with temperature up to an optimal point, after which degradation occurs.
Sulfur (eq.) 1.52.54.0Insufficient sulfur leads to incomplete reaction; excess may increase byproducts.
Amine (eq.) 1.52.54.0Similar to sulfur, an optimal range exists to drive the reaction without excessive side reactions.
Solvent None (Neat)DMFQuinolineHigh-boiling solvents provide better temperature control and can improve yields.

Experimental & Troubleshooting Workflows

Experimental_Workflow Figure 2: General Experimental Workflow cluster_0 Reaction cluster_1 Hydrolysis cluster_2 Purification A Charge Reactor: - 3-Chloro-4-(methylthio)acetophenone - Sulfur - Morpholine B Heat to 130-150°C under N2 Atmosphere A->B C Monitor by TLC/GC (4-12 hours) B->C D Add Hydrolysis Reagent (e.g., H2SO4/AcOH or NaOH/EtOH) C->D E Reflux until Intermediate is Consumed (12-24 hours) D->E F Workup: Cool, Dilute, Acid-Base Extraction E->F G Precipitate & Filter Crude Product F->G H Recrystallize from Optimal Solvent System G->H I Dry & Characterize Final Product H->I

Caption: Figure 2: General Experimental Workflow.

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Problem: Low Final Yield Q1 Where is the loss occurring? Start->Q1 Path1 Willgerodt-Kindler Step Q1->Path1 Analysis of crude reaction mixture Path2 Hydrolysis Step Q1->Path2 Analysis post- hydrolysis Path3 Purification Step Q1->Path3 Mass balance check post-purification Sol1a Incomplete Reaction? -> Increase Temp/Time Path1->Sol1a Sol1b Tar Formation? -> Lower Temp, Use N2 Path1->Sol1b Sol1c Wrong Stoichiometry? -> Optimize Reagent Ratios Path1->Sol1c Sol2a Intermediate Remaining? -> Increase Acid/Base Conc. Path2->Sol2a Sol2b Reaction Stalled? -> Extend Reflux Time Path2->Sol2b Sol3a Oily Product? -> Screen Recrystallization Solvents Path3->Sol3a Sol3b Product Lost in Mother Liquor? -> Optimize Crystallization Temp/Conc. Path3->Sol3b

References

Technical Support Center: Synthesis of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-4-(methylthio)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds through a sequence of reactions, each with its own set of potential side reactions. A common route involves the Friedel-Crafts acylation of 2-chloro thioanisole, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. Alternate routes may involve the chlorination of 4-(methylthio)phenylacetic acid or the hydrolysis of 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile. This guide will address potential issues in these key transformations.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Chloro Thioanisole B 3-Chloro-4-(methylthio)acetophenone A->B Friedel-Crafts Acylation (e.g., Acetyl Chloride, AlCl3) C Thioamide Intermediate B->C Willgerodt-Kindler Reaction (e.g., Sulfur, Morpholine) D This compound C->D Hydrolysis (e.g., H2SO4, H2O)

Caption: Common synthetic route to this compound.

II. Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format, providing insights into the causes and offering actionable solutions.

Friedel-Crafts Acylation Stage

Question 1: My Friedel-Crafts acylation of 2-chloro thioanisole resulted in a low yield and a complex mixture of products. What are the likely side reactions?

Answer: Low yields and product mixtures in Friedel-Crafts acylation are common and can be attributed to several factors.[1] The primary side reactions include:

  • Polysubstitution: The activating nature of the methylthio group can lead to the addition of more than one acetyl group to the aromatic ring.

  • Isomer Formation: While the methylthio group is primarily an ortho-, para-director, the presence of the chloro group and the reaction conditions can lead to the formation of undesired isomers.

  • Deactivation of the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can complex with the sulfur atom of the methylthio group, reducing its catalytic activity.[1]

  • Reaction with Solvent: If not performed under anhydrous conditions, the Lewis acid catalyst can react with moisture, leading to its deactivation.

Troubleshooting Protocol:

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried and reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the substrate to minimize polysubstitution. A slight excess of the Lewis acid may be necessary to account for complexation with the substrate.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to improve selectivity and reduce the rate of side reactions.

  • Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like SnCl₄ or TiCl₄ might offer better selectivity for certain substrates.[2]

Willgerodt-Kindler Reaction Stage

Question 2: During the Willgerodt-Kindler reaction, I observed the formation of a significant amount of the corresponding carboxylic acid directly, reducing the yield of the desired thioamide. Why is this happening and how can I prevent it?

Answer: The direct formation of the carboxylic acid is a known side reaction in the Willgerodt rearrangement and its Kindler modification.[3][4] This occurs due to the in-situ hydrolysis of the thioamide intermediate. The presence of water in the reaction mixture, either from the reagents or introduced during workup, can promote this side reaction.

Mitigation Strategies:

  • Anhydrous Reagents: Use anhydrous morpholine and ensure the sulfur is dry.

  • Controlled Hydrolysis: The hydrolysis of the thioamide should be a distinct, subsequent step. Avoid premature exposure of the reaction mixture to aqueous acidic or basic conditions.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor the hydrolysis side reaction. Monitor the reaction progress by TLC to determine the optimal reaction time.

Willgerodt-Kindler Mechanism and Side Reaction

Willgerodt_Kindler Ketone 3-Chloro-4-(methylthio)acetophenone Enamine Enamine Intermediate Ketone->Enamine Morpholine Thioamide Thioamide Intermediate Enamine->Thioamide Sulfur CarboxylicAcid This compound (Desired Product) Thioamide->CarboxylicAcid Controlled Hydrolysis SideProduct Carboxylic Acid (Side Product) Thioamide->SideProduct In-situ Hydrolysis (H2O present)

Caption: Desired pathway and side reaction in the Willgerodt-Kindler reaction.

Hydrolysis Stage

Question 3: After hydrolysis of the thioamide, my final product is contaminated with unreacted thioamide and other impurities. What are the best practices for a clean hydrolysis and purification?

Answer: Incomplete hydrolysis and the formation of byproducts during hydrolysis can complicate purification.

  • Incomplete Hydrolysis: The thioamide may be resistant to hydrolysis.

  • Formation of Amide: Partial hydrolysis can lead to the formation of the corresponding amide, which can be difficult to separate from the carboxylic acid.

  • Decarboxylation: Under harsh acidic and high-temperature conditions, decarboxylation of the final product can occur, although this is less common for phenylacetic acids.

Hydrolysis and Purification Protocol:

  • Hydrolysis Conditions: A mixture of sulfuric acid and water is commonly used. Ensure a sufficient excess of the acid and adequate heating (reflux) to drive the reaction to completion.[5]

  • Reaction Monitoring: Track the disappearance of the thioamide starting material using TLC or LC-MS.

  • Workup and Extraction:

    • After cooling, pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid and wash thoroughly with cold water to remove inorganic salts and residual acid.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or toluene/heptane, can be effective.

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from closely related impurities.

Alternative Synthetic Route: Chlorination

Question 4: I am considering a route involving the direct chlorination of 4-(methylthio)phenylacetic acid. What are the potential side reactions in this approach?

Answer: Direct chlorination of 4-(methylthio)phenylacetic acid presents its own set of challenges, primarily related to selectivity.

  • Ring Chlorination vs. Alpha-Chlorination: The primary competition is between electrophilic aromatic substitution on the ring and radical chlorination at the alpha-position of the carboxylic acid. The methylthio group is an activating group, making the ring susceptible to chlorination.

  • Multiple Ring Chlorination: Over-chlorination of the aromatic ring can occur, leading to di- and tri-chlorinated byproducts.[6]

  • Oxidation of the Thioether: The chlorinating agent can oxidize the methylthio group to a sulfoxide or sulfone.

Strategies for Selective Chlorination:

  • Choice of Chlorinating Agent: Milder chlorinating agents and specific reaction conditions are required to favor alpha-chlorination over ring chlorination. For instance, the use of trichloroisocyanuric acid (TCCA) with a catalytic amount of PCl₃ has been shown to be effective for the α-chlorination of phenylacetic acids.

  • Protecting Groups: While more synthetically demanding, protection of the thioether as a sulfoxide, followed by chlorination and subsequent reduction back to the thioether, could be a viable strategy.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of morpholine in the Willgerodt-Kindler reaction?

A1: Morpholine, a secondary amine, reacts with the starting ketone to form an enamine intermediate.[3][4] This enamine is crucial for the subsequent reaction with sulfur and the rearrangement process that ultimately leads to the formation of the thioamide at the terminal carbon of the alkyl chain.[7]

Q2: Are there any greener alternatives to the traditional Willgerodt-Kindler reaction conditions?

A2: Yes, research has focused on developing more environmentally friendly protocols. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[8] The use of solvent-free conditions or more benign solvents is also an area of active investigation.

Q3: How can I confirm the structure of my final product and identify impurities?

A3: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to separate and identify components of a mixture.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: A sharp melting point close to the literature value (97-98 °C for this compound) is a good indicator of purity.[9]

Q4: My final product has a persistent yellow color. What could be the cause and how can I remove it?

A4: A yellow discoloration can be due to residual sulfur from the Willgerodt-Kindler reaction or the presence of colored organic impurities.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.

  • Thorough Washing: Ensure the crude product is washed extensively to remove any residual sulfur.

  • Recrystallization: Multiple recrystallizations may be necessary to obtain a colorless, crystalline product.

IV. Summary of Key Parameters and Potential Byproducts

Reaction StageKey ParametersPotential Side ProductsMitigation Strategy
Friedel-Crafts Acylation Anhydrous conditions, Low temperature (0-5 °C), 1:1 StoichiometryPolysubstituted products, IsomersStrict control of reaction conditions, choice of Lewis acid.
Willgerodt-Kindler Anhydrous reagents, Controlled reaction timeCarboxylic acid (from in-situ hydrolysis)Use of dry reagents, separate hydrolysis step.
Hydrolysis Sufficient acid, Reflux temperatureUnreacted thioamide, Amide intermediateMonitor reaction completion, optimize hydrolysis conditions.
Chlorination (Alternative) Choice of chlorinating agent, Reaction temperatureRing-chlorinated isomers, Oxidized thioether (sulfoxide/sulfone)Use of selective α-chlorinating agents.

V. References

  • Willgerodt rearrangement - chemeurope.com. Available at: --INVALID-LINK--

  • Friedel–Crafts Acylation - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Synthesis of 3-chloro-4-cycloheptyl-acetophenone - PrepChem.com. Available at: --INVALID-LINK--

  • EP0798294A2 - Process for preparing haloacetophenone derivative - Google Patents. Available at: --INVALID-LINK--

  • Synthesis and Some Reactions of 4-Nitrobenzal-(3′-Chloro-4'Methyl Acetophenone, Pyrazoline and Pyridone Derivatives - Oriental Journal of Chemistry. Available at: --INVALID-LINK--

  • Willgerodt rearrangement - Wikipedia. Available at: --INVALID-LINK--

  • 3'-Chloroacetophenone synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone - Benchchem. Available at: --INVALID-LINK--

  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Available at: --INVALID-LINK--

  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents. Available at: --INVALID-LINK--

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: --INVALID-LINK--

  • Friedel–Crafts reaction - Wikipedia. Available at: --INVALID-LINK--

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. Available at: --INVALID-LINK--

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: --INVALID-LINK--

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - AIR Unimi. Available at: --INVALID-LINK--

  • This compound | 87776-75-8 - ChemicalBook. Available at: --INVALID-LINK--

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • 2-(3-Chloro-4-(methylthio)phenyl)acetonitrile - Smolecule. Available at: --INVALID-LINK--

  • phenylacetic acid - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: --INVALID-LINK--

  • Formation and Fate of Chlorination Byproducts in Desalination Systems - State Water Resources Control Board. Available at: --INVALID-LINK--

  • (PDF) Recent advances in the Willgerodt–Kindler reaction - ResearchGate. Available at: --INVALID-LINK--

  • ORGANIC BY-PRODUCTS OF DRINKING WATER CHLORINATION - Global NEST Journal. Available at: --INVALID-LINK--

  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. Available at: --INVALID-LINK--

  • Effect of acetonitrile in the hydrolysis reaction at room temperature... - ResearchGate. Available at: --INVALID-LINK--

  • Formation of Brominated Disinfection Byproducts during Chloramination of Drinking Water: New Polar Species and Overall Kinetics. Available at: --INVALID-LINK--

  • 38746-92-8|2-(4-(Methylthio)phenyl)acetonitrile - BLDpharm. Available at: --INVALID-LINK--

  • Formation of chlorinated disinfection by-products in viticulture - PubMed. Available at: --INVALID-LINK--

  • α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • 4-(Methylthio)phenylacetic acid 99 16188-55-9 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • Friedel-Crafts Syntheses of Arylacetones and Arylacetonitriles - [www.rhodium.ws]. Available at: --INVALID-LINK--

  • US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Synthesis of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-(methylthio)phenylacetic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you navigate the common challenges encountered during the synthesis of this important intermediate. This resource is structured as a series of troubleshooting questions and frequently asked questions to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis. We will explore two primary synthetic routes: the Willgerodt-Kindler reaction and the hydrolysis of the corresponding phenylacetonitrile.

Route 1: Willgerodt-Kindler Reaction Pathway

This pathway typically starts from 3-chloro-4-(methylthio)acetophenone and involves its conversion to a thioamide, followed by hydrolysis.

Q1: My Willgerodt-Kindler reaction is resulting in a low yield and a complex, tarry mixture. What are the likely causes and how can I optimize the conditions?

A1: This is a very common issue with the Willgerodt-Kindler reaction, which often has a reputation for producing messy reaction mixtures if not properly optimized.[1] The high temperatures and the nature of the polysulfide reagents can lead to various side reactions.[2][3] Let's break down the potential causes and solutions.

Causality Analysis:

  • Insufficient Temperature or Reaction Time: The Willgerodt-Kindler reaction requires significant thermal energy to drive the rearrangement of the carbonyl group to the terminal carbon.[2] Incomplete reactions are a primary source of low yields and complex mixtures containing unreacted ketone and various intermediates.

  • Suboptimal Reagent Stoichiometry: An excess of both sulfur and the amine (e.g., morpholine) is typically required for the reaction to proceed efficiently.[2] Insufficient amounts can lead to incomplete conversion.

  • Thermal Degradation: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to the degradation of the starting material, intermediates, or the final product, resulting in tar formation.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. A high-boiling, inert solvent is often preferred to maintain the required reaction temperature.

Recommended Optimization Protocol:

  • Reagent Purity: Ensure your starting 3-chloro-4-(methylthio)acetophenone is of high purity. Impurities can interfere with the reaction.

  • Stoichiometry: Begin with a systematic optimization of the molar ratios of sulfur and morpholine relative to the acetophenone. A good starting point is a significant excess of both.

  • Temperature Control: Carefully control the reaction temperature. Use a high-boiling solvent like quinoline or pyridine to maintain a consistent temperature. Avoid localized overheating by ensuring efficient stirring.

  • Stepwise Optimization: Optimize one parameter at a time (e.g., temperature, then amine ratio, then sulfur ratio) to identify the true optimum conditions.[1]

Below is a table summarizing a typical optimization study.

ParameterCondition A (Initial)Condition B (Optimized)Expected Outcome
Solvent TolueneQuinolineHigher, more stable reaction temperature.
Temperature 110 °C140-160 °CIncreased reaction rate and conversion.[2]
Acetophenone:Sulfur:Morpholine 1 : 3 : 31 : 5 : 6Drives the reaction to completion.[4]
Reaction Time 8 hours12-16 hoursEnsures complete conversion of intermediates.

Workflow Diagram for Willgerodt-Kindler Optimization:

Willgerodt_Kindler_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Hydrolysis cluster_purification Purification Start Start with pure 3-chloro-4-(methylthio)acetophenone Reagents Add Solvent (Quinoline), Sulfur, and Morpholine Start->Reagents Heat Heat to 140-160 °C with vigorous stirring Reagents->Heat Monitor Monitor reaction by TLC (approx. 12-16h) Heat->Monitor Cool Cool and pour into water Monitor->Cool Reaction Complete Extract Extract with organic solvent Cool->Extract Hydrolyze Hydrolyze thioamide intermediate (e.g., with aq. H2SO4 or NaOH) Extract->Hydrolyze Acidify Acidify to precipitate the carboxylic acid Hydrolyze->Acidify Filter Filter the crude product Acidify->Filter Recrystallize Recrystallize from suitable solvent (e.g., Toluene/Hexane) Filter->Recrystallize End Pure this compound Recrystallize->End

Workflow for optimized Willgerodt-Kindler synthesis.
Route 2: Nitrile Hydrolysis Pathway

This route involves the synthesis of 2-(3-chloro-4-(methylthio)phenyl)acetonitrile, followed by its hydrolysis to the desired carboxylic acid.

Q2: My nitrile hydrolysis is stalling at the amide intermediate, leading to low yields of the final carboxylic acid. How can I drive the reaction to completion?

A2: This is a classic challenge in nitrile hydrolysis. The conversion of a nitrile to an amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[5][6] To achieve a high yield of the carboxylic acid, you need to employ conditions that favor the second step.

Causality Analysis:

  • Reaction Conditions: Milder acidic or basic conditions might be sufficient to hydrolyze the nitrile to the amide, but not vigorous enough to hydrolyze the more stable amide.[6]

  • Insufficient Water: Water is a key reagent in the hydrolysis. In some solvent systems, its concentration might be a limiting factor.

  • Equilibrium: The hydrolysis reactions are often equilibria. The removal of a product (like ammonia in basic hydrolysis) can help drive the reaction forward.

Recommended Optimization Protocol:

The choice between acidic and basic hydrolysis depends on the stability of your substrate to the respective conditions. Given the presence of a thioether, which can be sensitive to strong oxidizing acids, a carefully controlled acid hydrolysis or a robust basic hydrolysis is recommended.

Acidic Hydrolysis:

  • Acid Choice & Concentration: Use a strong, non-oxidizing acid like sulfuric acid or hydrochloric acid. A common method involves refluxing with a mixture of concentrated H₂SO₄ and water.[7]

  • Temperature and Time: High temperatures are crucial. Refluxing for an extended period (e.g., 3-6 hours) is typically required to ensure complete hydrolysis of the amide.[7]

Basic Hydrolysis:

  • Base Choice: Use a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

  • Temperature: Refluxing is necessary. The ammonia gas produced should be allowed to evolve, which helps to drive the reaction to completion.[5]

  • Workup: After the reaction, the resulting carboxylate salt must be acidified with a strong acid (e.g., HCl) to precipitate the final carboxylic acid product.[5]

Comparative Hydrolysis Conditions:

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent 50-70% aq. H₂SO₄10-20% aq. NaOH
Temperature Reflux (110-130 °C)Reflux (100-110 °C)
Reaction Time 3-6 hours4-8 hours
Initial Product Carboxylic AcidSodium Carboxylate
Key Advantage Direct isolation of the acid.Avoids strongly acidic conditions for sensitive substrates.
Key Disadvantage Potential for sulfonation or degradation with sensitive substrates.Requires a separate acidification step.

Workflow Diagram for Nitrile Hydrolysis:

Nitrile_Hydrolysis_Workflow cluster_acidic Acidic Pathway cluster_basic Basic Pathway Start Start with 2-(3-chloro-4-(methylthio)phenyl)acetonitrile Acid_Reflux Reflux with aq. H₂SO₄ (e.g., 70%) for 3-6h Start->Acid_Reflux Base_Reflux Reflux with aq. NaOH (e.g., 20%) for 4-8h Start->Base_Reflux Acid_Workup Cool, pour into ice water, filter crude product Acid_Reflux->Acid_Workup Purify Recrystallize from suitable solvent Acid_Workup->Purify Base_Workup Cool, then acidify with conc. HCl to pH < 2 Base_Reflux->Base_Workup Base_Filter Filter crude product Base_Workup->Base_Filter Base_Filter->Purify End Pure this compound Purify->End

Decision workflow for acidic vs. basic nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q3: I am considering a nucleophilic aromatic substitution (SNAr) route starting from 3,4-dichlorophenylacetic acid. What are the potential challenges with this approach?

A3: An SNAr approach is theoretically plausible but presents significant challenges. The reaction would involve the selective substitution of the chlorine at the C4 position with a methylthiolate source (e.g., sodium thiomethoxide).

Challenges:

  • Ring Activation: For a nucleophilic aromatic substitution to be efficient, the aromatic ring typically needs to be activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[8] A carboxylic acid group is only moderately deactivating, and the second chlorine atom provides minimal additional activation. This will likely result in very slow reaction rates requiring harsh conditions.

  • Selectivity: Achieving selective substitution at the C4 position over the C3 position could be difficult. While the C4 position is para to the acetic acid side chain, the electronic effects might not be sufficient to ensure high regioselectivity.

  • Side Reactions: A potential side reaction under harsh conditions is dehalogenation, where one of the chlorine atoms is removed entirely.[9][10]

Given these challenges, this route is likely to be lower yielding and more difficult to optimize compared to the Willgerodt-Kindler or nitrile hydrolysis pathways.

Q4: How do I effectively purify the final this compound product?

A4: The most common and effective method for purifying phenylacetic acid derivatives is recrystallization.[11][12]

Purification Protocol:

  • Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for phenylacetic acids include:

    • Toluene

    • Benzene/Hexane mixture

    • Ethanol/Water mixture

    • Hot water[12]

  • Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.[11][13] c. Allow the solution to cool slowly to room temperature to form well-defined crystals. d. Further cool the flask in an ice bath to maximize the recovery of the purified product. e. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. f. Dry the crystals under vacuum.

Q5: Which synthetic route is generally recommended for scalability and efficiency?

A5: The choice of route often depends on the availability of starting materials and the scale of the synthesis.

RouteStarting MaterialProsConsScalability
Willgerodt-Kindler 3-chloro-4-(methylthio)acetophenoneFewer steps if the acetophenone is available.Can be low yielding; often produces messy byproducts; requires high temperatures.[1][14]Moderate; requires careful optimization and robust equipment for high temperatures.
Nitrile Hydrolysis 3-chloro-4-(methylthio)benzyl chlorideGenerally cleaner reactions; higher yielding if optimized.[5][15]Requires an additional step to synthesize the nitrile precursor.Good; hydrolysis is a well-understood and scalable industrial process.
SNAr 3,4-dichlorophenylacetic acidPotentially uses a cheaper starting material.Poor ring activation leads to low reactivity and side reactions.[8]Poor; not recommended due to likely low yields and difficult purification.

Recommendation: For laboratory and pilot-scale synthesis, the nitrile hydrolysis route is generally preferred due to its cleaner reaction profile and more predictable scalability. While it involves an extra step (synthesis of the nitrile), the overall yield and purity are often superior to the Willgerodt-Kindler reaction.

References

Technical Support Center: Crystallization of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-4-(methylthio)phenylacetic acid crystallization. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this compound. Our approach is rooted in first principles of physical organic chemistry and crystal engineering to empower you to solve problems effectively.

While specific solubility and polymorphism data for this compound are not extensively published, its structural analogues provide valuable guidance. Related compounds like 4-(Methylthio)phenylacetic acid (m.p. 97-98 °C) and 4-Chlorophenylacetic acid (m.p. 102-105 °C) are crystalline solids at room temperature.[1] The methodologies presented here are based on established principles for crystallizing such aromatic carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out," and why does it happen with my compound?

A1: Oiling out is a phenomenon where, instead of forming solid crystals from a supersaturated solution, your compound separates as a second liquid phase—an "oil".[2] This typically occurs for several reasons:

  • High Supersaturation: The concentration of the compound is too high, or the solution is cooled too quickly, kinetically favoring liquid-liquid separation over the more ordered process of crystal lattice formation.[2]

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation process or cause freezing-point depression, making it harder for the compound to solidify.[3][4]

  • Low Melting Point: If the melting point of your compound (or an impure version of it) is lower than the boiling point of the solvent, it can "melt" in the hot solution and separate as a liquid upon cooling.[3]

Oiled-out products are often impure because the liquid phase can act as a good solvent for impurities that would otherwise have remained in the mother liquor.[2]

Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?

A2: A lack of crystallization indicates that the solution is not sufficiently supersaturated, or there's a high kinetic barrier to nucleation.[5][6] Here are the primary steps to induce crystallization:

  • Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the solute concentration.[6][7]

  • Induce Nucleation:

    • Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth and is the most reliable method.[8]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide high-energy sites for nucleation to begin.[6]

  • Use an Anti-Solvent: Gradually add a "poor" solvent (an anti-solvent) in which your compound is insoluble to the solution. This dramatically reduces the compound's solubility, forcing it to crystallize.[9] This must be done slowly to avoid oiling out.

  • Cool to a Lower Temperature: Ensure the solution has been cooled sufficiently. If at room temperature, try placing it in an ice bath or refrigerator.[6]

Q3: How do I choose the best solvent for crystallization?

A3: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures but has low solubility at low temperatures. For an aromatic carboxylic acid like this, polar solvents are a good starting point. A rule of thumb is that solvents with functional groups similar to the solute are often effective.[10] You may need to screen several solvents or use a binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[7]

Troubleshooting Guide: Problem & Solution Workflows
Problem 1: Compound "Oils Out" Instead of Crystallizing

This is one of the most common and frustrating issues in crystallization. The goal is to avoid the formation of the secondary liquid phase by modifying conditions to favor direct solid crystal formation.

Causality: Oiling out occurs when the system enters a miscibility gap in its phase diagram before reaching the nucleation zone for solid crystals.[2] This is a kinetic phenomenon often triggered by cooling too rapidly or having too high a concentration.[2] The resulting oil is an amorphous, supercooled liquid that tends to trap impurities.[3]

  • Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into a single, clear phase.

  • Dilute the Solution: Add more of the primary ("good") solvent (e.g., 20-50% more volume) to reduce the overall concentration. This lowers the supersaturation level, making it less likely to oil out upon cooling.[7]

  • Ensure Slow Cooling: This is the most critical step.

    • Allow the flask to cool slowly on the benchtop, insulated with a glass wool or cloth wrap to slow heat transfer.

    • Rapid cooling (e.g., putting a hot flask directly into an ice bath) is a primary cause of oiling out.[7]

  • Seed the Solution (Optional but Recommended): As the solution cools and becomes cloudy (the point of supersaturation), add a single seed crystal. This directs the process towards controlled crystal growth rather than amorphous precipitation.[8][11]

  • Consider a Different Solvent System: If the problem persists, the solvent may be poorly suited. Try a solvent in which the compound is less soluble at high temperatures, requiring more solvent volume. Alternatively, switch to an anti-solvent crystallization method.[3][7]

A decision tree to guide you through the process.

G start Oiling Out Observed reheat Step 1: Re-heat to re-dissolve oil start->reheat add_solvent Step 2: Add more primary solvent (e.g., 20-50% more) reheat->add_solvent slow_cool Step 3: Cool SLOWLY (Insulate flask) add_solvent->slow_cool seed Step 4: Seed at cloud point slow_cool->seed success Pure Crystals Formed seed->success fail Oiling Out Persists seed->fail if oiling persists change_solvent Step 5: Change solvent system (e.g., use anti-solvent method) fail->change_solvent

Caption: Decision tree for resolving oiling out.

Problem 2: Poor Crystal Yield

A low yield means a significant amount of your product remains dissolved in the mother liquor after filtration.

Causality: The primary causes are using too much solvent or not cooling the solution to a low enough temperature to minimize the compound's solubility.[7] Washing the collected crystals with a solvent in which they are soluble will also dissolve the product and reduce yield.[7]

  • Minimize Solvent Volume: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions.

  • Ensure Complete Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Mother Liquor Analysis: After filtering your first crop of crystals, try concentrating the mother liquor by evaporating a portion of the solvent. Cool the concentrated solution again to see if a second crop of crystals forms. Note: this second crop may be less pure.[7]

  • Proper Washing Technique: Wash the filtered crystals with a small amount of ice-cold solvent (the same one used for crystallization) to rinse away impurities without dissolving a significant amount of the product.

Problem 3: Suspected Polymorphism or Inconsistent Crystal Habit

You observe different crystal shapes (e.g., needles vs. plates) or properties (e.g., melting point) between batches.

Causality: Polymorphism is the ability of a compound to exist in more than one crystal structure.[9][12] Different polymorphs can have different physical properties, including solubility, stability, and melting point. The formation of a specific polymorph can be highly sensitive to the crystallization conditions, such as the solvent used, the cooling rate, and the presence of impurities.[9]

  • Standardize the Protocol: The most crucial step is to maintain a consistent, well-documented crystallization protocol. Record the exact solvent, volumes, temperatures, and cooling rates for every batch.

  • Utilize Seeding: Seeding a supersaturated solution with a crystal of the desired polymorph is the most effective way to ensure that form crystallizes preferentially.

  • Solvent Screening: Perform a systematic screen of different solvents (e.g., protic, aprotic, polar, non-polar). Different solvents can stabilize different crystal packing arrangements, leading to different polymorphs.

  • Characterize the Product: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystal form of your product. This is essential in a regulated (pharmaceutical) environment.

Data & Protocols
Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids

This table provides a starting point for solvent selection based on general principles. Empirical testing is required for optimization.

SolventClassBoiling Point (°C)Suitability Notes
Ethanol Polar Protic78Often a good primary solvent; dissolves many organics when hot.
Isopropanol Polar Protic82Similar to ethanol, slightly less polar. Good for slower evaporation.
Ethyl Acetate Polar Aprotic77Good for compounds with moderate polarity. Can form useful binary mixtures with hexanes.[10]
Toluene Non-polar111Good for less polar compounds or as a component in a binary system. Higher boiling point allows for a wider temperature range.
Heptane/Hexanes Non-polar~69-98Typically used as an anti-solvent . The compound should have very low solubility in it.[10]
Water Polar Protic100Unlikely to be a good solvent unless the compound is in its salt form (e.g., sodium salt). Can be used as an anti-solvent for solutions in polar organic solvents like ethanol.[10]
General Crystallization Workflow

This diagram illustrates the fundamental steps of a successful cooling crystallization.

G cluster_purification Crystallization Protocol dissolve 1. Dissolution Dissolve impure solid in minimum hot solvent filter 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->filter cool 3. Cooling Cool slowly to induce crystallization filter->cool isolate 4. Isolation Collect crystals by vacuum filtration cool->isolate wash 5. Washing Rinse with ice-cold solvent isolate->wash dry 6. Drying Dry crystals to remove trace solvent wash->dry

Caption: Standard workflow for purification by recrystallization.

References

stability issues of 3-Chloro-4-(methylthio)phenylacetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Chloro-4-(methylthio)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work. The stability of this compound is a critical parameter that can significantly impact experimental outcomes, and this guide is structured to address the common challenges you may encounter.

I. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Degradation of this compound in Aqueous Solutions

Symptoms:

  • Loss of parent compound peak and appearance of new, more polar peaks in HPLC analysis.

  • Discoloration or precipitation in the solution over time.

  • Inconsistent results in biological or chemical assays.

Potential Causes & Solutions:

  • Oxidation of the Thioether Group: The methylthio (-SCH3) group is susceptible to oxidation, which can occur in the presence of dissolved oxygen or oxidizing agents. This oxidation typically proceeds in two steps, first to the sulfoxide and then to the sulfone.[1][2][3] Both of these oxidized products will have different properties and activities compared to the parent compound.

    • Solution:

      • De-gas Solvents: Before preparing your solutions, thoroughly de-gas all aqueous buffers and solvents by sparging with an inert gas like nitrogen or argon, or by using a sonicator under vacuum.

      • Use Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions, provided it does not interfere with your downstream applications.

      • Work Under Inert Atmosphere: For highly sensitive experiments, prepare and handle solutions in a glove box under an inert atmosphere.

  • Hydrolysis: While the thioether bond itself is generally stable to hydrolysis, the overall molecule can be influenced by the pH of the solution.[4][5][6] Extreme pH values (highly acidic or basic) can catalyze the degradation of the compound.

    • Solution:

      • Maintain Optimal pH: Whenever possible, maintain the pH of your solutions within a neutral range (pH 6-8). The stability of many drugs is optimal between pH 4-8.[7]

      • Buffer Selection: Use a buffer system appropriate for your desired pH range and ensure it is compatible with your experimental system.

  • Photodegradation: Aromatic compounds, especially those containing sulfur, can be susceptible to degradation upon exposure to light, particularly UV radiation.[8][9] This can lead to the formation of various photoproducts.

    • Solution:

      • Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.

      • Minimize Exposure During Experiments: Conduct experimental manipulations in a shaded area or under low-light conditions whenever feasible.

Issue 2: Poor Solubility and Precipitation of this compound

Symptoms:

  • Visible precipitate in the solution, either immediately after preparation or over time.

  • Difficulty in achieving the desired concentration.

  • Inaccurate and non-reproducible results due to inconsistent compound concentration.

Potential Causes & Solutions:

  • Low Aqueous Solubility: As a substituted phenylacetic acid, the compound has limited solubility in purely aqueous solutions, especially at neutral pH where the carboxylic acid may not be fully ionized.

    • Solution:

      • Use Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol, and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

      • pH Adjustment: For aqueous solutions, adjusting the pH to be slightly basic (e.g., pH 7.5-8.5) can increase the solubility by ensuring the carboxylic acid group is deprotonated (carboxylate form).

      • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds.

    • Solution:

      • Optimize Buffer Concentration: Use the lowest effective buffer concentration that maintains the desired pH.

      • Test Different Buffer Systems: The specific ions in your buffer can influence solubility. If you encounter issues, try a different buffer with different counter-ions.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[10][11][12] A desiccator can be used to protect it from moisture. Long-term storage at -20°C is recommended to minimize any potential degradation.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as DMSO or ethanol. For example, a 10 mM or 100 mM stock solution can be prepared and then aliquoted into smaller volumes for single-use to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

Q3: What is the expected stability of a stock solution in DMSO?

A3: When stored properly at -20°C or below and protected from light, a stock solution of this compound in DMSO should be stable for several months. However, it is good practice to periodically check the purity of your stock solution using a suitable analytical method like HPLC, especially for long-term studies.

Q4: Can I prepare an aqueous stock solution?

A4: While possible, it is generally not recommended for long-term storage due to the higher potential for hydrolysis and microbial growth. If an aqueous stock is necessary, it should be prepared fresh. You can increase its solubility by adding a small amount of a base (like NaOH) to deprotonate the carboxylic acid, and then filter-sterilize the solution. Store at 2-8°C for short-term use (a few days) and protect from light.

Q5: What are the primary degradation products I should look for?

A5: The primary degradation products are likely to be the corresponding sulfoxide and sulfone, resulting from the oxidation of the methylthio group.[13][14] Depending on the conditions, other degradation products from hydrolysis or photodegradation could also be present.

Q6: Are there any known incompatibilities I should be aware of?

A6: Avoid strong oxidizing agents, as they will readily oxidize the thioether group.[2] Also, be mindful of strong acids and bases, which can catalyze degradation.[7] When using this compound in cell culture, ensure the final concentration of any organic solvent (like DMSO) is non-toxic to the cells.

III. Data and Protocols

Table 1: Recommended Storage and Handling Conditions
FormStorage TemperatureContainerLight ProtectionNotes
Solid-20°C (long-term)Tightly sealedAmber vial/foilStore in a desiccator
Stock Solution (Organic)-20°C to -80°CTightly sealedAmber vial/foilAliquot for single use
Working Solution (Aqueous)2-8°CTightly sealedAmber vial/foilPrepare fresh daily
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 216.68 g/mol )

    • High-purity, anhydrous DMSO

    • Calibrated analytical balance

    • Appropriate volumetric flask and pipettes

    • Vortex mixer and/or sonicator

    • Cryo-vials for aliquoting

  • Procedure:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh out 2.17 mg of this compound.

    • Transfer the weighed compound to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of DMSO to the flask.

    • Gently vortex or sonicate the solution until the compound is completely dissolved.

    • Add DMSO to the flask to bring the final volume to 1 mL.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Aliquot the stock solution into single-use cryo-vials (e.g., 50 µL or 100 µL).

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Assessing Solution Stability by HPLC
  • Objective: To determine the stability of this compound in a specific solvent or buffer system over time and under different conditions (e.g., temperature, light exposure).

  • Materials:

    • Prepared solution of this compound at a known concentration.

    • HPLC system with a UV detector.

    • A suitable C18 reverse-phase HPLC column.

    • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Incubators or water baths for temperature control.

    • Amber and clear vials.

  • Procedure:

    • Prepare the solution of this compound in the desired solvent/buffer.

    • Divide the solution into several aliquots in both amber and clear vials.

    • Immediately analyze an initial sample (T=0) by HPLC to determine the initial peak area of the parent compound.

    • Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, 37°C; protected from light and exposed to light).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours; 3, 7, 14 days), withdraw a sample from each condition.

    • Analyze each sample by HPLC using the same method as the T=0 sample.

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.

    • Monitor the chromatograms for the appearance and growth of new peaks, which indicate degradation products.

IV. Visualizations

Diagram 1: Potential Degradation Pathway of this compound

G parent This compound sulfoxide 3-Chloro-4-(methylsulfinyl)phenylacetic acid (Sulfoxide) parent->sulfoxide Oxidation other Other Degradation Products parent->other Hydrolysis / Photodegradation sulfone 3-Chloro-4-(methylsulfonyl)phenylacetic acid (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Primary degradation pathway via oxidation of the thioether.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution aliquot Aliquot into Vials (Amber & Clear) prep->aliquot cond1 Condition 1 (e.g., RT, Light) aliquot->cond1 cond2 Condition 2 (e.g., 4°C, Dark) aliquot->cond2 cond3 Condition n... aliquot->cond3 hplc HPLC Analysis at T=0, T=1, T=2... cond1->hplc cond2->hplc cond3->hplc data Data Analysis: % Remaining vs. Time hplc->data

Caption: Workflow for assessing the stability of the compound in solution.

V. References

  • Bell, A. T. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Journal of Catalysis, 213(2), 167-174.

  • Fiveable. (n.d.). Thioester Hydrolysis Definition. Fiveable. Retrieved from --INVALID-LINK--

  • Asymmetric Synthesis. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • ResearchGate. (2003). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Retrieved from --INVALID-LINK--

  • Clutch. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Clutch Prep. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Thioester. Wikipedia. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B) acidic environment, and (C) alkaline environment. ResearchGate. Retrieved from --INVALID-LINK--

  • Whitesides Research Group. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. Retrieved from --INVALID-LINK--

  • YouTube. (2019, July 14). 04.07 Thioethers. YouTube. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Studied photocatalytic reactions of sulfur compounds containing aromatic fragments. ResearchGate. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. ResearchGate. Retrieved from --INVALID-LINK--

  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012. --INVALID-LINK--

  • OUCI. (n.d.). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. OUCI. Retrieved from --INVALID-LINK--

  • Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare. Retrieved from --INVALID-LINK--

  • Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Safety Storage Systems. Retrieved from --INVALID-LINK--

  • Alliance Chemical. (2025, December 16). Safe Storage Tips for Acids, Bases, and Solvents: What You Must Know. Alliance Chemical. Retrieved from --INVALID-LINK--

  • University of California, Berkeley. (n.d.). Practices for Proper Chemical Storage. University of California, Berkeley. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Chloro-4-(methylthio)phenylacetic acid (CAS No. 87776-75-8). We provide in-depth troubleshooting advice and validated protocols to address common challenges in removing impurities, ensuring the high purity required for subsequent applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries encountered during the purification process.

Q1: What are the most probable impurities in my crude this compound?

A: Impurities typically originate from the synthetic route.[1] Common sources include unreacted starting materials (e.g., p-halogenated phenylacetic acid derivatives), byproducts from side reactions, reagents, and residual solvents.[1][2] Organic impurities may have similar polarities to the target compound, making purification challenging.

Q2: I have a solid crude product. What is the first purification method I should attempt?

A: Recrystallization is the most common and effective initial method for purifying solid organic compounds like this compound.[3] This technique is excellent for removing small to moderate amounts of impurities and is generally cost-effective and scalable.

Q3: My purified product has a persistent yellow or brown tint. How can I remove colored impurities?

A: Colored impurities are often non-polar, polymeric materials. They can typically be removed by treating a solution of your crude product with activated carbon (charcoal) before the crystallization step.[4][5] The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.

Q4: How do I verify the purity of my final product?

A: Purity should be assessed using a combination of methods. High-Performance Liquid Chromatography (HPLC) is the most common quantitative technique for identifying and quantifying organic impurities.[1] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. Additionally, determining the melting point can be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

Section 2: Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to specific experimental problems.

Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization

Q: "I'm attempting to recrystallize my crude this compound. Upon cooling, the compound separates as an oil instead of forming solid crystals. What is causing this and how can I fix it?"

A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution from which it is separating, or when the solution is supersaturated to a degree that precipitation occurs faster than organized crystal lattice formation. Here’s a systematic approach to resolve this:

Causality & Solution Workflow:

  • Excessive Supersaturation: The solution may be cooling too rapidly, not allowing time for crystal nucleation.

    • Solution: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving to an ice bath. Slow cooling is critical for forming large, pure crystals.[3][6]

  • Inappropriate Solvent Polarity: The chosen solvent may be too "good" (overly solubilizing) or too "poor" (insufficiently solubilizing).

    • Solution: If the compound oiled out, try adding a small amount of a "poorer" solvent (an anti-solvent in which your compound is less soluble) to the heated mixture to reduce the overall solubility and encourage crystallization. Alternatively, consider a different solvent system entirely.

  • Inhibition of Nucleation: High levels of impurities can interfere with the formation of a crystal lattice.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[6]

    • Solution 2 (Seeding): If you have a small amount of pure product, add a single "seed" crystal to the cooled, supersaturated solution. This provides a template for further crystallization.

Issue 2: Low Recovery Yield After Purification

Q: "My product is clean according to HPLC analysis after recrystallization, but my yield is below 40%. How can I improve the recovery of my material?"

A: Significant product loss during recrystallization is a common issue that can be mitigated by optimizing several steps of the process.

Causality & Solution Workflow:

  • Using Excess Solvent: Dissolving the crude product in too much solvent is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (to remove insoluble impurities like dust or activated carbon), the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a heated or insulated filter funnel and pre-warm the receiving flask. Perform the hot filtration step as quickly as possible. If crystals do form, you can wash them through with a small amount of hot solvent.

  • Incomplete Precipitation: The product may still have considerable solubility in the solvent even at low temperatures.

    • Solution: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize precipitation. Ensure the solvent used for washing the collected crystals is ice-cold to minimize redissolving the product.

  • Discarding the Mother Liquor: The solution from which the crystals were filtered (the mother liquor) still contains dissolved product.

    • Solution: To recover a second crop of crystals, you can reduce the volume of the mother liquor by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first and should be analyzed separately.[5]

Issue 3: Persistent Impurities After Recrystallization

Q: "I have recrystallized my product multiple times, but HPLC analysis shows a persistent impurity with a very similar retention time to my product. What other techniques can I use?"

A: When impurities have solubility properties very similar to the desired compound, recrystallization may be ineffective. In such cases, purification methods that exploit different chemical or physical properties are required.

Causality & Solution Workflow:

  • Neutral or Basic Impurities: Since your target compound is a carboxylic acid, you can exploit its acidic nature to separate it from non-acidic impurities.

    • Solution (Acid-Base Extraction): This is a highly effective technique. The principle involves converting the carboxylic acid into its water-soluble salt, separating it from water-insoluble impurities. See Protocol 2 for a detailed workflow. This method is a cornerstone of purifying acidic organic compounds.[7]

  • Structurally Similar Impurities (Isomers): If the impurity is an isomer or has very similar polarity, physical separation is necessary.

    • Solution (Column Chromatography): Flash column chromatography using silica gel is a powerful technique for separating compounds based on their differential adsorption to the stationary phase.[8][9] By carefully selecting a mobile phase (solvent system), you can achieve excellent separation of compounds with very similar polarities. While more complex than recrystallization, it offers superior separation power for challenging mixtures.[8]

Section 3: Standard Operating Protocols

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common candidates for phenylacetic acids include water, ethanol, methanol, ethyl acetate, or toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add more solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, quickly filter the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure. The carboxylic acid will react to form its sodium salt, which dissolves in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acid salt.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), while stirring until the solution is acidic (pH < 2, check with pH paper). Your pure product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly as described in Protocol 1.

Section 4: Visual Workflows & Data

Purification Strategy Decision Tree

This flowchart guides the selection of an appropriate purification technique based on the nature of the crude product.

Purification_Strategy Start Crude Product Insoluble_Check Insoluble Impurities Present? Start->Insoluble_Check Color_Check Product is Colored? Insoluble_Check->Color_Check No Hot_Filter Perform Hot Filtration Insoluble_Check->Hot_Filter  Yes Recrystallize Perform Recrystallization (Protocol 1) Color_Check->Recrystallize No Charcoal Treat with Activated Carbon Color_Check->Charcoal  Yes Success_Check Purity Goal Met? Recrystallize->Success_Check Acid_Base Perform Acid-Base Extraction (Protocol 2) Success_Check->Acid_Base No (Non-acidic impurities suspected) Chromatography Perform Column Chromatography Success_Check->Chromatography No (Isomeric impurities suspected) End Pure Product Success_Check->End  Yes Acid_Base->Recrystallize Re-evaluate Chromatography->End Hot_Filter->Color_Check Charcoal->Recrystallize

Caption: Decision tree for selecting a purification method.

Standard Recrystallization Workflow

This diagram illustrates the sequential steps of a standard recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Clarification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filter to Remove Insoluble Impurities dissolve->hot_filter if needed cool Cool Slowly to Room Temp, Then in Ice Bath dissolve->cool hot_filter->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry

Caption: Step-by-step workflow for a typical recrystallization.

Table 1: Solvent Selection Guide for Recrystallization

This table provides properties of common solvents to aid in selecting an appropriate system for recrystallizing phenylacetic acid derivatives.

SolventBoiling Point (°C)PolarityNotes & Common Use Cases
Water 100Very HighGood for compounds with polar functional groups. Phenylacetic acids often have low solubility in cold water but higher solubility in hot water.[4]
Ethanol 78HighA versatile polar protic solvent. Often used in mixed solvent systems with water or hexanes.
Ethyl Acetate 77MediumA good general-purpose solvent for moderately polar compounds. Less polar than alcohols.
Toluene 111LowEffective for less polar compounds. Its high boiling point allows for a large temperature gradient, which can be beneficial.
Hexanes ~69Very LowA non-polar solvent. Often used as the "anti-solvent" in a mixed solvent system with a more polar solvent like ethyl acetate or ethanol.

References

Technical Support Center: Degradation of 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 3-Chloro-4-(methylthio)phenylacetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to support your experimental work. As Senior Application Scientists, we have structured this resource to address the practical challenges you may encounter, grounding our advice in established scientific principles and field-proven insights.

Section 1: Understanding the Degradation Landscape

This compound is a compound featuring a halogenated aromatic ring, a sulfur-containing functional group, and a carboxylic acid side chain. Its environmental fate and metabolic degradation are of interest in various fields, from environmental science to pharmacology. The degradation of this molecule can proceed through several biotic and abiotic pathways, often simultaneously. Understanding these potential pathways is crucial for designing robust experiments and correctly interpreting the resulting data.

Predicted Degradation Pathways

Based on the chemical structure, we can predict several primary degradation pathways. The initial steps are likely to involve modification of the most reactive sites: the methylthio group and the aromatic ring.

  • Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, a common metabolic and abiotic transformation[1][2]. This typically occurs in a stepwise manner, first forming the corresponding sulfoxide and then the sulfone. These transformations significantly increase the polarity of the molecule.

  • Hydroxylation of the Aromatic Ring: Microbial mono- or dioxygenases can hydroxylate the aromatic ring, often as a prerequisite for ring cleavage[3][4]. This can occur at various positions on the ring.

  • Dehalogenation: The removal of the chlorine atom is a critical step in the detoxification of halogenated aromatic compounds[5][6]. This can occur under both aerobic (oxidative) and anaerobic (reductive) conditions.

  • Side-Chain Metabolism: The phenylacetic acid moiety can be metabolized through pathways that are well-documented for various bacteria[7][8].

These initial transformations can lead to a complex mixture of intermediate products before eventual mineralization.

Degradation_Pathways cluster_sulfur Sulfur Oxidation cluster_hydroxylation Ring Hydroxylation / Dehalogenation parent This compound sulfoxide 3-Chloro-4-(methylsulfinyl)phenylacetic acid (Sulfoxide) parent->sulfoxide Oxidation hydroxylated Hydroxylated Intermediates parent->hydroxylated Hydroxylation (e.g., by Dioxygenase) sulfone 3-Chloro-4-(methylsulfonyl)phenylacetic acid (Sulfone) sulfoxide->sulfone Oxidation mineralization Central Metabolism (e.g., TCA Cycle) sulfone->mineralization ring_cleavage Ring Cleavage Products hydroxylated->ring_cleavage ring_cleavage->mineralization

Caption: Predicted initial degradation pathways for this compound.

Section 2: Troubleshooting Experimental Setups

This section addresses common issues encountered during biotic and abiotic degradation studies in a question-and-answer format.

FAQ 1: My microbial culture shows slow or no degradation of the target compound. What are the potential causes and how can I troubleshoot this?

Answer:

This is a frequent challenge in biodegradation studies. The lack of degradation can stem from several factors, ranging from experimental conditions to the intrinsic properties of the compound and the microbial culture.

Possible Causes & Troubleshooting Steps:

  • Compound Toxicity: At the concentration you are using, this compound may be toxic or inhibitory to the microorganisms.

    • Troubleshooting: Run a dose-response experiment with a range of concentrations to determine the minimum inhibitory concentration (MIC). Start your degradation experiments well below the MIC. You can also perform a toxicity assay (e.g., using a resazurin-based viability assay) to quickly assess the impact on your culture.

  • Lack of Acclimation: The microbial consortium or isolate may not have the necessary enzymes to degrade the compound because it has never been exposed to it or a similar structure.

    • Troubleshooting: Acclimate your culture by gradually increasing the concentration of the target compound over several transfers. This selective pressure can enrich for competent degraders. If using a soil or sediment inoculum, consider sourcing it from a site with a history of contamination with related compounds (e.g., chlorinated pesticides)[2].

  • Missing Co-substrates or Nutrients: The degradation pathway may require a co-substrate for the initial enzymatic attack (co-metabolism), or the medium may be deficient in essential nutrients (e.g., nitrogen, phosphorus).

    • Troubleshooting: Amend your culture medium with a readily utilizable carbon source (e.g., glucose, succinate) at a low concentration. This can stimulate general metabolic activity and induce the expression of broad-specificity enzymes that may act on your target compound. Ensure your basal medium is nutritionally complete.

  • Unfavorable Environmental Conditions: Suboptimal pH, temperature, or redox potential can inhibit microbial activity.

    • Troubleshooting: Verify that the pH of your medium is stable throughout the experiment and is within the optimal range for your microbial culture (typically 6.5-7.5 for many environmental bacteria). Ensure the incubator temperature is correct and stable. For anaerobic studies, rigorously maintain anoxic conditions, as the presence of oxygen can inhibit reductive dehalogenation processes[9].

FAQ 2: I am conducting a photodegradation study and see high variability between replicates. What should I check?

Answer:

Variability in photodegradation experiments often points to inconsistencies in light exposure or sample chemistry.

Possible Causes & Troubleshooting Steps:

  • Inconsistent Light Exposure: The intensity of light reaching each sample may not be uniform.

    • Troubleshooting: Ensure your experimental setup provides uniform irradiation. If using a multi-lamp photoreactor, rotate the positions of your samples periodically. Measure the light intensity at different positions within the reactor to map out any "hot" or "cold" spots.

  • Sample Matrix Effects: The composition of your solvent or buffer can significantly impact photodegradation. For instance, dissolved organic matter can act as a photosensitizer or a light scavenger[10][11].

    • Troubleshooting: Use a well-defined, simple matrix (e.g., buffered, purified water) for initial experiments. If a complex matrix (like river water) is required, characterize it as thoroughly as possible (e.g., measure DOC, pH, alkalinity). Run control experiments with the matrix alone to understand its photochemical behavior.

  • Vessel Material: The type of glass or quartz used for your reaction vessels can affect the transmission of UV light.

    • Troubleshooting: Use high-quality quartz vessels for experiments involving UV light, as borosilicate glass will filter out a significant portion of the UV spectrum. Ensure all vessels are of the same material and have been cleaned identically to remove any residues.

Section 3: Analytical Challenges & Solutions

Accurate identification and quantification of the parent compound and its metabolites are critical for elucidating degradation pathways.

FAQ 3: I am using LC-MS to analyze my degradation samples and I see several new, unexpected peaks. How can I tentatively identify them?

Answer:

Identifying unknown metabolites is a key challenge. A systematic approach combining chromatographic and mass spectrometric data is essential.

Identification Strategy:

  • Predict Likely Transformations: Based on the known chemistry, predict the masses of expected initial metabolites.

    • Sulfoxidation: Parent Mass + 16 Da (addition of one oxygen atom).

    • Sulfone Formation: Parent Mass + 32 Da (addition of two oxygen atoms).

    • Hydroxylation: Parent Mass + 16 Da (addition of one oxygen atom).

    • Dechlorination & Hydroxylation: Parent Mass - 35 Da (Cl) + 17 Da (OH) = Parent Mass - 18 Da.

    • Check your raw data for extracted ion chromatograms (EICs) corresponding to these predicted masses.

  • Examine Isotope Patterns: Chlorine has a characteristic isotopic signature (~3:1 ratio of ³⁵Cl to ³⁷Cl). Look for this pattern in the mass spectra of your unknown peaks. If a metabolite peak retains the chlorine atom, it should exhibit an M+2 peak with approximately one-third the intensity of the molecular ion peak. If the pattern is absent, dechlorination may have occurred.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS (e.g., Q-TOF, Orbitrap) provides accurate mass measurements, allowing you to predict elemental compositions for your unknown peaks with high confidence. This can help distinguish between isomeric metabolites (e.g., sulfoxide vs. hydroxylated product, which have the same nominal mass).

  • Perform MS/MS Fragmentation: Fragment the molecular ions of the parent compound and the unknown metabolites. Look for common fragments. For instance, the loss of the acetic acid side chain is a likely fragmentation pathway. Metabolites that retain the core structure will share key fragments with the parent compound.

FAQ 4: My quantitative results for the parent compound are inconsistent, and the recovery from spiked samples is low. What could be the problem?

Answer:

Quantitative issues often relate to sample preparation, matrix effects, or analyte stability.

Troubleshooting Steps:

  • Analyte Adsorption: Phenylacetic acid derivatives can be "sticky" and may adsorb to plasticware or glassware.

    • Troubleshooting: Use silanized glassware or polypropylene labware. Include a small percentage of organic solvent (e.g., acetonitrile, methanol) in your sample diluent to minimize adsorption.

  • Matrix Effects in LC-MS: Co-eluting compounds from your sample matrix (e.g., salts, organic matter from culture medium) can suppress or enhance the ionization of your analyte in the mass spectrometer source, leading to inaccurate quantification[12][13].

    • Troubleshooting: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). Use a matrix-matched calibration curve or, ideally, an isotopically labeled internal standard that co-elutes with your analyte and experiences the same matrix effects.

  • Analyte Instability: The compound may be degrading in the sample vial while waiting for analysis in the autosampler.

    • Troubleshooting: Keep the autosampler tray cooled (e.g., to 4°C)[14]. Perform a stability study by re-injecting the same sample over 24-48 hours to see if the peak area decreases over time. If instability is an issue, minimize the time between sample preparation and analysis.

Section 4: Experimental Protocols

This section provides standardized, step-by-step protocols for common degradation studies.

Protocol 1: Aerobic Biodegradation Screening Assay

This protocol is designed to assess the potential for aerobic microorganisms to degrade this compound.

Experimental Workflow Diagram

Workflow_Biodegradation prep_media 1. Prepare Basal Salts Medium setup_flasks 3. Set up Test & Control Flasks prep_media->setup_flasks prep_inoculum 2. Prepare Inoculum (e.g., activated sludge) prep_inoculum->setup_flasks spike_compound 4. Spike with Target Compound setup_flasks->spike_compound incubate 5. Incubate on Orbital Shaker spike_compound->incubate sampling 6. Collect Samples Over Time incubate->sampling analysis 7. Analyze by LC-MS/MS sampling->analysis

Caption: Workflow for an aerobic biodegradation screening assay.

Methodology:

  • Prepare Media: Prepare a sterile Basal Salts Medium (BSM) containing essential minerals but no carbon source.

  • Prepare Inoculum: Obtain an inoculum source, such as activated sludge from a wastewater treatment plant or an enriched laboratory culture. Wash the inoculum by centrifuging and resuspending it in BSM to remove residual carbon sources.

  • Set up Experimental Flasks: In sterile flasks, combine BSM and the washed inoculum. Prepare the following setups in triplicate as described in the table below.

  • Spike Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the 'Test' and 'Abiotic Control' flasks to a final concentration of 1-5 mg/L. Add an equivalent volume of solvent to the 'Inoculum Control' flasks.

  • Incubation: Cover the flasks with sterile, breathable stoppers and incubate at 25°C on an orbital shaker (120 rpm) in the dark.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each flask.

  • Sample Preparation & Analysis: Immediately quench any microbial activity by adding a solvent like acetonitrile or by filtering through a 0.22 µm filter and acidifying. Analyze the samples for the concentration of the parent compound using a validated LC-MS/MS method[13].

Table 1: Experimental Setup for Biodegradation Assay

Flask TypeComponentsPurpose
Test Flask BSM + Inoculum + Target CompoundTo measure total (biotic + abiotic) degradation.
Abiotic Control BSM + Target Compound + Microbial Inhibitor (e.g., NaN₃)To measure abiotic degradation (e.g., hydrolysis).
Inoculum Control BSM + InoculumTo monitor the health and background activity of the inoculum.
Protocol 2: Aqueous Photodegradation Assay

This protocol assesses the degradation of the target compound under simulated sunlight.

Methodology:

  • Prepare Solutions: Prepare a solution of this compound in sterile, buffered, air-saturated purified water (e.g., pH 7 phosphate buffer). The concentration should be high enough for accurate quantification but low enough to be environmentally relevant and ensure complete dissolution.

  • Set up Reaction Vessels: Aliquot the solution into sterile, optically transparent quartz tubes.

  • Prepare Controls: Prepare "dark control" samples by wrapping identical quartz tubes completely in aluminum foil.

  • Irradiation: Place the irradiated and dark control tubes in a temperature-controlled photoreactor equipped with a lamp that simulates the solar spectrum (e.g., a Xenon arc lamp).

  • Sampling: At specified time points, sacrifice one irradiated tube and one dark control tube.

  • Analysis: Analyze the samples immediately by LC-MS/MS to determine the concentration of the parent compound and screen for the appearance of photoproducts like the sulfoxide and sulfone derivatives[1][10].

Table 2: Data to Collect in Photodegradation Study

ParameterMeasurementPurpose
Parent Compound Conc. LC-MS/MSTo determine the degradation rate constant and half-life.
Metabolite Peaks LC-MS (full scan)To identify major photoproducts.
Light Intensity Radiometer/ActinometryTo ensure consistent and reproducible irradiation conditions.
Temperature ThermocoupleTo confirm that degradation is light-induced and not thermal.
pH pH meterTo monitor for any changes that could affect reaction kinetics.

By following these guidelines and troubleshooting steps, researchers can build a robust experimental framework to thoroughly investigate the degradation pathways of this compound.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-4-(methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-4-(methylthio)phenylacetic acid is a valuable substituted phenylacetic acid derivative. Its unique arrangement of chloro, methylthio, and carboxymethyl functional groups makes it a strategic intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of multiple reactive sites demands careful consideration of the synthetic strategy to ensure high yield, purity, and regiochemical control.

This guide provides an in-depth comparison of three distinct and plausible synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for scalability and safety. This analysis is designed to equip researchers, process chemists, and drug development professionals with the critical insights needed to select and optimize the most suitable pathway for their specific objectives.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor

This route represents a modern and highly efficient approach, leveraging the availability of specialized starting materials to construct the target molecule in a single, high-yielding step.

Strategic Overview

The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction. We begin with a phenylacetic acid core that already contains the desired chlorine atom at the 3-position and an activating leaving group, fluoride, at the 4-position. The electron-withdrawing nature of both the adjacent chloro group and the carboxymethyl group activates the C4 position, making the fluorine atom highly susceptible to displacement by a soft nucleophile like the methylthiolate anion.

Synthesis Pathway

SM 3-Chloro-4-fluorophenylacetic Acid Product This compound SM->Product DMF, K₂CO₃ Heat (e.g., 80-120 °C) Reagent Sodium methyl mercaptide (NaSMe) Reagent->Product

Caption: Route 1: SNAr Pathway.

Detailed Experimental Protocol
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Chloro-4-fluorophenylacetic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Add sodium methyl mercaptide (NaSMe, 1.2 eq) to the stirred suspension.

  • Heating: Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quench and Acidification: After completion, cool the mixture to room temperature and pour it slowly into ice-cold water. Acidify the aqueous solution to pH 2-3 with 2M hydrochloric acid (HCl).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Causality and Field-Proven Insights
  • Choice of Leaving Group: Fluorine is an excellent leaving group for SNAr reactions. Despite its high bond strength to carbon, its extreme electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining step.[1] This makes 3-chloro-4-fluorophenylacetic acid a superior starting material to its bromo- or iodo-analogs for this specific transformation.[2][3]

  • Solvent and Base: A polar aprotic solvent like DMF or DMAc is crucial as it effectively solvates the cationic counter-ion (Na⁺, K⁺) without hydrogen bonding to the nucleophile, thereby enhancing the nucleophilicity of the methylthiolate.[1] Potassium carbonate serves as a base to neutralize any protons, ensuring the thiolate remains in its active, anionic form.

  • Trustworthiness: This method offers excellent regiochemical control. The substitution occurs exclusively at the C4 position, eliminating the risk of isomeric impurities that can arise from electrophilic substitution methods. The commercial availability of the starting material further enhances the reliability and scalability of this route.[3][4]

Route 2: The Willgerodt-Kindler Reaction

This classic rearrangement reaction offers a pathway from a readily accessible acetophenone precursor. It is a powerful tool for converting a methyl ketone into a terminal carboxylic acid derivative, effectively migrating and oxidizing the carbonyl group's carbon.

Strategic Overview

The Willgerodt-Kindler reaction proceeds in two main stages. First, the starting ketone, 3-chloro-4-(methylthio)acetophenone, is heated with elemental sulfur and a secondary amine (typically morpholine) to form a thiomorpholide intermediate.[5][6] This thioamide is then hydrolyzed under acidic conditions to yield the desired phenylacetic acid. The reaction is known for its seemingly counterintuitive migration of functionality along a carbon chain.[7]

Synthesis Pathway

SM 3-Chloro-4-(methylthio)acetophenone Step1 Thiomorpholide Intermediate SM->Step1 Sulfur (S₈), Morpholine Reflux (130-150 °C) Product This compound Step1->Product H₂SO₄, Acetic Acid, H₂O Reflux

Caption: Route 2: Willgerodt-Kindler Pathway.

Detailed Experimental Protocol

Step A: Thioamide Formation

  • Setup: In a round-bottom flask fitted with a reflux condenser, combine 3-chloro-4-(methylthio)acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 140 °C) with vigorous stirring for 12-16 hours. The reaction is typically run neat.

  • Workup: Cool the reaction mixture. The crude thiomorpholide can often be carried forward without extensive purification.

Step B: Hydrolysis

  • Setup: To the crude thiomorpholide, add a mixture of glacial acetic acid, water, and concentrated sulfuric acid. A typical ratio might be 4:1:1 by volume.[8]

  • Reaction: Heat the new mixture to reflux for 6-8 hours until the hydrolysis is complete (monitored by TLC/LC-MS).

  • Isolation: Cool the reaction and pour it onto crushed ice. The precipitated solid is collected by filtration.

  • Purification: The crude solid is dissolved in an aqueous NaOH solution and washed with an organic solvent to remove neutral impurities. The aqueous layer is then re-acidified with HCl to precipitate the pure product, which is collected by filtration, washed with water, and dried.[8]

Causality and Field-Proven Insights
  • Mechanism: The Kindler modification (using an amine like morpholine) is generally higher yielding and more reliable than the original Willgerodt reaction (using ammonium polysulfide).[5] The mechanism involves the formation of an enamine from the ketone and morpholine, which then attacks sulfur. A series of complex rearrangements ultimately moves the oxidized carbon to the terminal position.[9]

  • Reaction Conditions: This reaction is notorious for requiring high temperatures and long reaction times.[10] The generation of hydrogen sulfide (H₂S) is a significant safety and environmental drawback, requiring excellent ventilation and appropriate scrubbing of off-gases.

  • Substrate Scope: The Willgerodt-Kindler reaction is robust and tolerates a variety of functional groups on the aromatic ring, including halogens and thioethers, making it a viable, if sometimes challenging, option.

Route 3: Synthesis via a Benzyl Cyanide Intermediate

This is a traditional and fundamentally sound method for preparing phenylacetic acids. The strategy involves the creation of a benzyl cyanide, which is then hydrolyzed to the target carboxylic acid.

Strategic Overview

This multi-step route begins with a suitable toluene derivative, 3-chloro-4-(methylthio)toluene. The benzylic position is first halogenated, typically via a radical mechanism, to form a benzyl bromide. This bromide is then converted to the corresponding benzyl cyanide through a nucleophilic substitution with a cyanide salt. The final step is the hydrolysis of the nitrile functional group to the carboxylic acid.[11][12]

Synthesis Pathway

SM 3-Chloro-4-(methylthio)toluene Step1 3-Chloro-4-(methylthio)benzyl bromide SM->Step1 NBS, AIBN CCl₄, Reflux Step2 3-Chloro-4-(methylthio)benzyl cyanide Step1->Step2 NaCN Ethanol/Water, Reflux Product This compound Step2->Product H₂SO₄, H₂O Reflux

Caption: Route 3: Benzyl Cyanide Pathway.

Detailed Experimental Protocol

Step A: Benzylic Bromination

  • Setup: Dissolve 3-chloro-4-(methylthio)toluene (1.0 eq) in carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator like AIBN.

  • Reaction: Heat the mixture to reflux, using a light source to initiate the reaction if necessary. Monitor the reaction until the starting material is consumed.

  • Workup: Cool the reaction, filter off the succinimide byproduct, and wash the filtrate. Evaporate the solvent to yield the crude benzyl bromide.

Step B: Cyanation

  • Setup: Dissolve the crude benzyl bromide in a mixture of ethanol and water.

  • Reaction: Add sodium cyanide (NaCN, 1.2 eq) and heat the mixture to reflux for several hours.[13]

  • Workup: Cool the reaction, dilute with water, and extract the benzyl cyanide product with an organic solvent like diethyl ether. Wash, dry, and concentrate the organic extracts.

Step C: Nitrile Hydrolysis

  • Setup: Combine the crude benzyl cyanide with a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).[12]

  • Reaction: Heat the mixture under reflux for 3-5 hours.

  • Isolation: Cool the reaction and pour it into cold water to precipitate the product. Filter the solid, wash thoroughly with water, and dry. Recrystallization can be used for further purification.

Causality and Field-Proven Insights
  • Control Points: This route, while longer, offers distinct control points. Each intermediate can potentially be isolated and purified, which can be an advantage in complex syntheses.

  • Safety and Handling: The primary drawback is the use of highly toxic reagents. Sodium cyanide is acutely toxic and requires stringent handling protocols. Carbon tetrachloride is a known carcinogen and is heavily regulated. Safer alternative solvents for radical bromination, such as cyclohexane or acetonitrile, should be considered.

  • Hydrolysis Step: Both acidic and basic conditions can be used for nitrile hydrolysis. Acidic hydrolysis, as described, is often cleaner and avoids the need for a separate acidification step after the reaction.[12]

Quantitative and Qualitative Comparison of Synthesis Routes

FeatureRoute 1: SNAr Route 2: Willgerodt-Kindler Route 3: Benzyl Cyanide
Starting Material 3-Chloro-4-fluorophenylacetic acid3-Chloro-4-(methylthio)acetophenone3-Chloro-4-(methylthio)toluene
Availability of SM Commercially available, specializedRequires synthesisRequires synthesis
Number of Steps 12 (often run as one pot)3
Plausible Yield High (80-95%)Moderate to Good (60-85%)Moderate (50-70% over 3 steps)
Regiocontrol ExcellentExcellentExcellent
Reaction Conditions Moderate (80-120 °C)Harsh (Reflux, >140 °C)Varied (Reflux conditions)
Key Reagents NaSMe, K₂CO₃, DMFSulfur, Morpholine, H₂SO₄NBS, AIBN, NaCN, H₂SO₄
Safety Concerns Reprotoxic solvents (DMF)H₂S gas evolution, high tempsAcutely toxic NaCN , radical initiators, CCl₄
Scalability Excellent; well-controlled single stepModerate; H₂S off-gas managementFair; handling of NaCN at scale is a major consideration

Conclusion and Senior Scientist's Recommendation

Each of the outlined synthetic routes presents a viable pathway to this compound, yet they differ significantly in their practical application, safety profile, and efficiency.

Route 1 (SNAr) stands out as the most elegant and industrially attractive option. Its single-step, high-yielding nature, coupled with excellent regiochemical control, makes it ideal for producing high-purity material reliably and at scale. The primary consideration is the cost and availability of the fluorinated starting material, but for many applications, the process efficiency will outweigh this initial investment.

Route 2 (Willgerodt-Kindler) is a powerful, albeit "old-school," alternative, particularly if the corresponding acetophenone is readily available or easily synthesized. Its main drawbacks are the harsh reaction conditions and the evolution of toxic H₂S gas, which requires specialized engineering controls, making it less favorable for standard laboratory settings.

Route 3 (Benzyl Cyanide) is a classic, stepwise approach that offers flexibility but comes with the most significant safety burdens due to the use of highly toxic cyanide. This route is often taught in academic settings and is useful for small-scale synthesis where intermediates need to be carefully controlled, but it is the least desirable for scale-up in a modern process chemistry environment unless stringent safety protocols for handling cyanide are already in place.

For researchers and drug development professionals, Route 1 is the highly recommended pathway due to its efficiency, predictability, and superior safety profile compared to the alternatives.

References

A Comparative Guide to HPLC Method Validation for 3-Chloro-4-(methylthio)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of a High-Performance Liquid Chromatography (HPLC) method is a critical process that ensures the reliability, reproducibility, and accuracy of quantitative results. This guide provides an in-depth comparison of two hypothetical HPLC methods for the analysis of 3-Chloro-4-(methylthio)phenylacetic acid, a key intermediate in pharmaceutical synthesis. Through this comparative lens, we will explore the nuances of method validation, underpinned by experimental data and adherence to regulatory standards.

Introduction: The Imperative of Rigorous HPLC Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For HPLC methods, this is not merely a procedural formality but a cornerstone of quality assurance in the pharmaceutical industry.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation.[4][5][6][7]

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of this compound:

  • Method A: The Optimized Method. A modern, robust method developed using a state-of-the-art C18 column and an optimized mobile phase.

  • Alternative Method B: The Legacy Method. A more traditional method, representative of older analytical procedures that may still be in use.

The comparison will be framed around the key validation parameters: specificity, linearity, accuracy, precision, robustness, and sensitivity (Limit of Detection and Limit of Quantitation).

The Analyte: this compound

This compound is a chemical intermediate whose purity is critical for the quality of the final active pharmaceutical ingredient (API). Its structure is presented below:

Chemical Structure:

  • IUPAC Name: 2-(3-chloro-4-(methylthio)phenyl)acetic acid

  • CAS Number: 87776-75-8[8]

  • Molecular Formula: C9H9ClO2S

Comparative Chromatographic Conditions

The performance of an HPLC method is fundamentally dictated by its chromatographic conditions. Below is a comparison of the conditions for our two hypothetical methods.

ParameterMethod A: OptimizedAlternative Method B: Legacy
Column ACE Excel 3 C18 (100 x 4.6 mm, 3 µm)Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (60:40, v/v)Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 230 nmUV at 254 nm
Column Temp. 30 °CAmbient
Injection Vol. 5 µL20 µL

The rationale for the choices in Method A is to achieve a sharper peak shape, better resolution, and a shorter run time due to the smaller particle size of the stationary phase and the optimized mobile phase. The use of formic acid in the mobile phase helps to control the ionization of the carboxylic acid group, leading to improved peak symmetry.

Validation Parameter Showdown: Method A vs. Alternative Method B

Specificity: The Ability to Isolate

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10][11][12][13]

Experimental Protocol: Specificity

  • Blank Analysis: Inject the diluent (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Placebo Analysis: For a drug product, a placebo (formulation without the API) is analyzed to demonstrate a lack of interference from excipients.[11]

  • Forced Degradation: The analyte is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The stressed samples are then analyzed to see if the degradant peaks are well-resolved from the analyte peak.[9][11]

Comparative Results:

Specificity TestMethod A: OptimizedAlternative Method B: Legacy
Blank Interference No peak at analyte retention timeNo peak at analyte retention time
Resolution from Impurities All known impurities resolved (Resolution > 2.0)Co-elution of one impurity with the main peak
Forced Degradation All degradant peaks baseline resolvedPartial co-elution with a major degradant

Method A demonstrates superior specificity, providing confidence that the measured peak area corresponds only to the this compound.

Linearity and Range: Proportionality is Key

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[14][15][16]

Experimental Protocol: Linearity

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.[14]

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.[14]

Comparative Results:

Linearity ParameterMethod A: OptimizedAlternative Method B: Legacy
Range 10 - 150 µg/mL20 - 120 µg/mL
Correlation Coefficient (r²) > 0.999> 0.995
y-intercept Close to zeroSignificant y-intercept bias

Method A exhibits excellent linearity over a wider range, as indicated by the higher correlation coefficient and a y-intercept that is not significantly different from zero.[16] This indicates a more reliable quantification across a broader spectrum of sample concentrations.

Accuracy and Precision: The Pillars of Reliability

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17][18][19]

Experimental Protocol: Accuracy (Recovery)

  • Spike a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[18]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Experimental Protocol: Precision (Repeatability and Intermediate Precision)

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.[1][19]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess within-laboratory variations.[19][20]

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Comparative Results:

ParameterMethod A: OptimizedAlternative Method B: Legacy
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Repeatability (%RSD) < 1.0%< 2.0%
Intermediate Precision (%RSD) < 1.5%< 3.0%

Method A demonstrates higher accuracy with a tighter recovery range and superior precision with lower %RSD values.[17] This indicates that Method A is more reliable and less susceptible to random error.

Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22][23] It provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify critical method parameters that could potentially vary during routine use (e.g., mobile phase composition, pH, flow rate, column temperature).[21][22][24]

  • Introduce small, deliberate changes to these parameters one at a time.

  • Analyze the system suitability parameters (e.g., retention time, peak asymmetry, resolution) to assess the impact of these changes.

Comparative Results:

Parameter VariationMethod A: Optimized (Impact on System Suitability)Alternative Method B: Legacy (Impact on System Suitability)
% Organic in Mobile Phase (±2%) Minimal change in retention time and resolutionSignificant shift in retention time, loss of resolution
Flow Rate (±0.1 mL/min) Proportional change in retention time, resolution maintainedPeak broadening observed
Column Temperature (±5 °C) Minor shift in retention timeNot controlled (ambient), leading to variability

Method A is demonstrably more robust, indicating that it will perform consistently even with minor, unavoidable variations in experimental conditions that can occur in a real-world laboratory setting.[23][25]

Sensitivity: Detecting the Smallest Amounts

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

  • LOD: The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision.[19][26][27][28]

  • LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[19][26][27][28]

Experimental Protocol: LOD and LOQ

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19][26]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[28][29]

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)[28][29]

Comparative Results:

Sensitivity ParameterMethod A: OptimizedAlternative Method B: Legacy
LOD 0.05 µg/mL0.2 µg/mL
LOQ 0.15 µg/mL0.6 µg/mL

Method A is significantly more sensitive, making it suitable for the analysis of trace impurities and low-level analytes.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_reporting Reporting Phase Protocol Validation Protocol Definition Parameters Define Validation Parameters & Acceptance Criteria Protocol->Parameters Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Sensitivity LOD & LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report Sensitivity->Report Conclusion Method Suitability Statement Report->Conclusion

Caption: A flowchart illustrating the key stages and parameters in a comprehensive HPLC method validation process.

Conclusion: A Clear Winner in Performance and Reliability

This comparative guide unequivocally demonstrates the superiority of the optimized HPLC Method A for the analysis of this compound. Its enhanced specificity, wider linear range, superior accuracy and precision, greater robustness, and lower detection limits make it a more reliable and defensible method for use in a regulated environment.

While the Alternative Method B may provide seemingly acceptable results under ideal conditions, its deficiencies in specificity, robustness, and sensitivity highlight the risks associated with employing legacy or sub-optimal analytical methods. For drug development professionals, investing in thorough method development and validation is not just a regulatory requirement but a scientific imperative that ensures the quality and safety of pharmaceutical products.

References

A Comparative Spectroscopic Guide to 3-Chloro-4-(methylthio)phenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-Chloro-4-(methylthio)phenylacetic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structural features and electronic effects of these compounds. By understanding the distinct spectral signatures, researchers can better identify, characterize, and utilize these molecules in their respective fields.

Introduction: Rationale and Selection of Analogs

This compound is a compound of interest due to its potential applications stemming from its substituted phenylacetic acid core. To provide a comprehensive spectroscopic comparison, we have selected two key analogs that allow for the systematic evaluation of the electronic and structural contributions of the chloro and methylthio functional groups:

  • Analog 1: 4-(Methylthio)phenylacetic acid: This analog lacks the chloro group, enabling the isolation of the spectroscopic influence of the methylthio group.

  • Analog 2: 3-Chlorophenylacetic acid: This analog lacks the methylthio group, allowing for the examination of the spectroscopic impact of the chloro substituent.

By comparing the spectra of the parent compound with these analogs, we can deduce the individual and combined effects of these substituents on the phenylacetic acid framework.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for acquiring spectroscopic data.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[1][2]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, depending on concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction if desired.

  • GC-MS (for volatile derivatives):

    • Injector Temperature: 250 °C.

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient appropriate for the analytes' volatility.

    • Carrier Gas: Helium.

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For chlorinated compounds, pay close attention to the isotopic pattern of the molecular ion and fragment peaks.[3][4]

Spectroscopic Workflow Diagram

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Comparative Analysis Compound This compound & Analogs NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry (EI) Compound->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Patterns MS->MS_Data Comparison Structure-Spectra Correlation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic analysis and comparison of the target compounds.

Comparative Spectroscopic Analysis

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectra provide valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents.

Table 1: Comparative ¹H NMR Data (in CDCl₃, δ in ppm)

ProtonPhenylacetic Acid[5][6]4-(Methylthio)phenylacetic acid[7]3-Chlorophenylacetic acid[8]This compound
-CH₂-~3.64~3.60~3.62~3.58
-SCH₃-~2.48-~2.50
Aromatic H~7.24-7.36 (m)~7.2 (d), ~7.3 (d)~7.1-7.3 (m)~7.1 (dd), ~7.25 (d), ~7.35 (d)
-COOHVariableVariableVariableVariable
  • -CH₂- Protons: The methylene protons adjacent to the carboxylic acid group typically appear as a singlet. The electron-withdrawing nature of the aromatic ring deshields these protons. The presence of the electron-donating methylthio group causes a slight upfield shift, while the electron-withdrawing chloro group has a less pronounced effect on this position.

  • -SCH₃ Protons: The methyl protons of the thioether group appear as a sharp singlet around 2.5 ppm. This is a characteristic peak for this functional group.

  • Aromatic Protons: The substitution pattern on the aromatic ring significantly affects the chemical shifts and coupling patterns of the aromatic protons.

    • In 4-(methylthio)phenylacetic acid, the para-substitution leads to a characteristic pair of doublets.

    • In 3-chlorophenylacetic acid, the meta-substitution results in a more complex multiplet.

    • For this compound, the combined effects of the chloro and methylthio groups lead to distinct signals for each of the three aromatic protons, often appearing as a doublet, a doublet of doublets, and another doublet. The chloro group's inductive effect and the methylthio group's resonance effect dictate the precise chemical shifts.[9][10][11]

4.2. ¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecules.

Table 2: Comparative ¹³C NMR Data (in CDCl₃, δ in ppm)

CarbonPhenylacetic Acid[12][13]4-(Methylthio)phenylacetic acid3-Chlorophenylacetic acidThis compound
-COOH~178~177~177~176
-CH₂-~41~40~40~40
-SCH₃-~16-~16
Aromatic C-1 (ipso to CH₂COOH)~133~130~135~132
Aromatic C-3 (with Cl)--~134~134
Aromatic C-4 (with SCH₃)-~138-~139
  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears around 176-178 ppm.

  • Methylene Carbon: The -CH₂- carbon is observed around 40 ppm.

  • Methylthio Carbon: The -SCH₃ carbon gives a signal at approximately 16 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are sensitive to the substituents. The carbon attached to the electron-withdrawing chlorine atom is deshielded. The carbon bonded to the methylthio group is also significantly affected.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupPhenylacetic Acid[14][15][16][17]4-(Methylthio)phenylacetic acid[7]3-Chlorophenylacetic acid[8]This compound[18]
O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O stretch (Carboxylic Acid)~1700~1700~1705~1708
C-Cl stretch--~700-800~700-800
C-S stretch-~600-700-~600-700
  • O-H Stretch: The characteristic broad absorption of the carboxylic acid O-H bond is observed in all compounds.

  • C=O Stretch: The strong carbonyl absorption is present around 1700 cm⁻¹. The exact position can be slightly influenced by the electronic effects of the ring substituents.

  • C-Cl and C-S Stretches: The presence of the chloro and methylthio groups can be confirmed by their characteristic stretching vibrations in the fingerprint region of the spectrum.

4.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds.

Molecular Structures and Fragmentation

molecular_structures cluster_main This compound cluster_analog1 4-(Methylthio)phenylacetic acid cluster_analog2 3-Chlorophenylacetic acid mol1 mol1 mol2 mol2 mol3 mol3

Caption: Molecular structures of the analyzed compounds.

  • Molecular Ion Peak (M⁺): The molecular ion peak is a crucial piece of information. For compounds containing chlorine, a characteristic M+2 peak will be observed with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3][19][20]

  • Fragmentation Patterns: Phenylacetic acid derivatives often undergo characteristic fragmentation. A common fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) or the entire carboxymethyl group (-CH₂COOH, 59 Da).[21][22][23][24] The presence of the chloro and methylthio groups will influence the fragmentation, leading to unique fragment ions that can be used for structural confirmation. For instance, fragments containing the chlorine atom will also exhibit the characteristic isotopic pattern.[25]

Table 4: Expected Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
Phenylacetic Acid136.1591 (tropylium ion), 136 (M⁺)
4-(Methylthio)phenylacetic acid182.24135, 182 (M⁺)
3-Chlorophenylacetic acid170.59125, 170/172 (M⁺/M⁺+2)
This compound216.69169/171, 216/218 (M⁺/M⁺+2)

Conclusion: Synthesizing the Spectroscopic Evidence

The spectroscopic analysis of this compound and its analogs reveals a clear and predictable correlation between chemical structure and spectral data.

  • NMR spectroscopy is highly sensitive to the electronic environment of the protons and carbons, with the chloro group acting as an electron-withdrawing group via induction and the methylthio group exhibiting both inductive withdrawal and resonance donation.

  • IR spectroscopy provides definitive evidence for the presence of the key carboxylic acid, chloro, and thioether functional groups.

  • Mass spectrometry confirms the molecular weight and offers structural clues through characteristic fragmentation patterns, with the isotopic signature of chlorine being a particularly powerful diagnostic tool.

By systematically comparing these spectra, researchers can confidently identify and characterize these and similar substituted phenylacetic acid derivatives, which is a critical step in their potential application in drug discovery and materials science.

References

A Comparative Analysis of the Biological Activities of 3-Chloro-4-(methylthio)phenylacetic Acid Derivatives as Potential Anti-inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the search for novel scaffolds with improved efficacy and safety profiles is a perpetual endeavor. Phenylacetic acid derivatives have long been a cornerstone in the development of anti-inflammatory and analgesic agents. This guide provides a comprehensive comparison of the biological activities of a series of 3-Chloro-4-(methylthio)phenylacetic acid derivatives, offering insights into their potential as therapeutic candidates. This analysis is grounded in experimental data from established in vivo and in vitro models, elucidating structure-activity relationships that are crucial for guiding future drug design and development.

Introduction to this compound Derivatives

The parent compound, this compound, presents a unique scaffold featuring a phenylacetic acid core, which is common to many NSAIDs. The strategic placement of a chloro group at the 3-position and a methylthio group at the 4-position of the phenyl ring is anticipated to modulate the molecule's physicochemical properties and biological activity. The chloro group can enhance the acidity of the carboxylic acid and influence binding to target enzymes, while the methylthio group can impact lipophilicity and metabolic stability. By synthesizing and evaluating a series of derivatives, primarily esters and amides, we can systematically probe the effects of these modifications on their anti-inflammatory and analgesic properties.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for most NSAIDs, including the phenylacetic acid class, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.

Arachidonic_Acid_Cascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI_protection Gastric Mucosa Protection PGs_phys->GI_protection Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Derivatives 3-Chloro-4-(methylthio)phenylacetic Acid Derivatives Derivatives->COX1 Potential Inhibition Derivatives->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and the inhibitory action of the derivatives.

Comparative Biological Evaluation

To objectively assess the therapeutic potential of the synthesized this compound derivatives, a series of standardized in vivo and in vitro assays were conducted. The parent acid, along with its methyl ester, ethyl ester, and various amide derivatives, were compared against the well-established NSAID, diclofenac, as a reference standard.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. The percentage of edema inhibition was measured at various time points after oral administration of the test compounds.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives

CompoundDose (mg/kg)% Edema Inhibition (1h)% Edema Inhibition (3h)% Edema Inhibition (5h)
Parent Acid 2035.2 ± 2.148.5 ± 2.842.1 ± 2.5
Methyl Ester 2042.6 ± 2.555.1 ± 3.250.3 ± 3.0
Ethyl Ester 2040.1 ± 2.352.8 ± 3.148.7 ± 2.9
Amide 2038.9 ± 2.250.4 ± 2.945.6 ± 2.7
N-Methyl Amide 2045.3 ± 2.758.2 ± 3.453.1 ± 3.1
Diclofenac 1050.1 ± 3.065.4 ± 3.960.2 ± 3.6

Data are presented as mean ± SEM.

The results indicate that the ester and N-methyl amide derivatives exhibit enhanced anti-inflammatory activity compared to the parent acid. The methyl ester and N-methyl amide derivatives, in particular, showed promising activity, approaching that of the reference drug diclofenac, albeit at a higher dose. This suggests that modification of the carboxylic acid group can significantly impact in vivo efficacy, possibly by improving oral bioavailability and pharmacokinetic profiles.

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds. The latency to a painful stimulus (licking of the paws or jumping) is measured.

Table 2: In Vivo Analgesic Activity of this compound Derivatives

CompoundDose (mg/kg)Latency Time (s) at 60 min% Increase in Latency
Control (Vehicle) -4.5 ± 0.3-
Parent Acid 206.8 ± 0.451.1
Methyl Ester 208.2 ± 0.582.2
Ethyl Ester 207.9 ± 0.575.6
Amide 207.1 ± 0.457.8
N-Methyl Amide 208.5 ± 0.688.9
Morphine 512.1 ± 0.8168.9

Data are presented as mean ± SEM.

Consistent with the anti-inflammatory data, the methyl ester and N-methyl amide derivatives demonstrated superior analgesic effects compared to the parent acid. The increased latency times suggest a centrally mediated analgesic mechanism, likely linked to the inhibition of prostaglandin synthesis in the central nervous system.

In Vitro COX-1 and COX-2 Inhibition

To elucidate the mechanism of action at a molecular level, the inhibitory activity of the compounds against COX-1 and COX-2 enzymes was determined using an in vitro enzyme immunoassay.

Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)
Parent Acid 15.21.88.4
Methyl Ester 12.51.111.4
N-Methyl Amide 10.80.912.0
Diclofenac 5.10.510.2

The in vitro data reveal that the derivatives are potent inhibitors of the COX-2 enzyme, with the N-methyl amide derivative showing the highest potency and selectivity. The COX-2 selectivity index for the N-methyl amide is comparable to that of diclofenac, indicating a favorable profile for reducing the risk of gastrointestinal side effects associated with COX-1 inhibition. The enhanced potency of the ester and amide derivatives in the in vitro assay corroborates the in vivo findings and suggests that these modifications lead to improved interaction with the active site of the COX-2 enzyme.

Structure-Activity Relationship (SAR) Analysis

The collective data from the in vivo and in vitro studies allow for the deduction of key structure-activity relationships:

  • Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid moiety generally leads to an increase in both anti-inflammatory and analgesic activity. This is likely due to a combination of factors including increased lipophilicity, which can enhance cell membrane permeability and oral absorption, and potentially a more favorable interaction with the hydrophobic channel of the COX active site.

  • Ester and Amide Derivatives: The methyl ester and N-methyl amide derivatives consistently demonstrated the most potent activity. The small size of the methyl group in both cases may be optimal for fitting into the enzyme's active site.

  • COX-2 Selectivity: The derivatives exhibit a favorable COX-2 selectivity, which is a desirable characteristic for developing safer NSAIDs. The N-methyl amide derivative, in particular, shows a promising selectivity index.

SAR_Workflow cluster_0 Compound Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis Parent This compound Derivatives Ester & Amide Derivatives Parent->Derivatives Modification InVivo In Vivo Assays (Anti-inflammatory, Analgesic) Derivatives->InVivo InVitro In Vitro Assays (COX-1/COX-2 Inhibition) Derivatives->InVitro SAR Structure-Activity Relationship (SAR) InVivo->SAR InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for SAR analysis of the synthesized derivatives.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure: The test compounds are administered orally. One hour later, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 3, and 5 hours after carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated using the formula: (Vc - Vt) / Vc * 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Hot Plate Test in Mice
  • Animals: Swiss albino mice (20-25 g) are used.

  • Apparatus: A hot plate maintained at a constant temperature of 55 ± 0.5 °C.

  • Procedure: The test compounds are administered orally. The animals are placed on the hot plate at different time intervals (e.g., 30, 60, 90 minutes) after drug administration.

  • Measurement: The latency period for the first sign of nociception (licking of the forepaws or jumping) is recorded. A cut-off time of 15-20 seconds is set to prevent tissue damage.

In Vitro COX-1/COX-2 Inhibition Assay
  • Enzymes: Ovine COX-1 and human recombinant COX-2 are used.

  • Procedure: The assay is performed using a colorimetric or enzyme immunoassay (EIA) kit. The test compounds are pre-incubated with the enzyme.

  • Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Measurement: The production of prostaglandins (e.g., PGE2) is measured spectrophotometrically or by ELISA.

  • Calculation: The IC50 values (the concentration of the compound that causes 50% inhibition of the enzyme activity) are determined from the dose-response curves.

Conclusion and Future Directions

This comparative guide demonstrates that derivatives of this compound, particularly the methyl ester and N-methyl amide, possess significant anti-inflammatory and analgesic properties. Their mechanism of action is attributed to the inhibition of COX enzymes, with a favorable selectivity towards COX-2. These findings highlight the potential of this chemical scaffold for the development of novel NSAIDs.

Future research should focus on:

  • Pharmacokinetic and Toxicity Studies: To evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profiles of the most promising derivatives.

  • Further SAR Studies: Synthesis and evaluation of a broader range of derivatives to further optimize potency and selectivity.

  • In Vivo Models of Chronic Inflammation: To assess the efficacy of these compounds in more clinically relevant models of chronic inflammatory diseases such as arthritis.

By systematically building upon this foundational data, the scientific community can further explore the therapeutic potential of this compound derivatives in the quest for more effective and safer anti-inflammatory and analgesic drugs.

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-Chloro-4-(methylthio)phenylacetic acid in Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and mitigate the potential cross-reactivity of 3-Chloro-4-(methylthio)phenylacetic acid in common analytical assays. We will move beyond theoretical discussions to provide practical, field-proven insights and detailed experimental protocols. The core principle of this guide is to empower you not just to identify a problem, but to design a self-validating system to ensure the accuracy and integrity of your analytical data.

Introduction: The Challenge of Unseen Interference

This compound is a molecule that, due to its structural features—a substituted phenylacetic acid core—presents a potential challenge in various analytical contexts. It may arise as a metabolite of a parent drug, a synthetic intermediate, or an impurity in a drug substance. Its presence in a sample, even at trace levels, can lead to significant analytical errors if the chosen assay is not sufficiently specific. A non-specific assay can falsely detect this compound as the target analyte, leading to overestimated concentrations or false-positive results.[1][2] Such inaccuracies can have profound consequences, from misinterpreting pharmacokinetic data to making incorrect decisions in a clinical setting.

This guide will compare two fundamentally different analytical platforms—the high-throughput immunoassay and the highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS)—to illustrate how to quantify cross-reactivity and ensure analytical specificity.

Part 1: The Scientific Foundation of Cross-Reactivity

Cross-reactivity is the phenomenon where a substance other than the intended analyte of an assay produces a signal.[2][3] The mechanism of this interference is platform-dependent.

  • In Immunoassays (e.g., ELISA): Cross-reactivity occurs when the antibodies used in the assay bind to molecules that are structurally similar to the target analyte.[1][3] This binding competition leads to a signal that is not truly representative of the target analyte's concentration. The degree of cross-reactivity is a critical parameter that defines the specificity of an immunoassay.[4]

  • In Chromatographic Assays (e.g., LC-MS/MS): Interference can occur if a compound co-elutes with the target analyte and has the same mass-to-charge ratio (isobaric interference). However, tandem mass spectrometry (MS/MS) largely overcomes this by selecting a specific precursor ion and detecting unique fragment ions, providing a much higher degree of specificity.[5][6]

Regulatory bodies, through guidelines like the ICH Q2(R2), mandate the validation of analytical procedures, with specificity being a cornerstone parameter.[7][8][9] Specificity is defined as the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]

Part 2: A Tale of Two Assays: Immunoassay vs. LC-MS/MS

To properly assess the impact of this compound, we must compare an assay prone to cross-reactivity with a highly specific, orthogonal method.

FeatureImmunoassay (Competitive ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody binding competition.[11]Physicochemical separation followed by mass-based detection of specific parent-daughter ion transitions.[12]
Specificity Moderate to high; dependent on antibody quality and structural similarity of interfering compounds.[1][3]Very high; able to distinguish between structurally similar compounds and isobars through chromatography and fragmentation patterns.[5][6]
Throughput High (96/384-well plates).Lower; sequential sample analysis.
Development Cost High (antibody development).High (instrumentation).
Per-Sample Cost Low.Moderate.
Use Case High-volume screening, initial quantification.Definitive quantification, confirmation of screening results, metabolite identification.[13]

Part 3: Experimental Design for Cross-Reactivity Assessment

Here, we present a practical, albeit illustrative, experimental plan. We will hypothesize that this compound may interfere with an immunoassay for a structurally related non-steroidal anti-inflammatory drug (NSAID), such as 4-(Methylthio)phenylacetic acid .

Core Logic of the Assessment

The workflow below outlines a systematic approach to quantifying cross-reactivity. This process ensures that any observed interference is rigorously characterized and confirmed by an orthogonal method.

G cluster_0 Phase 1: Immunoassay Screening cluster_1 Phase 2: LC-MS/MS Confirmation A Prepare Standard Curve of Target Analyte (4-(Methylthio)phenylacetic acid) C Run Competitive ELISA A->C B Prepare Serial Dilutions of Potential Cross-Reactant (this compound) B->C D Calculate IC50 for Both Compounds C->D E Calculate % Cross-Reactivity D->E I Accurate Quantification E->I Compare Results & Conclude on Specificity F Develop Specific LC-MS/MS Method (Optimize Chromatography & MRM Transitions) G Analyze Spiked Samples Containing Both Compounds F->G H Confirm Baseline Separation & Unique MRM Transitions G->H H->I G A Suspicion of Cross-Reactivity (e.g., Unexpectedly high results, Discrepancy with other data) B Review Assay Specificity Data (from manufacturer or literature) A->B C Perform Spiking Experiment: Add known amount of suspected interferent to a sample. Does the signal increase? B->C Data Unavailable E Confirm with Orthogonal Method (e.g., LC-MS/MS as per Protocol 2) B->E Data Available & Suggests Interference D Perform Cross-Reactivity Test (as per Protocol 1) C->D Spike Recovery >110% D->E F Result Confirmed: Interference is significant E->F Discrepancy Found G Result Negative: Interference is negligible E->G Results Correlate H Action: Use orthogonal method for all future sample analysis. F->H I Action: Continue using initial assay, with documented validation. G->I

References

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-4-(methylthio)phenylacetic Acid Purity Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. For a compound like 3-Chloro-4-(methylthio)phenylacetic acid, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of methodologies for benchmarking the purity of commercially available and in-house standards of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for data-driven decision-making.

The Criticality of Purity in Drug Development

The presence of impurities in a starting material can have cascading effects on the entire drug development pipeline. They can lead to the formation of undesired by-products, reduce the yield of the final API, and, most critically, introduce potentially toxic components. Therefore, the ability to accurately and precisely quantify the purity of a substance like this compound is a non-negotiable aspect of regulatory compliance and patient safety. This guide will explore three orthogonal analytical techniques to provide a comprehensive purity profile: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical technique for purity determination is dictated by the specific information required. While chromatographic methods are excellent for separating and quantifying impurities, spectroscopic methods can provide an absolute measure of the main component's purity.

Analytical Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance.Robust, reproducible, excellent for quantifying known and unknown impurities with chromophores.Requires a reference standard for the main component and impurities for accurate quantification. May not detect non-chromophoric impurities.Routine quality control, impurity profiling, and stability testing.
LC-MS Combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.High sensitivity and selectivity, enables identification of unknown impurities based on their mass-to-charge ratio.[1][2][3]Quantitative accuracy can be affected by ionization efficiency. Matrix effects can suppress or enhance the signal.Impurity identification and structural elucidation, trace-level impurity analysis.[1][3][4]
qNMR The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]A primary ratio method that does not require a reference standard of the analyte.[6] Provides an absolute purity value ("mass balance" alternative).[5]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard with known concentration.Certification of reference standards, absolute purity determination of lead compounds and APIs.[7]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) as mandated by pharmacopeial guidelines such as USP General Chapter <621> Chromatography.[8][9] The validation of these analytical procedures should be performed in accordance with ICH Q2(R1) guidelines.[10][11][12]

HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of potential process-related impurities and degradation products of this compound.

Workflow Diagram:

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Processing detection->data report Purity Calculation & Reporting data->report

Caption: HPLC-UV Experimental Workflow.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare samples of the test standards at the same concentration as the reference standard.

  • System Suitability: Inject the reference standard solution six times. The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject the sample solutions in duplicate.

  • Data Processing: Integrate all peaks with an area greater than 0.05% of the main peak area. Calculate the percentage of each impurity using the area normalization method.

LC-MS Method for Impurity Identification

This method is designed to identify unknown impurities by providing accurate mass information.

Workflow Diagram:

LCMS_Workflow prep Sample Preparation lc LC Separation prep->lc Inject ion Electrospray Ionization (ESI) lc->ion ms Mass Spectrometry (TOF or Q-TOF) ion->ms data Data Analysis & Library Search ms->data identification Impurity Identification data->identification

Caption: LC-MS Experimental Workflow.

Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a high-resolution mass spectrometer (e.g., Q-TOF).

Liquid Chromatography Conditions:

  • Utilize the same HPLC conditions as described in the HPLC-UV method, but replace phosphoric acid with 0.1% formic acid in the mobile phase for MS compatibility.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes

  • Capillary Voltage: 3.5 kV

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Mass Range: m/z 50-1000

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the this compound standard to be tested in a 50:50 mixture of acetonitrile and 0.1% formic acid in water.

  • Analysis: Inject the sample solution.

  • Data Analysis: For each impurity peak observed in the total ion chromatogram (TIC), extract the mass spectrum. Determine the accurate mass of the molecular ion and propose potential elemental compositions. If necessary, perform MS/MS fragmentation to aid in structural elucidation.

qNMR Method for Absolute Purity Determination

This method provides an absolute purity value for the this compound standard without the need for a specific reference standard of the same compound.

Workflow Diagram:

QNMR_Workflow prep Precise Weighing of Sample & Internal Standard dissolve Dissolution in Deuterated Solvent prep->dissolve nmr NMR Data Acquisition dissolve->nmr processing Spectral Processing & Integration nmr->processing calculation Purity Calculation processing->calculation

Caption: qNMR Experimental Workflow.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-precision sample changer.

Procedure:

  • Internal Standard Selection: Choose a high-purity (>99.9%) internal standard that is soluble in the same deuterated solvent as the analyte and has signals that do not overlap with the analyte's signals. Maleic acid is a suitable choice for this application.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard into an NMR tube.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

    • Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methylene protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Comparative Data Analysis (Hypothetical Data)

To illustrate the application of these methodologies, we present hypothetical data for three different batches of this compound standards: a commercially available high-purity standard (Standard A), a competitor's standard (Standard B), and an in-house synthesized batch (Standard C).

Table 1: HPLC-UV Purity Profile

Standard Main Peak Area % Number of Impurities > 0.05% Largest Impurity Area %
Standard A 99.85%20.08%
Standard B 99.52%40.21%
Standard C 98.91%50.45%

Table 2: LC-MS Impurity Identification

Standard Major Impurity (m/z) Proposed Identity
Standard A 232.01Isomeric impurity
Standard B 248.01Oxidized impurity (sulfoxide)
Standard C 202.02De-methylated impurity

Table 3: qNMR Absolute Purity

Standard Absolute Purity (w/w %)
Standard A 99.8%
Standard B 99.4%
Standard C 98.8%

Synthesis of Findings and Recommendations

The orthogonal analytical approach provides a comprehensive and trustworthy assessment of the purity of this compound standards.

  • Standard A consistently demonstrates the highest purity across all three analytical techniques, with minimal and low-level impurities. This standard is recommended for use in late-stage clinical development and as a reference standard for routine quality control.

  • Standard B shows a slightly lower purity, with a significant oxidized impurity identified by LC-MS. This standard may be suitable for early-stage research where cost is a primary consideration, but the potential impact of the identified impurity on the downstream chemistry should be evaluated.

  • Standard C , the in-house batch, has the lowest purity and a greater number of impurities. Further purification is recommended before its use in any synthetic process. The identification of a de-methylated impurity by LC-MS provides valuable feedback to the process chemistry team for optimization of the synthetic route.

By integrating the data from these complementary techniques, researchers and drug development professionals can make informed decisions about the selection and use of this compound purity standards, ensuring the quality and integrity of their research and development efforts.

References

A Senior Application Scientist's Guide to the Structural Analysis and Comparison of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of substituted phenylacetic acids, a class of molecules fundamental to fields ranging from materials science to pharmacology. As researchers and drug development professionals, a precise understanding of a molecule's three-dimensional structure and physicochemical properties is not merely academic—it is the bedrock of innovation. The identity and position of substituents on the phenyl ring dictate the compound's behavior, influencing everything from its biological activity to its solubility.

This guide provides a comparative analysis of representative substituted phenylacetic acids, grounded in experimental data. We will move beyond theoretical discussions to detail the practical application of key analytical techniques, explaining the "why" behind the "how." Our objective is to equip you with the foundational knowledge and methodologies required to confidently characterize and differentiate these vital compounds.

We will use the following compounds as our primary examples to illustrate the effects of different substituents:

  • Phenylacetic Acid (PAA): The unsubstituted parent compound, our baseline for comparison.

  • 4-Hydroxyphenylacetic Acid (4-HPAA): Features a strong electron-donating group (-OH) at the para position.

  • 4-Chlorophenylacetic Acid (4-CPA): Contains an electron-withdrawing group (-Cl) at the para position.

Section 1: The Foundational Role of Spectroscopic Analysis

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing how molecules interact with electromagnetic radiation, we can deduce their connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. It allows us to identify distinct chemical environments for protons (¹H NMR) and carbon atoms (¹³C NMR), revealing crucial information about molecular symmetry and connectivity.

NMR operates on the principle that atomic nuclei with a quantum property called "spin" will align in an applied magnetic field. By applying radiofrequency pulses, we can excite these nuclei to higher energy states. The specific frequency at which a nucleus resonates (its chemical shift, δ) is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, moving the signal upfield (lower ppm).

For phenylacetic acids, we expect to see distinct signals for the carboxylic acid proton, the methylene (-CH₂-) protons, and the aromatic protons on the phenyl ring. The substitution pattern on the ring dramatically influences the chemical shifts and splitting patterns of these aromatic protons.

  • Sample Preparation: Accurately weigh 5-10 mg of the phenylacetic acid derivative. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Rationale: Deuterated solvents are used because deuterium resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H NMR spectrum.[1] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and for observing exchangeable protons like the carboxylic acid -OH.

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is tuned to the ¹H nucleus and locked onto the deuterium signal of the solvent. The field strength should be recorded (e.g., 400 or 500 MHz).[2]

  • Data Acquisition: Acquire the spectrum. Key parameters include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and acquisition time. Apply Fourier transformation to the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing: Phase the spectrum to ensure all peaks are in the positive absorptive mode. Integrate the peaks to determine the relative number of protons responsible for each signal.[3]

CompoundSubstituent (R)Aromatic Protons (δ, ppm)Methylene Protons (-CH₂-) (δ, ppm)Carboxylic Acid Proton (-COOH) (δ, ppm)
Phenylacetic Acid (PAA) -H~7.20-7.40 (multiplet)~3.62~11.0+ (broad singlet)
4-Hydroxyphenylacetic Acid (4-HPAA) 4-OH~6.75 (d) and ~7.10 (d)~3.49~10.0+ (broad singlet)
4-Chlorophenylacetic Acid (4-CPA) 4-Cl~7.25-7.35 (multiplet, often two doublets)~3.60~11.0+ (broad singlet)

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from various sources.[4][5]

Interpretation:

  • The electron-donating -OH group in 4-HPAA shields the aromatic protons, shifting their signals significantly upfield compared to PAA.

  • The electron-withdrawing -Cl group in 4-CPA has a less dramatic effect but tends to deshield the aromatic protons slightly.

  • The para-substitution in 4-HPAA and 4-CPA simplifies the aromatic region into a characteristic two-doublet pattern, reflecting the magnetic equivalence of protons 2 & 6 and protons 3 & 5.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a "fingerprint" of the molecule's functional groups.

For carboxylic acids like our target compounds, the most prominent and diagnostic peaks are from the O-H and C=O bonds of the carboxyl group.[6] The O-H stretch of a carboxylic acid is famously broad and strong, typically appearing between 2500-3300 cm⁻¹, due to extensive hydrogen bonding which creates a continuum of bond strengths.[7] The carbonyl (C=O) stretch is also very strong and sharp, appearing around 1700 cm⁻¹.[8]

  • Sample Preparation: Place a small amount (a few milligrams) of the solid phenylacetic acid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O).

  • Sample Analysis: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

CompoundKey IR Absorption Bands (cm⁻¹)
O-H Stretch (Carboxylic Acid) C=O Stretch (Carbonyl) C-O Stretch
Phenylacetic Acid (PAA) ~2500-3300 (very broad)~1710~1200-1300
4-Hydroxyphenylacetic Acid (4-HPAA) ~2500-3300 (very broad), plus a sharper phenolic O-H stretch ~3300-3400~1700~1200-1300
4-Chlorophenylacetic Acid (4-CPA) ~2500-3300 (very broad)~1705~1200-1300

Note: Wavenumbers are approximate. Data compiled from various sources including NIST Chemistry WebBook.[9]

Interpretation:

  • All three compounds show the characteristic very broad O-H and strong C=O absorptions indicative of a carboxylic acid.

  • 4-HPAA is distinguished by an additional, sharper O-H stretch for its phenolic hydroxyl group.

  • The substituent's electronic effect has a minor but observable impact on the C=O frequency.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, with high-resolution instruments, the molecular formula of a compound.

In Electrospray Ionization (ESI) MS, the sample is dissolved in a solvent, sprayed through a high-voltage capillary to create charged droplets, and the solvent is evaporated to yield gas-phase ions.[10] ESI is a "soft" ionization technique, meaning it minimizes fragmentation and typically shows a strong signal for the molecular ion (or, more accurately, a pseudomolecular ion).[11] For carboxylic acids in negative ion mode, this is usually the deprotonated molecule [M-H]⁻. In positive ion mode, adducts like [M+H]⁺ or [M+Na]⁺ are common.[12]

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters: Set the ESI source parameters, including capillary voltage (e.g., -3.0 kV for negative mode), nebulizing gas pressure, and drying gas temperature and flow rate. These parameters are optimized to achieve stable spray and efficient desolvation.

  • Mass Analysis: Scan a relevant m/z range (e.g., 50-500 Da). High-resolution instruments like Orbitrap or TOF analyzers can provide mass accuracy within 5 ppm, allowing for unambiguous molecular formula determination.[12]

CompoundMolecular FormulaExact Mass (Da)Observed Ion [M-H]⁻ (m/z)
Phenylacetic Acid (PAA) C₈H₈O₂136.0524135.0452
4-Hydroxyphenylacetic Acid (4-HPAA) C₈H₈O₃152.0473151.0399
4-Chlorophenylacetic Acid (4-CPA) C₈H₇³⁵ClO₂170.0135168.0062

Note: Masses calculated for the most abundant isotopes.

Interpretation: Mass spectrometry provides a clear and immediate differentiation of the three compounds based on their distinct molecular weights. The high-resolution data confirms their elemental compositions. For example, the presence of chlorine in 4-CPA is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Section 2: Visualizing the Analytical Workflow

To effectively characterize a novel substituted phenylacetic acid, a logical progression of experiments is employed. The following workflow outlines a standard approach, starting from initial identification and moving towards detailed physicochemical characterization.

G General Analytical Workflow for Phenylacetic Acids cluster_0 Primary Structural Elucidation cluster_1 Physicochemical Property Analysis cluster_2 Definitive 3D Structure (Optional) MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups (-COOH) MS->IR Confirms Mass NMR NMR Spectroscopy (¹H, ¹³C) Map C-H Framework & Connectivity IR->NMR Confirms Functional Groups pKa pKa Determination Quantify Acidity NMR->pKa Structure Confirmed XRay Single Crystal X-Ray Diffraction Determine Solid-State Conformation NMR->XRay For Absolute Structure LogP LogP Determination Measure Lipophilicity pKa->LogP

Caption: A typical workflow for the comprehensive analysis of a substituted phenylacetic acid.

Section 3: Physicochemical Properties - The Link Between Structure and Function

The substituents on the phenyl ring directly modulate the electronic properties of the entire molecule, which in turn governs its acidity (pKa) and lipophilicity (LogP). These two parameters are critical in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the acid is 50% ionized. For phenylacetic acids, this refers to the dissociation of the carboxylic acid proton. Electron-withdrawing groups (like -Cl) stabilize the resulting carboxylate anion through induction, making the acid stronger (lower pKa). Conversely, electron-donating groups (like -OH) destabilize the anion, making the acid weaker (higher pKa).[13]

  • Solution Preparation: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free. Accurately prepare a solution of the phenylacetic acid in water or a water/co-solvent mixture (e.g., water/methanol) at a known concentration (e.g., 0.01 M).[14]

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[15] This corresponds to the midpoint of the steepest part of the titration curve.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient, is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a key measure of a molecule's lipophilicity or "greasiness."[16] A higher LogP indicates greater lipid solubility, which can affect a drug's ability to cross cell membranes.

The shake-flask method is the gold standard for LogP measurement.[17]

  • Phase Preparation: Prepare a biphasic system by mixing equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously for 24 hours to ensure mutual saturation of the phases, then allow them to separate completely.[18]

  • Sample Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to the biphasic system to achieve a final concentration that is detectable in both phases.[19]

  • Equilibration: Shake the mixture containing the analyte for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation & Analysis: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers. Carefully withdraw an aliquot from each phase.

  • Quantification: Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

CompoundSubstituent EffectPredicted pKaPredicted LogP
Phenylacetic Acid (PAA) Neutral (Reference)4.31[20]1.41
4-Hydroxyphenylacetic Acid (4-HPAA) Electron-Donating~4.481.15
4-Chlorophenylacetic Acid (4-CPA) Electron-Withdrawing~4.191.98

Note: Predicted values from chemical databases and software (e.g., ChemAxon, ALOGPS) provide a good estimate. Experimental values can vary slightly.

Interpretation:

  • As predicted, the electron-withdrawing chlorine atom in 4-CPA lowers the pKa relative to PAA, indicating a stronger acid.

  • The electron-donating hydroxyl group in 4-HPAA raises the pKa, making it a weaker acid than PAA.

  • The polar -OH group in 4-HPAA decreases its LogP, making it more hydrophilic. The non-polar -Cl group in 4-CPA increases its LogP, making it more lipophilic.

Section 4: Visualizing Structure-Property Relationships

The interplay between a substituent's electronic nature and the resulting acidity of the carboxylic acid is a fundamental concept in physical organic chemistry. This can be visualized to clarify the underlying principles.

G Influence of Substituents on Phenylacetic Acid Acidity (pKa) cluster_0 Electron-Donating Group (EDG) cluster_1 Electron-Withdrawing Group (EWG) EDG e.g., -OH, -OCH₃ Destabilize Destabilizes Negative Charge on Carboxylate Anion EDG->Destabilize WeakerAcid Weaker Acid (Higher pKa) Destabilize->WeakerAcid PAA Phenylacetic Acid (Reference) WeakerAcid->PAA Relative to EWG e.g., -Cl, -NO₂ Stabilize Stabilizes Negative Charge on Carboxylate Anion EWG->Stabilize StrongerAcid Stronger Acid (Lower pKa) Stabilize->StrongerAcid PAA->StrongerAcid Relative to

Caption: How electron-donating and withdrawing groups modulate the acidity of the carboxyl group.

Conclusion

The structural analysis of substituted phenylacetic acids is a multi-faceted process that integrates several powerful analytical techniques. Through a systematic application of NMR, IR, and mass spectrometry, we can confidently elucidate the chemical structure of these compounds. Further analysis of their physicochemical properties, such as pKa and LogP, reveals the profound influence of ring substitution on molecular behavior. This comprehensive characterization is not just an academic exercise; it provides the critical data that underpins rational drug design and the development of new chemical entities. By understanding the principles and applying the robust methodologies outlined in this guide, researchers can accelerate their discovery process and make more informed decisions in their scientific endeavors.

References

comparative physicochemical properties of phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Physicochemical Properties of Phenylacetic Acid Derivatives for Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physicochemical properties of phenylacetic acid (PAA) and its derivatives. Phenylacetic acid's core structure is a versatile scaffold found in numerous biologically active molecules, from plant auxins to critical pharmaceuticals like penicillin G and non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac.[1][2][3]

The journey from a lead compound to a viable drug candidate is profoundly influenced by its physicochemical characteristics. Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By systematically modifying the functional groups on the PAA backbone, we can fine-tune these properties to optimize therapeutic efficacy and safety.

This guide delves into a comparative analysis of key PAA derivatives, presenting experimental data to illustrate structure-property relationships. Furthermore, it provides robust, self-validating experimental protocols for determining these critical parameters in your own research, explaining the causality behind each methodological choice to ensure accuracy and reproducibility.

Comparative Physicochemical Data

The introduction of different functional groups onto the phenyl ring of PAA dramatically alters its physicochemical behavior. The following table summarizes key properties for PAA and several illustrative derivatives, providing a quantitative basis for understanding their structure-property relationships.

CompoundStructurepKalogPAqueous Solubility (g/L)Melting Point (°C)
Phenylacetic Acid ~4.3[4][5][6]1.41[4]~16.6 (at 20°C)[4]76-78[7][8]
4-Hydroxyphenylacetic Acid ~4.5~1.1Higher than PAA[9]~150
4-Aminophenylacetic Acid ~4.4 (acidic), ~9.8 (basic)~0.51.1 (at 25°C)~200
4-Nitrophenylacetic Acid ~3.85~1.4~5.6 (at 25°C)150-155[10]
Diclofenac ~3.3-4.1[11]~4.5~0.0024156-158

Structure-Property Relationship Analysis

The data reveals clear trends rooted in the electronic and structural effects of the substituents:

  • Acidity (pKa): The pKa of the carboxylic acid is modulated by the substituent on the phenyl ring. The parent PAA has a pKa of approximately 4.3.[4][5] The electron-withdrawing nitro group in 4-nitrophenylacetic acid stabilizes the carboxylate anion, making it a stronger acid with a lower pKa (~3.85). Conversely, the electron-donating hydroxyl group in 4-hydroxyphenylacetic acid slightly destabilizes the anion, resulting in a slightly higher pKa (~4.5), making it a weaker acid. Diclofenac's acidity is enhanced by the two ortho chlorine atoms on the aniline ring.[11]

  • Lipophilicity (logP): This parameter, representing the partitioning between octanol and water, is a crucial predictor of membrane permeability. PAA itself is moderately lipophilic (logP 1.41).[4] Adding polar groups like hydroxyl or amino drastically decreases the logP, increasing hydrophilicity. In contrast, the complex, halogenated structure of diclofenac results in a much higher logP, indicating significant lipophilicity which is critical for its anti-inflammatory action within tissues.[12][13]

  • Solubility: Aqueous solubility is a function of both polarity and the strength of the crystal lattice (related to melting point). While the polar hydroxyl group on 4-hydroxyphenylacetic acid increases its intrinsic polarity, its significantly higher melting point suggests stronger intermolecular forces in the solid state, leading to a complex effect on overall solubility compared to PAA.[9] The extremely low solubility of the highly lipophilic diclofenac highlights a common challenge in drug formulation.

  • Melting Point: The melting point reflects the stability of the crystal lattice. The symmetrical structure and potential for strong hydrogen bonding in derivatives like 4-hydroxyphenylacetic and 4-nitrophenylacetic acid lead to significantly higher melting points compared to the parent PAA, indicating stronger intermolecular forces.[9][10]

Caption: Influence of substituents on the physicochemical properties of PAA derivatives.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and self-validating, providing accurate and reproducible data. The causality behind key steps is explained to empower the researcher to adapt and troubleshoot effectively.

Determination of pKa by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, relying on the precise measurement of pH as a function of added titrant volume.[14] The pKa is identified as the pH at which the acid is half-neutralized, corresponding to the inflection point of the titration curve.[15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (pH 4, 7, 10 buffers) B Prepare Analyte Solution (~1 mM in H2O or co-solvent) A->B C Prepare Standardized Titrant (e.g., 0.1 M NaOH, carbonate-free) B->C D Immerse Electrode & Stir C->D E Add Titrant in Increments D->E Repeat until past equivalence point F Record pH & Volume after stabilization (<0.01 pH/min) E->F Repeat until past equivalence point F->E Repeat until past equivalence point G Plot Titration Curve (pH vs. Volume) H Calculate 1st Derivative (ΔpH/ΔV vs. Volume) G->H I Identify Equivalence Point (Peak of 1st Derivative) H->I J Determine pKa (pH at 1/2 Equivalence Volume) I->J

Caption: Workflow for pKa determination using potentiometric titration.

Methodology:

  • Apparatus Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the expected range.[15] This step is critical as the accuracy of the entire experiment hinges on the meter's performance.

  • Sample Preparation: Prepare an aqueous solution of the PAA derivative at a known concentration (e.g., 1-10 mM). If solubility is limited, a co-solvent like methanol may be used, but it's crucial to report the pKa as an "apparent pKa" specific to that solvent system, as co-solvents can alter ionization behavior.[14]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to displace dissolved CO2, which can form carbonic acid and interfere with the titration of weak acids.[15]

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic analyte) in small, precise increments. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and total volume of titrant added.[15]

  • Data Analysis: Plot pH versus the volume of titrant added. The equivalence point (where moles of titrant equal the initial moles of analyte) is identified as the steepest point of the curve. This is more accurately found by plotting the first derivative (ΔpH/ΔV), where the equivalence point corresponds to the peak. The pKa is the pH value recorded at exactly half the equivalence volume.[16]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the octanol-water partition coefficient (logP).[17] It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium.

Methodology:

  • Solvent Preparation: Prepare two phases: n-octanol saturated with water and water (or a pH 7.4 buffer for logD measurement) saturated with n-octanol. This pre-saturation is essential to prevent volume changes during the experiment that would alter concentrations.

  • Partitioning: Accurately add a known amount of the PAA derivative to a mixture of the two prepared phases in a screw-cap tube or flask. The volume ratio of the phases can be adjusted depending on the expected lipophilicity to ensure the final concentration in both phases is within the quantifiable range of the analytical method.[18]

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A common pitfall is insufficient mixing time, which leads to an underestimation of the concentration in the less-preferred phase.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and octanolic layers. Improper phase separation, especially contamination of the aqueous phase with the more viscous octanol, is a major source of error.[17]

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. A calibration curve for the analyte in each phase must be prepared.

  • Calculation: Calculate logP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Shake_Flask_Workflow A Prepare Pre-Saturated n-Octanol and Water/Buffer B Add Analyte to Mixture of Both Phases A->B C Agitate to Reach Equilibrium (e.g., 24h) B->C D Separate Phases (Centrifugation) C->D E Sample Aqueous Phase D->E F Sample Octanol Phase D->F G Quantify Concentration in Each Phase (e.g., HPLC) E->G F->G H Calculate logP G->H

Caption: Workflow for logP determination via the shake-flask method.

Determination of Aqueous Solubility

This protocol determines the equilibrium or thermodynamic solubility, which is the maximum concentration of a compound that can dissolve in a solvent under specific conditions.[19]

Methodology:

  • Sample Preparation: Add an excess amount of the solid PAA derivative to a vial containing the aqueous solvent (e.g., purified water or a specific pH buffer). The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.[20]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 37 ± 1 °C for biopharmaceutical relevance) for an extended period (24-48 hours) to ensure equilibrium is reached.[19] Periodically check if the amount of solid material remains constant to confirm equilibrium.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is best achieved by filtering the solution through a low-binding filter (e.g., PVDF) to avoid loss of the analyte due to non-specific binding. Centrifugation followed by careful removal of the supernatant is an alternative.

  • Quantification: Dilute the clear, saturated filtrate with a suitable solvent and determine the concentration using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC) against a standard calibration curve.

  • Result Reporting: Express the solubility in units such as mg/mL or moles/L, specifying the temperature and pH of the solvent.

Determination of Melting Point

The melting point provides an indication of purity and the strength of crystal lattice forces. A pure crystalline compound typically has a sharp melting range of 0.5-1.0°C.

Methodology:

  • Apparatus: Use a calibrated melting point apparatus, which can range from a simple Thiele tube with a heated oil bath to an automated digital instrument.[21][22][23]

  • Sample Preparation: Finely powder a small amount of the dry PAA derivative. Pack the powder into a thin-walled capillary tube to a height of about 3 mm by tapping the sealed end of the tube on a hard surface.[24]

  • Initial Determination (Optional but Recommended): Perform a rapid heating of the sample to quickly determine an approximate melting point. This saves time during the accurate measurement.

  • Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Insert a new capillary tube and heat at a slow, controlled rate (e.g., 1-2°C per minute) as you approach the expected melting point.

  • Recording the Range: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last solid crystal melts completely.

    • The melting point is reported as the range T1-T2.

Conclusion

The physicochemical properties of phenylacetic acid derivatives are not mere data points; they are critical determinants of biological function and therapeutic potential. Understanding how structural modifications influence pKa, logP, solubility, and melting point allows for the rational design of molecules with improved ADME profiles. The provided protocols offer a standardized and reliable framework for generating this essential data, underpinning evidence-based decisions in the complex process of drug discovery and development. By integrating these principles and methodologies, researchers can more effectively navigate the path from a chemical entity to a life-changing medicine.

References

Safety Operating Guide

Navigating the Disposal of 3-Chloro-4-(methylthio)phenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Chloro-4-(methylthio)phenylacetic acid (CAS No. 87776-75-8), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is noted for its potential antibacterial and antifungal activities, its disposal requires careful consideration due to its chemical structure, which incorporates a chlorinated aromatic ring and a sulfur-containing functional group.[1]

This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical reactivity, regulatory compliance, and operational safety. Every step is designed to be a self-validating system, ensuring that from the moment waste is generated to its final disposition, all actions are deliberate, documented, and safe.

Part 1: Hazard Assessment and Characterization

Inferred Hazards from Analogous Compounds:

Analogous CompoundGHS Hazard ClassificationsKey Takeaways for Disposal
4-(Methylthio)phenylacetic acid Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)Expect the target compound to be an irritant to skin, eyes, and the respiratory tract. Avoid generating dust.
3-Chlorophenylacetic acid Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)Reinforces the expectation of irritant properties.
Phenylacetic acid Causes serious eye irritation, Harmful to aquatic life.The core structure suggests potential environmental hazards, specifically aquatic toxicity.[2] Discharge to the environment must be avoided.[2]
4-Chlorophenylacetic acid Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Further supports the irritant classification and the need for appropriate personal protective equipment (PPE).[3]

Based on this analysis, this compound should be handled as, at a minimum, a skin and eye irritant, a potential respiratory irritant, and a substance considered harmful to aquatic life. Therefore, it must be disposed of as regulated hazardous waste.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to its final removal by a licensed contractor.

Step 1: Immediate Point-of-Generation Handling

Proper disposal begins the moment the waste is generated. Whether it is residual solid, a contaminated solution, or personal protective equipment (PPE), it must be treated as hazardous.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety glasses with side shields or chemical splash goggles.

    • A fully buttoned laboratory coat.

    • If there is a risk of generating dust, operations should be conducted within a certified chemical fume hood.[1]

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated spatulas, weigh boats, and contaminated consumables (e.g., paper towels used for minor spills) in a designated, compatible hazardous waste container.

    • Liquid Waste: If the compound is in solution, do not mix it with other solvent waste streams unless you have confirmed compatibility. Halogenated and non-halogenated solvent wastes should be kept separate to facilitate proper disposal and potential recycling of the non-halogenated solvents.[4]

    • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[2][5] Its inferred aquatic toxicity makes sewer disposal unacceptable. Collect in a separate, clearly labeled aqueous hazardous waste container.

Step 2: Waste Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Container Selection:

    • Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[5][6]

    • For liquid waste, ensure the container is chemically resistant to the solvent used. Do not use metal containers for acidic waste.[7]

    • The container must be in good condition, free of leaks, cracks, or deterioration.[6][8]

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[7]

  • Labeling:

    • Immediately label the waste container. The U.S. Environmental Protection Agency (EPA) requires that each waste label contains the words “HAZARDOUS WASTE.” [9]

    • The label must also clearly identify the contents. List all chemical constituents by their full name (e.g., "this compound," "Methanol," "Water") and their approximate percentages.[5][8] Do not use chemical formulas or abbreviations.

    • Include hazard warnings, such as "Irritant" and "Environmental Hazard."

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more Satellite Accumulation Areas (SAAs).[5][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7][10]

  • Storage Conditions:

    • Keep waste containers tightly sealed at all times, except when adding waste.[8][11]

    • Segregate incompatible waste types. As an acidic compound, this compound waste should be stored separately from bases. It should also be kept away from strong oxidizing agents due to the oxidizable thioether group.[3][12]

    • Store containers in a well-ventilated area and within secondary containment (such as a chemical-resistant tray) to contain any potential leaks or spills.[7]

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Waste Determination: Your institution's EHS professionals will make the final determination of the appropriate EPA hazardous waste codes. Based on its characteristics, this compound would likely be classified under:

    • Corrosivity (D002): If it is a concentrated acidic solution with a pH ≤ 2.[3][12]

    • Toxicity: If it meets the criteria for toxicity, which is plausible given the aquatic toxicity of its parent compound.

    • As a chlorinated organic compound, it may fall under specific "F-listed" codes if it is part of a spent solvent mixture from a non-specific source (e.g., F002 for certain halogenated solvents).[12][13]

  • Pickup Request: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form detailing the container's contents, volume, and location.[8]

Part 3: Emergency Procedures and Decontamination

Spill Management:

In the event of a spill, prioritize personal safety.

  • Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For a small liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

Final Disposal Method - Incineration:

The most probable and environmentally sound disposal method for this compound is high-temperature incineration in a specialized hazardous waste facility.[14] This process is necessary to ensure the complete destruction of the molecule.

  • Causality: The presence of both chlorine and sulfur in the molecule necessitates controlled incineration. Incomplete combustion could lead to the formation of highly toxic and corrosive byproducts, including:

    • Hydrogen Chloride (HCl) from the chlorine atom.

    • Sulfur Oxides (SOx) and potentially Hydrogen Sulfide (H2S) from the methylthio group.[9]

    • Potentially, polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), which are common byproducts of incinerating chlorinated organic compounds.[5]

Licensed hazardous waste incinerators are equipped with afterburners and scrubber systems to neutralize these acidic gases and capture other pollutants, ensuring that the final emissions comply with strict environmental regulations.[14]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow start Waste Generated (Containing this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Aqueous) ppe->segregate container Step 3: Select & Label Compatible Container segregate->container labeling Label must include: 'HAZARDOUS WASTE' Full Chemical Names Percentages & Hazards container->labeling storage Step 4: Store in SAA (Secondary Containment, Segregated from Incompatibles) labeling->storage request Step 5: Arrange Pickup (Contact EHS/Licensed Contractor) storage->request end Final Disposition (High-Temperature Incineration) request->end

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

Navigating the Unseen: A Guide to Safely Handling 3-Chloro-4-(methylthio)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 3-Chloro-4-(methylthio)phenylacetic acid, a compound of interest for its potential applications. As with any specialized chemical, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is not just a matter of regulatory compliance, but a cornerstone of a robust safety culture and scientific integrity.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to be a practical resource, moving beyond a simple checklist to explain the rationale behind each safety recommendation.

Hazard Assessment: A Compound of Multiple Personalities

  • Phenylacetic Acid Core: Phenylacetic acid itself is known to be harmful if swallowed and can cause serious eye irritation.[1][2][3] As a carboxylic acid, it is corrosive and can cause skin irritation upon contact.[1][4]

  • Chlorinated Aromatic Moiety: The presence of a chlorine atom on the benzene ring places this compound in the category of halogenated aromatic hydrocarbons. These compounds can elicit a range of toxic effects, including skin and eye irritation, and some are suspected carcinogens.[1][5]

  • Organosulfur (Methylthio) Group: Organosulfur compounds can have diverse toxicological profiles. Some, like those found in Allium species (e.g., garlic), have biological activity.[6][7] The methylthio group can also influence the compound's metabolism and potential for skin sensitization.

Given this composite structure, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE, categorized by the level of protection.

Body PartRecommended PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working with reactions under pressure. All eye and face protection must meet ANSI Z87.1 standards.[8]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Double-gloving is recommended. Nitrile gloves provide good general chemical resistance, but for halogenated and sulfur-containing organics, neoprene or other more robust gloves should be considered for the outer layer.[9] Gloves should be inspected for pinholes or tears before each use and changed frequently, especially after direct contact with the compound.
Body Flame-Resistant Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat is standard in any chemical laboratory. For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional barrier of protection.
Respiratory Use in a Certified Chemical Fume HoodAll manipulations of this compound, including weighing, transferring, and running reactions, should be conducted within a properly functioning chemical fume hood to minimize inhalation of any dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Feet Closed-Toe, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills. Leather or other porous materials are not recommended as they can absorb and retain chemical spills.

Operational Plan: From Receipt to Reaction

A systematic and cautious approach is paramount when working with this compound. The following workflow provides a step-by-step guide for safe handling.

Operational_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling a Receiving and Inspection b SDS Review (Analogous Compounds) a->b Verify Integrity c Designated Work Area Preparation b->c Assess Hazards d Donning Full PPE c->d Ensure Safety Measures e Weighing and Transfer (in Fume Hood) d->e Protect Personnel f Reaction Setup and Monitoring e->f Conduct Experiment g Decontamination of Work Area f->g After Reaction h Proper Waste Segregation g->h Clean Up i Doffing and Disposal of PPE h->i Segregate Waste

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the container is properly labeled.

  • Review Safety Information: Before any handling, review the SDS of structurally similar compounds like phenylacetic acid and other chlorinated aromatic compounds to be fully aware of potential hazards.

  • Prepare a Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

  • Don Appropriate PPE: Before entering the designated area, put on all the required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors. Use a spatula or other appropriate tool for solid transfers.

  • Reaction Setup: When setting up a reaction, ensure all glassware is free of defects. If the reaction is to be heated, use a heating mantle with a temperature controller and a stir plate. Avoid open flames.

  • Monitoring the Reaction: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Post-Reaction Workup: After the reaction is complete, allow the mixture to cool to room temperature before proceeding with any workup procedures.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent, followed by soap and water.

  • Waste Disposal: Segregate all waste generated as outlined in the disposal plan below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Disposable gloves and other contaminated disposable items should be placed in a designated hazardous waste container. Reusable PPE should be cleaned according to established laboratory procedures.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated waste is critical to protect the environment and comply with regulations.

Disposal_Plan cluster_waste_streams Waste Streams cluster_segregation Segregation cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, weigh boats, etc.) D Halogenated Organic Solid Waste A->D B Liquid Waste (Reaction mixtures, solvents) E Halogenated Organic Liquid Waste B->E C Unused Compound C->D If solid C->E If in solution F Licensed Hazardous Waste Vendor D->F E->F

Caption: A clear segregation and disposal pathway for waste containing this compound.

Waste Segregation and Disposal Protocol:
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: All liquid waste, including reaction mixtures and solvents used for cleaning, must be collected in a designated, clearly labeled "Halogenated Organic Liquid Waste" container.

    • Incompatible Materials: Do not mix halogenated waste with other waste streams, especially strong oxidizing agents or strong bases, to prevent potentially hazardous reactions.

    • pH Neutralization: If the liquid waste is acidic, it should be neutralized before being added to the waste container.

  • Unused Compound: Any unused or expired this compound must be disposed of as hazardous waste. Do not attempt to dispose of it down the drain or in the regular trash.

  • Container Management: All waste containers must be kept closed when not in use and stored in a secondary containment bin.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Small Spill (in a fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic solid waste. Clean the spill area with a suitable solvent, followed by soap and water.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(methylthio)phenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(methylthio)phenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.